(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Description
Properties
Molecular Formula |
C59H98N7O18P3S |
|---|---|
Molecular Weight |
1318.4 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriaconta-23,26,29,32,35-pentaenethioate |
InChI |
InChI=1S/C59H98N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h5-6,8-9,11-12,14-15,17-18,45-46,48,52-54,58,70-71H,4,7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b6-5-,9-8-,12-11-,15-14-,18-17-/t48-,52-,53-,54+,58-/m1/s1 |
InChI Key |
ZEEUUVSXEIWXBC-YGXFSRDHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Function of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA is a pivotal, yet transient, intermediate in the specialized biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This guide elucidates its implicit biological function by dissecting the established metabolic pathways of fatty acid elongation. While direct empirical data on this specific molecule is nascent, its role is comprehensible through the lens of the well-characterized fatty acid synthase (FAS) and elongase (ELOVL) systems. We will explore the enzymatic machinery responsible for its formation and subsequent conversion, its localization within cellular compartments, and its significance in the context of C38:5 VLC-PUFA synthesis. Furthermore, this guide will provide technical insights into the methodologies required to investigate its transient existence and functional implications, particularly in tissues where VLC-PUFAs are enriched and perform specialized roles, such as the retina, brain, and testes.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are a unique class of lipids with highly specialized functions.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues.[1] These molecules are integral components of cellular membranes, particularly in the retina, brain, and testes, where they contribute to the unique biophysical properties of these tissues and are implicated in vital physiological processes.[1][2] The synthesis of these complex fatty acids is a multi-step process involving a series of elongation and desaturation reactions.
The Elongation Pathway: Situating this compound
The biosynthesis of VLC-PUFAs occurs primarily in the endoplasmic reticulum through the action of a membrane-bound multi-enzyme complex.[1] The core of this process is the fatty acid elongation cycle, which sequentially adds two-carbon units to a growing acyl-CoA chain. This compound emerges as a key intermediate in the penultimate step of the elongation cycle leading to a C38:5 fatty acid.
The fatty acid elongation cycle consists of four sequential reactions:
-
Condensation: An acyl-CoA primer (in this case, a C36:5 acyl-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL). This reaction forms a 3-oxoacyl-CoA intermediate, which for the synthesis of a C38:5 fatty acid is this compound. The key enzyme family responsible for the synthesis of VLC-PUFAs is the Elongase of Very Long Chain Fatty Acids (ELOVL) family, with ELOVL4 being particularly crucial for the production of the longest VLC-PUFAs.[1][3]
-
Reduction: The 3-oxo group of the intermediate is then reduced to a hydroxyl group by a 3-oxoacyl-CoA reductase, utilizing NADPH as a cofactor. This results in the formation of a 3-hydroxyacyl-CoA.
-
Dehydration: A dehydratase then removes a molecule of water from the 3-hydroxyacyl-CoA to create a double bond, forming a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original primer.
This newly elongated acyl-CoA can then undergo further rounds of elongation or desaturation.
Visualizing the Pathway
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Enzymology and Regulation
The formation and consumption of this compound are tightly regulated by the enzymes of the elongation complex. The rate-limiting step is generally considered to be the initial condensation reaction catalyzed by ELOVL4. The expression of ELOVL4 is tissue-specific, with high levels found in the retina, brain, testes, and skin, which correlates with the tissues where VLC-PUFAs are abundant.[1]
The subsequent enzymes in the pathway, the 3-oxoacyl-CoA reductase, dehydratase, and trans-2,3-enoyl-CoA reductase, are also crucial for the efficient synthesis of VLC-PUFAs. While these enzymes may exhibit broader substrate specificity compared to ELOVL4, their coordinated action is essential for the processivity of the elongation cycle.
Putative Biological Significance of the C38:5 End Product
While this compound is a transient intermediate, the biological significance lies in its contribution to the synthesis of C38:5 VLC-PUFAs. These exceptionally long and highly unsaturated fatty acids are believed to have unique structural and functional roles:
-
Membrane Fluidity and Organization: The presence of multiple cis-double bonds in VLC-PUFAs introduces significant kinks in the acyl chain, influencing membrane fluidity and the formation of specialized lipid microdomains.
-
Cell Signaling: VLC-PUFAs can be precursors to signaling molecules, although this area of research is still developing.
-
Protein Interactions: The unique physical properties of VLC-PUFAs may facilitate specific interactions with membrane-associated proteins, influencing their conformation and function.[1]
Given their restricted tissue distribution, it is evident that C38:5 and other VLC-PUFAs fulfill roles that cannot be substituted by more common fatty acids.
Methodologies for Studying this compound
The transient nature of 3-oxoacyl-CoA intermediates presents a challenge for their direct detection and characterization. However, a combination of advanced analytical techniques and molecular biology approaches can provide valuable insights.
Lipidomics Analysis
Advanced mass spectrometry-based lipidomics is the primary tool for identifying and quantifying acyl-CoA species.
Experimental Protocol: Acyl-CoA Extraction and Analysis
-
Tissue Homogenization: Rapidly homogenize fresh or snap-frozen tissue samples in a cold solvent mixture, typically containing isopropanol and an acidic buffer, to quench enzymatic activity.
-
Solid-Phase Extraction (SPE): Utilize a two-step SPE protocol. First, an anion exchange column is used to capture the negatively charged acyl-CoAs. Following elution, a reverse-phase column is employed to desalt and concentrate the acyl-CoAs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the extracted acyl-CoAs using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the acyl-CoAs based on their hydrophobicity.
-
-
Detection: Employ tandem mass spectrometry (MS/MS) for identification and quantification. The precursor ion of this compound would be selected, and its characteristic fragment ions would be monitored.
In Vitro Enzyme Assays
Recombinant expression of the enzymes involved in the elongation pathway allows for detailed kinetic studies and substrate specificity analysis.
Experimental Protocol: Recombinant ELOVL4 Activity Assay
-
Expression and Purification: Express recombinant ELOVL4 in a suitable system (e.g., yeast or insect cells) and purify the protein.
-
Assay Components:
-
Purified recombinant ELOVL4.
-
A C36:5-CoA substrate.
-
Radiolabeled [14C]-malonyl-CoA.
-
NADPH.
-
Recombinant 3-oxoacyl-CoA reductase, dehydratase, and trans-2,3-enoyl-CoA reductase.
-
-
Reaction: Incubate the components at 37°C for a defined period.
-
Extraction and Analysis: Stop the reaction and extract the fatty acyl-CoAs. Analyze the products by thin-layer chromatography (TLC) or LC-MS to detect the formation of the elongated C38:5-CoA. The incorporation of the radiolabel will confirm the elongation activity.
Visualizing the Experimental Workflow
References
A Technical Guide to the Discovery and Isolation of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
An in-depth technical guide on the hypothetical discovery and isolation of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA has been developed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the potential strategies and methodologies that could be employed for the identification and purification of this novel molecule. Given the absence of this specific compound in current scientific literature, this document is based on established principles and techniques used for the characterization of similar long-chain polyunsaturated fatty acyl-CoAs.
This guide offers a detailed exploration of the potential discovery and isolation of the novel very-long-chain polyunsaturated fatty acyl-CoA, this compound. While this specific molecule remains hypothetical, the methodologies outlined herein are grounded in established biochemical and analytical techniques for the study of lipid metabolism.
Part 1: Hypothetical Discovery and Biological Significance
The discovery of a novel bioactive lipid, such as the proposed 38-carbon pentaenoic acyl-CoA, would likely originate from untargeted metabolomics studies aimed at identifying new signaling molecules in a specific biological context, such as inflammation, neurodegeneration, or cancer. The unique structure, featuring a 3-oxo group and five Z-configured double bonds, suggests a potential role as a highly specific substrate for a yet-unidentified enzyme or as a signaling molecule itself.
The initial detection would likely be through high-resolution mass spectrometry, where a unique mass-to-charge ratio (m/z) would be observed under specific experimental conditions. Subsequent fragmentation analysis (MS/MS) would provide initial structural clues, such as the loss of the Coenzyme A moiety and the fragmentation pattern of the fatty acyl chain, leading to the formulation of a hypothetical structure.
Part 2: A Step-by-Step Guide to Isolation and Purification
The isolation of this compound from a complex biological matrix would require a multi-step purification strategy designed to enrich for this specific molecule while removing contaminants.
I. Extraction of Total Lipids
The initial step involves the extraction of total lipids from the biological sample. A modified Bligh-Dyer or Folch extraction method would be suitable for this purpose.
-
Protocol:
-
Homogenize the biological tissue or cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to prevent oxidation of the polyunsaturated fatty acyl chains.
-
II. Solid-Phase Extraction (SPE) for Fractionation
The total lipid extract is then subjected to solid-phase extraction to separate different lipid classes.
-
Protocol:
-
A silica-based SPE cartridge is conditioned with a non-polar solvent.
-
The lipid extract is loaded onto the cartridge.
-
A series of solvents with increasing polarity are used to elute different lipid classes. Non-polar lipids are eluted first, followed by more polar lipids. Acyl-CoAs, being amphipathic, would be expected to elute in a specific fraction, which would need to be determined empirically.
-
III. High-Performance Liquid Chromatography (HPLC) for Final Purification
The final purification step would involve high-performance liquid chromatography (HPLC), likely using a combination of reversed-phase and normal-phase chromatography to achieve high purity.
-
Protocol:
-
The enriched fraction from SPE is injected onto a C18 reversed-phase HPLC column.
-
A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to separate the acyl-CoAs based on their hydrophobicity.
-
Fractions are collected and analyzed by mass spectrometry to identify those containing the target molecule.
-
If necessary, a secondary normal-phase HPLC step can be employed for further purification.
-
Part 3: Structural Elucidation and Characterization
Once a purified sample of the hypothetical this compound is obtained, its structure must be unequivocally confirmed.
I. High-Resolution Mass Spectrometry (HR-MS)
HR-MS would be used to determine the accurate mass of the molecule, allowing for the calculation of its elemental composition.
II. Tandem Mass Spectrometry (MS/MS)
MS/MS analysis would be performed to fragment the molecule and obtain structural information. The fragmentation pattern would be compared to theoretical fragmentation patterns for the proposed structure.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
For a complete structural elucidation, particularly for determining the position and stereochemistry of the double bonds, 1D and 2D NMR spectroscopy would be essential.
Part 4: Quantitation and Biological Validation
Following successful isolation and structural confirmation, a quantitative method would need to be developed to measure the levels of this compound in different biological samples. This would likely involve a liquid chromatography-mass spectrometry (LC-MS) based assay using a stable isotope-labeled internal standard.
Biological validation would involve synthesizing the compound and testing its activity in relevant cellular or animal models to understand its function.
Diagrams and Data Presentation
Workflow for the Isolation of a Novel Acyl-CoA
Caption: A generalized workflow for the isolation and purification of a novel acyl-CoA from a biological sample.
Hypothetical MS/MS Fragmentation Pattern
Caption: A simplified representation of the expected fragmentation of the hypothetical acyl-CoA in tandem mass spectrometry.
Table 1: Hypothetical Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 100 | 0.1 | 100 | 1 |
| Solid-Phase Extraction | 100 | 80 | 0.8 | 80 | 8 |
| Reversed-Phase HPLC | 5 | 60 | 12 | 60 | 120 |
| Normal-Phase HPLC | 0.5 | 50 | 100 | 50 | 1000 |
A Technical Guide to the Biosynthesis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA: A Key Intermediate in Very-Long-Chain Omega-3 Fatty Acid Elongation
Executive Summary
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with carbon chains of 28 or more, are critical components of specialized cell membranes, most notably in the retina and testes. Their biosynthesis is a localized, multi-step process involving sequential elongation and desaturation of dietary precursor fatty acids. This guide provides an in-depth examination of the biosynthetic pathway leading to a specific, transient intermediate: (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA . This molecule represents the direct product of the rate-limiting condensation step in the elongation of a C36:5 omega-3 fatty acid to a C38:5 species. Understanding the formation of this intermediate is fundamental to elucidating the mechanisms of VLC-PUFA synthesis and its dysregulation in disease. We will detail the proposed enzymatic pathway, provide robust protocols for its experimental validation, and discuss the broader scientific context of this metabolic process.
Part 1: Foundational Principles of VLC-PUFA Metabolism
The synthesis of fatty acids beyond the standard C16 or C18 length occurs primarily in the endoplasmic reticulum through the action of a membrane-bound multi-enzyme complex.[1] This system is distinct from the cytosolic de novo fatty acid synthesis pathway. The production of VLC-PUFAs is characterized by an iterative series of enzymatic reactions that progressively lengthen and desaturate the acyl chain.
Precursors and Key Enzyme Families
VLC-PUFAs are not typically obtained from dietary sources but are generated endogenously from shorter-chain essential fatty acids.[2] For the omega-3 family, the ultimate precursor is α-linolenic acid (ALA, 18:3n-3), which is converted to eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3) in the liver.[3] These C20-C22 PUFAs are then transported to specific tissues for further elongation.[1]
Two key enzyme families govern this process:
-
Fatty Acid Desaturases (FADS): These enzymes introduce cis-double bonds at specific positions in the acyl chain, increasing its degree of unsaturation.[4][5]
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL) Enzymes: This family of seven condensing enzymes (ELOVL1-7 in mammals) catalyzes the rate-limiting, two-carbon extension of the fatty acyl-CoA.[6] Each ELOVL possesses distinct substrate specificity regarding chain length and degree of unsaturation. For VLC-PUFAs (≥C28), the ELOVL4 enzyme is considered essential.[7][8]
The Four-Step Fatty Acid Elongation Cycle
The addition of each two-carbon unit is accomplished via a four-step cycle that is mechanistically a reversal of beta-oxidation. The substrate is a fatty acyl-CoA, and the two-carbon donor is malonyl-CoA.[9][10]
-
Condensation: An ELOVL enzyme catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA. This decarboxylative Claisen condensation is the rate-limiting step and results in the formation of a 3-ketoacyl-CoA intermediate, which is two carbons longer than the initial substrate.[11][12]
-
First Reduction: The keto group at the C3 position is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase, using NADPH as the reducing agent.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water, creating a trans-2-enoyl-CoA intermediate.
-
Second Reduction: A trans-2-enoyl-CoA reductase uses a second molecule of NADPH to reduce the double bond, yielding a saturated, elongated acyl-CoA.[13][14]
This newly elongated acyl-CoA can then either enter another round of elongation or be utilized by the cell. The target molecule of this guide, This compound , is the specific 3-ketoacyl-CoA intermediate formed during the final elongation step from a C36 to a C38 omega-3 PUFA.
Part 2: The Proposed Biosynthetic Pathway
The formation of a C38:5n-3 fatty acid is a high-order biosynthetic achievement, requiring numerous cycles of elongation. Based on the established principles of VLC-PUFA synthesis, we propose the following pathway, beginning with the common omega-3 fatty acid, eicosapentaenoic acid (EPA, 20:5n-3).
The pathway involves seven successive elongation cycles. In each cycle, the acyl-CoA is condensed with malonyl-CoA and then undergoes the three subsequent steps of reduction, dehydration, and reduction. The final condensation step, which elongates a C36:5n-3 precursor, is where the target molecule is generated.
Causality of Enzyme Selection: The elongation of PUFAs up to C22 is handled by enzymes like ELOVL5 and ELOVL2. However, for the synthesis of fatty acids with chain lengths of C28 and beyond, ELOVL4 is the critical condensing enzyme.[7][8] Therefore, ELOVL4 is the catalyst for the conversion of C36:5-CoA to the C38-3-oxo intermediate.
References
- 1. aocs.org [aocs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]
- 9. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Elucidating the Cellular Localization of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Preamble: The Significance of Place in Lipid Metabolism
The molecule (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA is a highly specific, very-long-chain polyunsaturated 3-oxoacyl-CoA. Its structure is not arbitrary; it is a chemical fingerprint pointing to its role as a transient intermediate in the metabolic processing of a C38 polyunsaturated fatty acid. In cellular metabolism, the function of such a molecule is inextricably linked to its location. Whether it resides in the mitochondria, the peroxisome, or the endoplasmic reticulum dictates its metabolic fate, its interacting enzyme partners, and its ultimate physiological impact.
This guide eschews a simple declaration of this molecule's location, as such transient intermediates are rarely cataloged. Instead, we provide a robust intellectual and methodological framework for its definitive localization. We will explore the biochemical rationale for its hypothesized location and detail the rigorous experimental strategies required to test this hypothesis, empowering researchers to uncover the precise geography of this and other challenging lipid metabolites.
Theoretical Framework: A Hypothesis Grounded in Metabolic Principles
Understanding where to look for this compound begins with a firm grasp of very-long-chain fatty acid (VLCFA) metabolism. The processing of these lipids is a spatially segregated and highly regulated process distributed across several key organelles.
The Geography of a Fatty Acid's Life
-
Synthesis (Elongation): VLCFAs, defined as those with carbon backbones exceeding 20 carbons, are synthesized by a dedicated enzyme complex in the membrane of the endoplasmic reticulum (ER) .[1][2] A family of enzymes known as ELOVLs (Elongation of Very-Long-Chain fatty acids) is responsible for the stepwise addition of two-carbon units to a growing acyl chain.[1][3]
-
Activation (Acyl-CoA Formation): Before any fatty acid can be metabolized, it must be "activated" by its attachment to Coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (ACSs).[4][5][6] These enzymes are strategically positioned on the membranes of the ER, peroxisomes, and the outer mitochondrial membrane, acting as gatekeepers to distinct metabolic pathways.[7][8][9] Notably, very-long-chain acyl-CoA synthetases (ACSVLs), which are required for activating VLCFAs, are found on peroxisomal and ER membranes but are absent from mitochondria.[10]
-
Catabolism (Beta-Oxidation): The degradation of fatty acids via beta-oxidation is a classic metabolic pathway, but its location is chain-length dependent.
-
Mitochondria: This organelle is the primary site for the beta-oxidation of short, medium, and long-chain fatty acids (up to C20).[11][12][13] However, the mitochondrial enzymatic machinery cannot process VLCFAs.[10]
-
Peroxisomes: Peroxisomes are indispensable for the initial, chain-shortening rounds of beta-oxidation for all fatty acids with more than 22 carbons (VLCFAs).[14][15][16] They break down VLCFAs into shorter acyl-CoAs, which are then shuttled to the mitochondria for complete oxidation to CO2 and H2O.[14][16]
-
Formulating the Hypothesis
The structure of this compound is that of a "3-oxoacyl-CoA." This is the specific intermediate generated in the third step of the four-step beta-oxidation cycle.[14] Given its C38 backbone, it is a VLCFA derivative.
Therefore, the central hypothesis is:
Hypothesis: this compound is a transient metabolic intermediate of VLCFA degradation and is primarily, if not exclusively, localized within the peroxisomal matrix.
The following sections detail the experimental methodologies to rigorously test this hypothesis.
Figure 1: Hypothesized metabolic context of the target molecule.
Experimental Strategy 1: Subcellular Fractionation with LC-MS/MS
The most direct biochemical approach to determining organellar localization is to physically separate the organelles and then quantify the molecule of interest within each isolated fraction.
Causality Behind the Method
This strategy relies on the principle that different organelles have distinct sizes, densities, and masses, allowing them to be separated by sequential centrifugation at increasing speeds (differential centrifugation).[17] By analyzing the lipid content of each purified fraction, we can generate a quantitative distribution profile of the target molecule, revealing its primary residence. The validity of the entire experiment hinges on the purity of these fractions, which must be rigorously validated.
Detailed Protocol: Subcellular Fractionation
This protocol is optimized for cultured cells but can be adapted for soft tissues.
Materials:
-
Cell culture flasks (e.g., T-175)
-
Dounce homogenizer with loose (A) and tight (B) pestles
-
Refrigerated centrifuge with fixed-angle and swinging-bucket rotors
-
Fractionation Buffer (FB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, with freshly added protease inhibitors.
-
Organelle-specific marker antibodies for validation.
Procedure:
-
Cell Harvesting: Grow cells to ~90% confluency. Harvest by gentle scraping (avoid trypsin if possible) into ice-cold PBS. Pellet cells at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 5-10 volumes of ice-cold Fractionation Buffer. Allow cells to swell on ice for 15-20 minutes.
-
Transfer the suspension to a pre-chilled Dounce homogenizer. Perform 10-15 slow strokes with the loose (A) pestle, followed by 10-15 strokes with the tight (B) pestle.
-
Expert Insight: The goal is to rupture the plasma membrane while leaving organellar membranes intact. Check for cell lysis under a microscope using trypan blue.
-
-
Differential Centrifugation: a. Nuclear Fraction: Transfer homogenate to a centrifuge tube. Spin at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and intact cells. This is the Nuclear Pellet (P1) . The supernatant (S1) contains all other organelles. b. Mitochondrial/Peroxisomal Fraction: Carefully transfer the supernatant (S1) to a new tube. Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet is the crude heavy membrane fraction containing mitochondria and peroxisomes. This is the Mito/Pex Pellet (P2) . The supernatant (S2) contains microsomes and cytosol. c. Microsomal (ER) Fraction: Transfer supernatant (S2) to an ultracentrifuge tube. Spin at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomal fraction (primarily ER and Golgi). This is the Microsomal Pellet (P3) . d. Cytosolic Fraction: The final supernatant is the Cytosolic Fraction (S3) .
-
Fraction Purification & Storage: Wash each pellet by resuspending in FB and repeating the respective centrifugation step. Aliquot a small portion of each final fraction for protein quantification and purity analysis (Western Blot). Immediately process the remainder for lipid extraction or snap-freeze in liquid nitrogen and store at -80°C.
Figure 2: Workflow for subcellular fractionation by differential centrifugation.
Self-Validation: Assessing Fraction Purity
This step is non-negotiable for trustworthy results. Use Western blotting to probe for known, exclusive residents of each organelle.
| Fraction | Marker Protein | Organelle Localized | Rationale |
| Nuclear (P1) | Lamin B1 | Nucleus | Component of the nuclear lamina. |
| Mito/Pex (P2) | COX4 | Mitochondria (Inner Mem.) | Subunit of the electron transport chain. |
| PMP70 | Peroxisome (Membrane) | Peroxisomal membrane protein transporter. | |
| Microsomal (P3) | Calnexin | Endoplasmic Reticulum | ER-resident chaperone protein. |
| Cytosolic (S3) | GAPDH / Tubulin | Cytosol | Glycolytic enzyme / cytoskeletal protein. |
An ideal result shows strong enrichment of each marker in its respective fraction with minimal cross-contamination.
Lipid Analysis
-
Lipid Extraction: Use a robust method like a modified Bligh-Dyer or Folch extraction for each fraction, normalized by protein content.
-
LC-MS/MS Analysis: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography. Develop a specific multiple reaction monitoring (MRM) method if a synthetic standard is available, or use high-resolution accurate mass (HRAM) scanning to identify the ion corresponding to the exact mass of the target molecule.
-
Data Interpretation: Quantify the peak area for the target molecule in each fraction. Express the results as "pmol of target lipid / mg of protein". A significant enrichment (e.g., >10-fold) in the Mito/Pex fraction (P2) would strongly support the hypothesis.
Experimental Strategy 2: Mass Spectrometry Imaging (MSI)
While fractionation provides quantitative data from a homogenized cell population, MSI offers invaluable spatial information in the context of intact tissue architecture.[18][19] This is particularly useful for understanding lipid distribution in complex, multicellular environments.[20][21]
Causality Behind the Method
MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, generates a 2D map of molecules.[21] A laser is fired at discrete spots on a matrix-coated tissue section, desorbing and ionizing molecules. A mass spectrum is acquired for each spot (pixel), and by plotting the intensity of a specific mass-to-charge ratio (m/z) across all pixels, an image of that molecule's distribution is created.
High-Level Workflow for MALDI-MSI
-
Tissue Preparation: Rapidly excise the tissue of interest and snap-freeze to preserve both morphology and lipid integrity.
-
Cryosectioning: Cut thin sections (10-12 µm) in a cryostat and thaw-mount them onto conductive slides.
-
Matrix Application: Apply an appropriate matrix (e.g., 9-aminoacridine or DHB for lipids) uniformly across the tissue section using an automated sprayer.[21]
-
Data Acquisition: Define the imaging area and set the mass spectrometer to acquire data in the relevant m/z range. The spatial resolution is determined by the laser spot size.[21]
-
Data Analysis: Use specialized software to generate ion maps for the m/z corresponding to this compound. These maps can be overlaid with histological images (e.g., H&E stain) of the same or adjacent sections to correlate lipid localization with specific cell types or structures.
Data Interpretation
While standard MSI may not resolve individual organelles, it can reveal "hotspots" of the lipid within specific cells known to be rich in peroxisomes (e.g., hepatocytes in the liver, kidney tubule cells). High-resolution MSI platforms are continually pushing the limits of spatial resolution, potentially approaching the subcellular level in the near future.[19]
Synthesis and Conclusion: Building a Defensible Model
Neither technique is infallible, but together they provide a powerful, multi-angled approach.
| Technique | Strengths | Limitations |
| Subcellular Fractionation | - Quantitative- High sensitivity- Directly identifies the host organelle | - Loses spatial/histological context- Potential for redistribution artifacts- Purity is critical and can be challenging |
| Mass Spectrometry Imaging | - Preserves spatial/histological context- Reveals heterogeneity in tissues- Excellent for discovery | - Typically semi-quantitative- Subcellular resolution is challenging- Sensitivity may be lower than bulk analysis |
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 6. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases [frontiersin.org]
- 9. Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. annualreviews.org [annualreviews.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 16. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Role of 3-Oxoacyl-CoAs in Very Long-Chain Fatty Acid Elongation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and signaling pathways. The biosynthesis of VLCFAs occurs through a cyclic elongation process localized to the endoplasmic reticulum, involving four key enzymatic reactions. This guide focuses on the first and rate-limiting step: the condensation of an acyl-CoA with malonyl-CoA to form a 3-oxoacyl-CoA (also known as a 3-ketoacyl-CoA). This reaction is catalyzed by the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes. Understanding the formation and subsequent metabolism of 3-oxoacyl-CoAs is paramount, as this step dictates the substrate specificity and overall rate of VLCFA synthesis. Dysregulation of this pathway is implicated in numerous pathologies, including neurological disorders, metabolic diseases, and skin conditions, making the ELOVL enzymes attractive targets for therapeutic development.
Introduction: The Centrality of VLCFA Elongation
Very long-chain fatty acids are indispensable for cellular function. They are integral components of sphingolipids (like ceramides and gangliosides), which are crucial for forming lipid rafts and maintaining the integrity of cellular membranes, particularly in the brain and skin.[1][2] The regulated synthesis of VLCFAs is vital for physiological processes ranging from neuronal function and skin barrier integrity to immune response.[3][4][5][6]
The synthesis of VLCFAs is not performed by the de novo fatty acid synthase (FAS) complex but by a dedicated elongation system in the endoplasmic reticulum (ER).[3][7] This system executes a four-step cycle that adds two-carbon units, derived from malonyl-CoA, to a pre-existing fatty acyl-CoA primer.[7][8][9] The four reactions are:
-
Condensation: Catalyzed by 3-ketoacyl-CoA synthases (KCS), also known as ELOVLs.
-
First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).
-
Second Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (TER).
The initial condensation step, which produces the 3-oxoacyl-CoA intermediate, is the key regulatory and substrate-determining reaction in the entire process.[7][10][11]
The VLCFA Elongation Cycle: A Mechanistic Overview
The elongation of a fatty acyl-CoA substrate is a cyclical process localized to the ER membrane. Each turn of the cycle extends the acyl chain by two carbons. The 3-oxoacyl-CoA intermediate is central to this pathway, representing the product of the rate-limiting condensation step and the substrate for the subsequent reduction.
Caption: The four-step VLCFA elongation cycle in the endoplasmic reticulum.
The Rate-Limiting Step: ELOVLs and 3-Oxoacyl-CoA Formation
The commitment of a fatty acid to the elongation pathway is determined by the ELOVL family of enzymes. These integral membrane proteins catalyze the condensation of a specific fatty acyl-CoA with malonyl-CoA.[7][12]
The ELOVL Enzyme Family
In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting unique substrate specificities regarding the chain length and degree of saturation of the fatty acyl-CoA primer.[3][7] This specificity is the primary reason for the diversity of VLCFAs in different tissues. For example, ELOVL1, -3, and -6 preferentially elongate saturated and monounsaturated fatty acyl-CoAs, while ELOVL2, -4, and -5 are more active towards polyunsaturated fatty acyl-CoAs (PUFAs).[13]
Table 1: Substrate Specificity of Human ELOVL Enzymes
| Enzyme | Primary Substrates | Key Products/Roles | Associated Pathologies |
| ELOVL1 | C18:0-C26:0 Saturated & Monounsaturated | Synthesis of C24 sphingolipids | Ichthyosis, Spastic quadriplegia[14] |
| ELOVL2 | C20-22 PUFAs (e.g., EPA, DPA) | DHA (C22:6n-3) synthesis | Age-related macular degeneration, Immune aging[5][6][15] |
| ELOVL3 | C16:0-C22:0 Saturated & Monounsaturated | Skin barrier lipids, Brown fat thermogenesis | Ichthyosis, Hair loss |
| ELOVL4 | ≥C26 Saturated & PUFAs | VLC-PUFAs (≥C28) in retina and skin | Stargardt-like macular dystrophy (STGD3)[16][17][18] |
| ELOVL5 | C18-20 PUFAs (e.g., Arachidonic Acid) | Elongation of dietary PUFAs | Hepatic steatosis |
| ELOVL6 | C12-16 Saturated & Monounsaturated | Stearoyl-CoA (C18:0) synthesis from Palmitate | Insulin resistance, Metabolic syndrome[19] |
| ELOVL7 | C16-20 Saturated & Monounsaturated | Prostate and other tissue lipid metabolism | Prostate Cancer |
Note: Substrate preferences can overlap, and in vivo roles are complex.
The Catalytic Mechanism
The condensation reaction proceeds via a ping-pong mechanism involving a highly conserved HxxHH motif within the ELOVL active site.[20][21] The reaction involves the formation of a covalent acyl-enzyme intermediate, which then reacts with malonyl-CoA to produce the 3-oxoacyl-CoA, releasing CO2.[21][22] The structure of human ELOVL7 reveals a long, hydrophobic tunnel that accommodates the growing acyl chain, providing a basis for its substrate specificity.[20][21]
Methodologies for Studying VLCFA Elongation
Analyzing the activity of ELOVL enzymes and the flux through the VLCFA elongation pathway requires specialized biochemical and analytical techniques.
Experimental Workflow: In Vitro ELOVL Activity Assay
A common method to measure ELOVL activity involves using tissue-derived microsomes, which contain the ER-embedded elongation machinery.
Caption: Workflow for a radiolabel-based microsomal fatty acid elongation assay.
Protocol: In Vitro VLCFA Elongation Assay with Liver Microsomes
This protocol is adapted from established methods for measuring fatty acid elongation.[8]
A. Materials:
-
Liver tissue
-
Homogenization Buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Reaction Buffer (e.g., 100 mM KH2PO4, pH 6.5)[8]
-
Fatty acyl-CoA substrate (e.g., C22:0-CoA)
-
[1,3-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Bovine Serum Albumin (fatty acid-free)
-
Stopping Solution (e.g., 2.5 M KOH in 50% ethanol)
-
Hexane, Acetic Acid
-
Scintillation fluid
B. Procedure:
-
Microsome Preparation: Homogenize fresh liver tissue in ice-cold homogenization buffer. Perform differential centrifugation steps (e.g., 10,000 x g to remove mitochondria, followed by 100,000 x g to pellet microsomes) to isolate the microsomal fraction.[23] Resuspend the pellet in a suitable buffer and determine protein concentration.
-
Assay Setup: In a microfuge tube, prepare the reaction mixture containing reaction buffer, NADPH, the desired fatty acyl-CoA substrate, and BSA.[8]
-
Reaction Initiation: Add the microsomal protein to the reaction mixture. Initiate the elongation reaction by adding [¹⁴C]Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).[8][24]
-
Termination and Saponification: Stop the reaction by adding the KOH solution. Heat at 70°C for 1 hour to hydrolyze all acyl-CoAs to free fatty acids.
-
Extraction: Cool the tubes, acidify with HCl, and extract the fatty acids into an organic solvent like hexane.
-
Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of malonyl-CoA incorporated into the elongated fatty acid product.
C. Rationale and Self-Validation:
-
Causality: Using [¹⁴C]Malonyl-CoA ensures that only newly elongated fatty acids are detected. The requirement for NADPH confirms the involvement of the reductive steps of the pathway. Running a control reaction without the acyl-CoA substrate validates that elongation is dependent on the primer.[8]
-
Trustworthiness: The protocol includes a saponification step to ensure all products are measured as free fatty acids, avoiding discrepancies from different acyl-CoA species. The extraction step separates the hydrophobic fatty acid products from the unreacted hydrophilic [¹⁴C]Malonyl-CoA.
Lipid Profiling by Mass Spectrometry
To analyze the endogenous profile of VLCFAs in cells or tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[25][26][27]
-
Lipid Extraction: Total lipids are extracted from the biological sample using methods like Folch or Bligh-Dyer.
-
Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids.
-
Derivatization (Optional): Fatty acids may be derivatized to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: The sample is injected into an LC system (typically reverse-phase) coupled to a tandem mass spectrometer. The instrument is operated in a mode like Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) to specifically detect and quantify individual VLCFA species based on their mass-to-charge ratio and fragmentation patterns.[27] This provides a highly sensitive and specific profile of VLCFAs.[25][28]
Pathological Significance and Therapeutic Targeting
Defects in the ELOVL-mediated condensation step are the root cause of several human diseases. The specific phenotype often depends on which ELOVL enzyme is affected and the importance of its VLCFA products in a given tissue.
ELOVL4 and Stargardt-like Macular Dystrophy (STGD3)
STGD3 is an autosomal dominant form of juvenile macular degeneration leading to progressive vision loss.[29] It is caused by mutations in the ELOVL4 gene.[16][18] These mutations typically result in a truncated ELOVL4 protein that lacks its C-terminal ER-retention signal.[17][29] The pathogenic mechanism is twofold:
-
Loss-of-Function: The mutated enzyme has reduced or no catalytic activity, leading to a deficiency of the C28 and longer VLC-PUFAs that are highly enriched in the retina and essential for photoreceptor health.[17][30]
-
Dominant-Negative Effect: The mislocalized, truncated protein can trap the wild-type ELOVL4 protein, preventing it from functioning correctly and exacerbating the VLC-PUFA deficiency.[16]
Therapeutic Potential
The central role of ELOVLs in metabolism and disease makes them compelling drug targets.[3][31]
-
Inhibitors: For diseases characterized by an overproduction or accumulation of specific lipids, such as in certain cancers or metabolic disorders like hepatic steatosis, selective ELOVL inhibitors are being explored.[14][19] High-throughput screening assays are being developed to identify such small-molecule modulators.[13][19]
-
Activators/Supplementation: For deficiency diseases like STGD3, strategies could involve activating the remaining functional enzyme or dietary supplementation with the specific VLCFA products that are missing.[15][32] Recent studies have shown that supplementing aged mice with a direct product of ELOVL2 can rescue age-related vision decline, highlighting the potential of lipid-based therapeutic approaches.[15]
Conclusion and Future Perspectives
The formation of 3-oxoacyl-CoAs by ELOVL enzymes represents the committed and rate-limiting step of VLCFA elongation. This single enzymatic reaction is a critical control point that governs the production of a diverse array of lipids essential for health. The specificity of the seven ELOVL isoforms provides a molecular basis for the unique lipid profiles of different tissues and underscores why mutations can lead to tissue-specific pathologies. As analytical techniques like cryo-EM and advanced mass spectrometry continue to resolve the structure and function of these enzymes, the potential for designing highly selective therapeutics for a range of metabolic, neurological, and age-related diseases will undoubtedly expand.
References
- 1. lipotype.com [lipotype.com]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Enzyme in Lipid Metabolism Linked to Immune System Aging [today.ucsd.edu]
- 6. Lipid Metabolism and Immune System Aging: Exploring the Role of Key Enzymes - Be part of the knowledge - ReachMD [reachmd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 10. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 13. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. creative-biostructure.com [creative-biostructure.com]
- 32. pubs.acs.org [pubs.acs.org]
Physiological relevance of octatriacontapentaenoyl-CoA species
An In-Depth Technical Guide to the Physiological Relevance of Very Long-Chain Polyunsaturated Acyl-CoA Species with a Focus on Octatriacontapentaenoyl-CoA
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the intricate world of very long-chain polyunsaturated fatty acids (VLC-PUFAs), with a specific focus on the hypothetical species octatriacontapentaenoyl-CoA (38:5-CoA). While direct research on this specific acyl-CoA is scarce, this document synthesizes the current understanding of VLC-PUFAs to provide a comprehensive framework for its potential biosynthesis, metabolism, and physiological significance. We will explore the pivotal role of the ELOVL4 enzyme, the unique tissue distribution of these lipids, their association with disease, and the analytical methodologies required for their study. This guide is intended to be a foundational resource for researchers in lipidomics, neuroscience, ophthalmology, and reproductive biology, as well as for professionals in drug development targeting lipid metabolic pathways.
Introduction: The Enigma of Very Long-Chain Polyunsaturated Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids defined as having a carbon chain length greater than 24.[1] These molecules are relatively rare in the body but are found in high concentrations in specialized tissues such as the retina, brain, testes, and spermatozoa.[1] Their distinct structure, characterized by a long saturated carbon chain and a polyunsaturated methyl terminus, allows them to span both the hydrophobic and hydrophilic regions of the lipid bilayer and associate with membrane proteins.[1]
The activation of VLC-PUFAs to their coenzyme A (CoA) thioesters is a critical step that primes them for participation in a wide array of metabolic processes.[2][3] CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and degradation of fatty acids.[4] The formation of an acyl-CoA thioester bond is an energetically favorable process that renders the fatty acid metabolically active.
While the precise structure of octatriacontapentaenoyl-CoA (38:5-CoA) is not extensively documented, we can infer its likely composition based on known VLC-PUFA biosynthetic pathways. It would be a 38-carbon chain fatty acid with five double bonds, activated with a CoA molecule.
Biosynthesis and Metabolism: The Central Role of ELOVL4
The synthesis of VLC-PUFAs is primarily attributed to the enzymatic activity of ELOVL4, a member of the ELOVL fatty acid elongase family.[1] This enzyme is highly expressed in the photoreceptor cells of the retina and to a lesser extent in the brain, testes, and skin.[1] ELOVL4 catalyzes the condensation of two-carbon units from malonyl-CoA to a growing acyl-CoA chain, progressively extending the length of the fatty acid.[1]
The biosynthesis of a hypothetical species like octatriacontapentaenoyl-CoA would likely begin with a precursor polyunsaturated fatty acid, such as docosahexaenoic acid (DHA, 22:6) or eicosapentaenoic acid (EPA, 20:5). Through a series of elongation cycles catalyzed by ELOVL4, the fatty acid chain would be extended to 38 carbons. Following elongation, the newly synthesized octatriacontapentaenoic acid would be activated to octatriacontapentaenoyl-CoA by a long-chain acyl-CoA synthetase (ACSL).
Caption: Biosynthesis of Octatriacontapentaenoyl-CoA.
The metabolic fate of octatriacontapentaenoyl-CoA is likely diverse. It can be incorporated into complex lipids such as phospholipids and sphingolipids, contributing to the unique lipid composition of specialized cell membranes. Alternatively, it may undergo β-oxidation in peroxisomes, a process that shortens the long carbon chain, generating acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in the mitochondria for energy production.[5]
Physiological Roles and Tissue-Specific Expression
The restricted tissue distribution of VLC-PUFAs suggests highly specialized functions.[1] While the precise roles of octatriacontapentaenoyl-CoA are yet to be defined, we can infer its potential importance from the broader understanding of VLC-PUFAs.
| Tissue | Known/Hypothesized Roles of VLC-PUFAs |
| Retina | - Structural component of photoreceptor outer segment membranes. - Maintenance of membrane fluidity and interaction with rhodopsin for phototransduction. - Precursor for signaling molecules. |
| Brain | - Component of sphingomyelins, with concentrations changing during development and aging.[1] - Potential role in synaptic stabilization and neuroprotection.[6][7] |
| Testes & Spermatozoa | - Essential for sperm maturation and function. - Contribution to the unique lipid composition of sperm membranes. |
The incorporation of octatriacontapentaenoyl-CoA into phospholipids would significantly alter the biophysical properties of cell membranes. The very long acyl chain could act as a transmembrane anchor, stabilizing protein complexes or forming specialized lipid microdomains.
Association with Human Disease
Dysregulation of VLC-PUFA metabolism is implicated in several inherited and acquired diseases. Mutations in the ELOVL4 gene are the underlying cause of Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration characterized by progressive central vision loss. This genetic link strongly underscores the importance of VLC-PUFAs in retinal health.
Furthermore, depletion of VLC-PUFAs has been observed in the retinas of patients with diabetic retinopathy and age-related macular degeneration (AMD), suggesting a potential role for these lipids in the pathogenesis of these complex diseases.[6][7][8] The implications of reduced VLC-PUFA levels are not yet fully understood, but it is hypothesized that their absence compromises the structural and functional integrity of retinal cells.
Analytical Methodologies for the Study of Octatriacontapentaenoyl-CoA
The analysis of very long-chain acyl-CoAs presents significant analytical challenges due to their low abundance and complex chemical nature. A robust and sensitive analytical workflow is crucial for their accurate identification and quantification.
Experimental Protocol: Extraction and Quantification of VLC-PUFA-CoAs from Biological Tissues
This protocol outlines a general procedure for the analysis of octatriacontapentaenoyl-CoA and other VLC-PUFA-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Homogenization: a. Excise and weigh the tissue of interest (e.g., retina, brain cortex) on dry ice. b. Immediately homogenize the tissue in ice-cold methanol containing a suitable internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA).
2. Lipid Extraction: a. Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction to separate the lipid fraction. b. The lower organic phase, containing the lipids, should be carefully collected.
3. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment: a. Evaporate the organic solvent under a stream of nitrogen. b. Reconstitute the lipid extract in a solvent compatible with the SPE column. c. Utilize a strong anion exchange SPE column to selectively bind and enrich the acyl-CoA species. d. Wash the column to remove interfering substances. e. Elute the acyl-CoAs using a high-salt or high-pH buffer.
4. LC-MS/MS Analysis: a. Desalt the eluted fraction using a suitable method. b. Inject the sample onto a reverse-phase C18 HPLC column coupled to a triple quadrupole mass spectrometer. c. Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium acetate) and an organic component (e.g., acetonitrile/isopropanol). d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the targeted acyl-CoAs and the internal standard.
Caption: Analytical workflow for VLC-PUFA-CoA analysis.
Future Research Directions and Unanswered Questions
The field of VLC-PUFA research is still in its relative infancy, and many fundamental questions remain unanswered. Future investigations should focus on:
-
Elucidating the complete biosynthetic and metabolic pathways of octatriacontapentaenoyl-CoA and other VLC-PUFA species.
-
Identifying the specific enzymes responsible for the incorporation of these fatty acids into complex lipids.
-
Defining the precise molecular functions of VLC-PUFA-containing lipids in the retina, brain, and testes.
-
Investigating the therapeutic potential of modulating VLC-PUFA levels in diseases such as diabetic retinopathy and AMD.
-
Developing more sensitive and specific analytical methods for the comprehensive profiling of the VLC-PUFA-CoA lipidome.
Conclusion
While the specific physiological relevance of octatriacontapentaenoyl-CoA remains to be fully elucidated, its presumed role as a member of the VLC-PUFA family places it at the forefront of exciting research in lipid biology. The insights gained from studying this unique class of molecules have the potential to revolutionize our understanding of cellular membrane dynamics, neuronal function, and the pathogenesis of debilitating diseases. This guide provides a solid foundation for researchers and clinicians to embark on the exploration of this fascinating and largely uncharted area of human physiology.
References
- 1. aocs.org [aocs.org]
- 2. The Pathophysiological Role of CoA | MDPI [mdpi.com]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA: A Transient but Pivotal Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA is a highly specific, transient metabolic intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While not a household name in metabolic charts, its existence is a logical and necessary consequence of the fatty acid elongation cycle responsible for producing critical lipids with chain lengths of up to 38 carbons.[1] These VLC-PUFAs are uniquely enriched in specialized tissues such as the retina, brain, and testes, where they play indispensable roles in cellular structure and function.[2][3][4] This guide provides a detailed exploration of the metabolic context, enzymatic handling, and analytical strategies for studying this 3-oxoacyl-CoA intermediate. A thorough understanding of its place in VLC-PUFA homeostasis offers insights into the pathology of several inherited diseases and opens potential avenues for therapeutic intervention.
Chapter 1: Molecular Profile and Biological Significance
This compound is a coenzyme A thioester of a 38-carbon fatty acid, featuring five cis (Z) double bonds and a ketone group at the beta-position (C-3). Its chemical formula is C59H98N7O18P3S.[5]
This structure is characteristic of a direct product of the condensation step in fatty acid elongation, where an existing acyl-CoA chain is extended by a two-carbon unit derived from malonyl-CoA.[6] The extreme chain length and high degree of unsaturation classify it as a VLC-PUFA, a class of lipids with unique physicochemical properties and specialized biological roles.[2]
VLC-PUFAs are not obtained from dietary sources but are synthesized endogenously.[7] They are critical components of phospholipids in specific cell membranes, such as the photoreceptor outer segments in the retina.[2][8] Here, they are often found at the sn-1 position of phosphatidylcholine, paired with docosahexaenoic acid (DHA) at the sn-2 position.[2] This unique lipid composition is believed to be essential for the flexibility, fluidity, and proper function of these membranes. Deficiencies in VLC-PUFA synthesis are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3) and other neurological disorders, underscoring their vital importance.[6][8]
Chapter 2: The Metabolic Pathway: ELOVL4-Mediated Elongation
The subject molecule is a fleeting intermediate in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum.[9] This process involves four sequential reactions that incrementally add two-carbon units to a growing fatty acyl-CoA chain. The enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) is uniquely responsible for the synthesis of VLC-PUFAs with chain lengths greater than 28 carbons, up to C38.[1][6][10]
The four steps of the elongation cycle are:
-
Condensation: An acyl-CoA substrate (e.g., a C36 PUFA-CoA) is condensed with malonyl-CoA. This reaction is catalyzed by ELOVL4 and is the rate-limiting step of the cycle.[6] The product of this reaction is a 3-ketoacyl-CoA that is two carbons longer than the substrate. This compound is the product of this step when a C36:5-CoA is the substrate.
-
First Reduction: The ketone group at the C-3 position is rapidly reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.[11][12] This forms the corresponding (3R)-hydroxyacyl-CoA intermediate.[13]
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a double bond between C-2 and C-3 (trans-2-enoyl-CoA).
-
Second Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), also using NADPH. This final reduction step yields a saturated acyl-CoA that is two carbons longer than the original substrate, ready for another round of elongation or for incorporation into complex lipids.
Following elongation, these extremely long fatty acids can undergo a cycle of peroxisomal β-oxidation to be shortened, which is a key step in the synthesis of docosahexaenoic acid (DHA, 22:6n-3).[14][15] This seemingly paradoxical process of elongation followed by shortening allows for the precise positioning of double bonds that cannot be achieved by desaturase enzymes acting on shorter chains.[15]
Chapter 3: Analytical Strategies for a Transient Intermediate
The direct detection and quantification of this compound in biological samples is exceptionally challenging. This is due to two primary factors:
-
Low Abundance: As a transient intermediate, its steady-state concentration is extremely low because it is immediately converted to the corresponding 3-hydroxyacyl-CoA.
-
Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, requiring careful and rapid sample handling.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs, offering the required sensitivity and specificity.[17]
Experimental Protocol: Extraction and Analysis of VLC-Acyl-CoAs from Tissue
This protocol is a synthesized methodology based on established principles for acyl-CoA analysis.[16][17][18] It must be optimized for the specific tissue and instrumentation used.
I. Sample Preparation & Extraction (Self-Validating System)
-
Causality: The goal is to rapidly quench enzymatic activity and efficiently extract the polar acyl-CoAs while preserving the thioester bond. Acidic conditions and cold temperatures are critical.[16][18] An internal standard (e.g., C17:0-CoA) is added at the start to control for extraction efficiency and instrument variability.
-
Tissue Harvest: Flash-freeze the tissue sample (~30-50 mg) in liquid nitrogen immediately upon collection to halt all metabolic activity.
-
Homogenization: In a pre-chilled dounce homogenizer on ice, add the frozen tissue to 1.0 mL of a cold extraction solution (e.g., 2:1:0.8 isopropanol:acetonitrile:100 mM KH2PO4, pH 4.9).
-
Internal Standard Spiking: Add a known amount of a non-endogenous internal standard (e.g., 20 ng Heptadecanoyl-CoA, C17:0-CoA).
-
Homogenize: Thoroughly homogenize the tissue until no visible particles remain.
-
Phase Separation: Transfer the homogenate to a new tube, add 1.0 mL of acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
II. LC-MS/MS Analysis
-
Causality: Reversed-phase chromatography separates acyl-CoAs based on chain length and unsaturation. Tandem mass spectrometry provides specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for hydrophobic molecules like long-chain acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Common buffer for reversed-phase LC-MS. |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) | Strong organic solvent for eluting very long-chain lipids. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold 5 min | A gradual gradient is needed to resolve the wide range of acyl-CoA species. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode.[17] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity by isolating a precursor ion and detecting a specific fragment ion. |
Expected MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 1318.4 (M+H)+
-
Product Ion (Q3): A characteristic fragment would need to be determined using a pure standard, but it would likely correspond to the loss of the phosphopantetheine moiety.
Chapter 4: Pathophysiological Relevance and Therapeutic Outlook
The pathway in which our target molecule resides is directly implicated in human health and disease.
-
Stargardt-like Macular Dystrophy (STGD3): Caused by mutations in the ELOVL4 gene, this condition leads to juvenile macular degeneration and vision loss.[8] The mutations result in a non-functional or mislocalized ELOVL4 protein, leading to a severe deficiency in retinal VLC-PUFAs.[9]
-
Peroxisomal Biogenesis Disorders (PBDs): Conditions like Zellweger syndrome result from dysfunctional peroxisomes.[2] This impairs the β-oxidation of VLC-PUFAs, leading to their accumulation, which is cytotoxic, and a simultaneous deficiency in DHA.[3][19]
Understanding the flux through the VLC-PUFA synthesis pathway is crucial. The concentration of intermediates like this compound, though minuscule, is a direct reflection of the activity of the ELOVL4 enzyme. Developing methods to monitor this pathway could provide valuable biomarkers for disease progression or the efficacy of therapeutic interventions.
Future drug development could focus on modulating the activity of ELOVL4 or the subsequent enzymes in the pathway. For diseases of VLC-PUFA deficiency, therapeutic strategies might involve gene therapy to restore functional ELOVL4 or dietary supplementation with downstream products, though the bioavailability of synthetic VLC-PUFAs is still an area of active research.[7]
Conclusion
This compound represents a critical, if ephemeral, checkpoint in the specialized metabolism of very-long-chain polyunsaturated fatty acids. It is the immediate product of the key elongating enzyme, ELOVL4. While its direct analysis is challenging, its position in the metabolic network makes it a focal point for understanding the biosynthesis of lipids essential for neural and retinal health. Further research into the dynamics of this pathway, enabled by advanced analytical techniques, will continue to illuminate the intricate link between lipid metabolism and human disease.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. aocs.org [aocs.org]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. (3R,23Z,26Z,29Z,32Z,35Z)-3-Hydroxyoctatriacontapentaenoyl-CoA_TargetMol [targetmol.com]
- 14. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
A Technical Guide to the Hypothesized Biosynthesis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of lipidomics is vast and continues to reveal molecules with exquisite structural complexity and profound biological implications. Among these, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) stand out for their roles in specialized tissues and pathologies. This guide delves into the theoretical enzymatic framework required for the synthesis of a particularly complex and novel molecule: (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA. This C38:5 acyl-CoA thioester, featuring a 3-oxo functional group, represents a biosynthetic frontier, demanding a coordinated cascade of elongase, desaturase, and dehydrogenase/oxidase activities. We will dissect the probable enzymatic players, propose a logical biosynthetic pathway, and provide validated experimental protocols for researchers aiming to investigate this or analogous metabolic pathways. This document serves as a foundational whitepaper, blending established biochemical principles with forward-looking hypotheses to guide future research and discovery.
Introduction: The Frontier of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), typically defined as having acyl chains of 24 carbons or more, are critical components of specific cellular environments, such as the retina and testes.[1] Their unique physical properties influence membrane fluidity, cellular signaling, and the formation of specialized lipid-derived mediators. The molecule of interest, a C38 pentaenoic acyl-CoA, pushes the boundaries of known lipid structures and necessitates an enzymatic machinery capable of extensive chain elongation and precise desaturation.
The Unique Architecture of this compound
The structure of this molecule presents three distinct biosynthetic challenges:
-
The C38 Backbone: Generation of a 38-carbon acyl chain requires a highly active and processive fatty acid elongation system capable of going far beyond the typical C16-C18 products of de novo fatty acid synthesis.
-
The Pentaene System (Z-configuration): The five methylene-interrupted cis double bonds (-CH=CH-CH2-CH=CH-) from C23 to C35 suggest a "front-end" desaturation mechanism acting on a very-long-chain precursor.
-
The 3-Oxo Moiety: The ketone at the C-3 position is a hallmark intermediate of both fatty acid synthesis and β-oxidation.[2][3] Its presence in a final product is unusual and points to a specific enzymatic step that either terminates the synthetic/degradative cycle at this stage or utilizes this ketoacyl-CoA for a downstream purpose.
A Hypothesized Multi-Enzyme Cascade
The synthesis of this molecule is not the work of a single enzyme but rather a metabolic pathway. We propose a modular process involving three core enzyme families:
-
ELOVL Family (Elongation of Very-Long-Chain Fatty Acids): Responsible for extending the carbon chain.
-
FADS Family (Fatty Acid Desaturase): Responsible for introducing the double bonds.
-
Dehydrogenase/Oxidase Family: Responsible for the final C-3 oxidation.
The subsequent sections will explore each of these enzyme families in detail, grounding the discussion in established biochemical mechanisms and providing practical guidance for their study.
The Elongation Machinery: Forging the C38 Carbon Skeleton
The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a four-enzyme complex collectively known as the fatty acid elongase (FAE).[4] This cycle adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer.
The ELOVL Family: The Rate-Limiting Condensing Enzymes
The first and rate-limiting step of each elongation cycle is catalyzed by a 3-ketoacyl-CoA synthase (KCS), also known as an ELOVL elongase.[5][6][7] The human and mouse genomes contain seven ELOVL subtypes (ELOVL1-7), each displaying distinct substrate specificities for the chain length and degree of saturation of the acyl-CoA primer.[7][8]
-
ELOVL1, 3, 6, 7: Primarily elongate saturated and monounsaturated fatty acids.[8]
-
ELOVL2, 5: Specialize in polyunsaturated fatty acid (PUFA) substrates.[9]
-
ELOVL4: Uniquely responsible for the synthesis of VLC-PUFAs with chain lengths of C28 and greater, making it a prime candidate for the extensive elongation required for a C38 backbone.[1][10]
Given the C38 target, ELOVL4 is the most probable condensing enzyme for the final elongation steps. However, reaching the C26 or C28 precursor required by ELOVL4 would likely involve other elongases such as ELOVL2 or ELOVL5 acting on shorter PUFA precursors.[11]
The Elongation Cycle Accessory Enzymes
The 3-ketoacyl-CoA product of the ELOVL enzyme is immediately processed by three additional enzymes that are shared among the different elongase complexes:[4]
-
3-ketoacyl-CoA reductase (KAR): Reduces the 3-keto group to a hydroxyl group using NADPH.
-
3-hydroxyacyl-CoA dehydratase (HACD): Removes a water molecule to create a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (TER): Reduces the double bond using NADPH to yield a saturated acyl-CoA, now elongated by two carbons.
This four-step cycle must be repeated multiple times to build the C38 chain.
Experimental Workflow: Reconstitution of the Elongation Cycle
To investigate the synthesis of a C38 backbone, researchers can express candidate ELOVL enzymes in a model system like yeast or mammalian cells and trace the elongation of labeled precursors.
Protocol 2.3.1: In Vitro Microsomal Elongase Assay
-
Source Preparation: Isolate microsomes from cells (e.g., HEK293) overexpressing a candidate elongase (e.g., ELOVL4) or from control cells.[10]
-
Reaction Mixture: Prepare a reaction buffer containing:
-
50-100 µg microsomal protein
-
100 µM unlabeled acyl-CoA precursor (e.g., C24:5-CoA)
-
50 µM [2-¹⁴C]-malonyl-CoA (as the 2-carbon donor)
-
1 mM NADPH and 1 mM NADH
-
50 mM HEPES buffer, pH 7.4
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Lipid Extraction: Stop the reaction and saponify the lipids with KOH. Acidify and extract the fatty acids into hexane.
-
Analysis: Convert fatty acids to fatty acid methyl esters (FAMEs) and analyze by reverse-phase HPLC with radiometric detection or by GC-MS to identify the elongated products.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: The four-step fatty acid elongation cycle in the ER.
The Desaturase Ensemble: Weaving in the Pentaene Signature
Introducing double bonds into the growing acyl chain is the role of fatty acid desaturases (FADS). These enzymes are typically named for the position at which they introduce a double bond (e.g., Δ5-desaturase).[11]
The FADS Family of Enzymes
In mammals, the key "front-end" desaturases belong to the FADS family, primarily FADS1 (Δ5-desaturase) and FADS2 (Δ6- and Δ8-desaturase).[11][12] The synthesis of common PUFAs like arachidonic acid (ARA) and eicosapentaenoic acid (EPA) involves a sequence of desaturation and elongation steps.[13][14]
A Proposed Desaturation and Elongation Sequence
The positions of the double bonds in the target molecule (23, 26, 29, 32, 35) are counted from the carboxyl end. A plausible route to this structure would start with a common C18 PUFA like α-linolenic acid (ALA; 18:3n-3) and involve multiple, iterative cycles of elongation and desaturation.
Table 1: Hypothesized Pathway to the C38:5 Precursor
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 18:3 (Δ9,12,15) | FADS2 (Δ6-desaturase) | 18:4 (Δ6,9,12,15) |
| 2 | 18:4 (Δ6,9,12,15) | ELOVL5/2 | 20:4 (Δ8,11,14,17) |
| 3 | 20:4 (Δ8,11,14,17) | FADS1 (Δ5-desaturase) | 20:5 (Δ5,8,11,14,17) - EPA |
| 4 | 20:5 (Δ5,8,11,14,17) | ELOVL5/2 | 22:5 (Δ7,10,13,16,19) |
| 5 | 22:5 (Δ7,10,13,16,19) | FADS2 (Δ4-activity) | 22:6 (Δ4,7,10,13,16,19) - DHA |
| 6 | 22:6 (Δ4,7,10,13,16,19) | ELOVL4 | 24:6 -> ... -> 38:6 (Precursor) |
| 7 | C38:6 | Hypothetical Desaturase | C38:5 (via loss/shift of one double bond) |
Note: This represents one of several possible pathways. The final conversion from a hexaene to a pentaene is speculative and may involve alternative desaturase specificities or retroconversion steps.
Experimental Workflow: Assay of Desaturase Activity
Functional characterization of desaturases is crucial to validate their role. This is typically done by expressing the candidate FADS enzyme in a system that lacks endogenous desaturase activity (like the yeast Saccharomyces cerevisiae) and providing it with a potential substrate.[15]
Protocol 3.3.1: Yeast Expression System for FADS Activity
-
Yeast Transformation: Clone the cDNA of the candidate FADS gene into a yeast expression vector (e.g., pYES2) and transform it into S. cerevisiae.
-
Culture and Induction: Grow the transformed yeast in selective media. Induce protein expression with galactose.
-
Substrate Feeding: Supplement the culture medium with a non-native fatty acid substrate (e.g., 20:4n-3) at a concentration of 50-100 µM.
-
Lipid Analysis: After 24-48 hours of incubation, harvest the yeast cells. Extract total lipids and prepare FAMEs.
-
GC-MS Analysis: Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatograms of yeast expressing the FADS enzyme with a control (empty vector) to identify the novel desaturated product peak.
The Final Oxidative Touch: Formation of the 3-Oxo Moiety
The 3-oxoacyl-CoA is a key intermediate in the fatty acid elongation cycle, being the direct product of the ELOVL condensing enzyme.[3][5] It is also an intermediate in the β-oxidation pathway, formed by the action of 3-hydroxyacyl-CoA dehydrogenase.[16]
Divergence from Canonical Pathways
In both elongation and β-oxidation, the 3-oxoacyl-CoA is transient and rapidly converted to the next intermediate.[4][16] Its presence as a stable final product suggests one of two possibilities:
-
"Stalled" Elongation: The final ELOVL condensation step occurs, but the subsequent reduction by KAR is either inefficient or inhibited, leading to the accumulation of the 3-oxo product.
-
Dedicated Oxidation: A separate enzyme, such as a specific acyl-CoA dehydrogenase or acyl-CoA oxidase, catalyzes the oxidation of the C-3 position on the fully formed C38:5-CoA precursor. Acyl-CoA dehydrogenases are a family of flavoproteins that typically introduce a C2-C3 double bond, but their mechanism involves proton abstraction at C2 and hydride transfer from C3, making a 3-oxo product mechanistically plausible under certain conditions.[17][18][19]
Experimental Workflow: Spectrophotometric Assay for 3-Oxoacyl-CoA Formation
The formation or consumption of NAD(P)H during redox reactions provides a direct method for measuring enzyme activity. To test the hypothesis of a dedicated dehydrogenase, one could monitor the reduction of NAD⁺.
Protocol 4.2.1: Dehydrogenase Activity Assay
-
Enzyme Source: Purified recombinant candidate enzyme or a cell lysate fraction.
-
Substrate: Synthesized or purified (23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA (the hypothetical precursor).
-
Reaction Mixture: In a quartz cuvette, combine:
-
10-50 µg of enzyme protein
-
50 µM hydroxyacyl-CoA substrate
-
1 mM NAD⁺
-
100 mM Tris-HCl buffer, pH 8.5
-
-
Measurement: Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) over time using a spectrophotometer.
-
Controls: Run parallel reactions without the enzyme and without the substrate to account for background rates.
A Unified Biosynthetic Pathway
Integrating the distinct enzymatic modules, we can visualize a comprehensive, albeit hypothetical, pathway for the synthesis of our target molecule. This pathway underscores the necessity for metabolic channeling and precise subcellular localization, with the entire process likely occurring within the endoplasmic reticulum membrane.
dot graph "Unified_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontcolor="#202124"];
} Caption: A hypothesized unified pathway for the biosynthesis of the target molecule.
Conclusion and Future Directions
The synthesis of this compound represents a significant biosynthetic undertaking that requires a specialized and highly coordinated suite of enzymes. This guide has outlined the primary candidates—ELOVL4 for extreme elongation, a series of FADS enzymes for desaturation, and a putative dehydrogenase for the final oxidation. The proposed pathways and protocols provide a robust framework for initiating research into this novel area of lipid metabolism.
Future work should focus on:
-
Gene Discovery: Identifying the specific ELOVL, FADS, and dehydrogenase enzymes from organisms known to produce unusual VLC-PUFAs.
-
In Vivo Validation: Using advanced mass spectrometry and lipidomics techniques to search for this molecule and its intermediates in biological systems.
-
Functional Genomics: Employing CRISPR-Cas9 or RNAi to knock down candidate genes and observe the effect on the lipid profile.
Unraveling this pathway will not only expand our fundamental understanding of biochemistry but may also open new avenues for drug development, particularly in metabolic diseases where VLCFA metabolism is dysregulated.
References
- 1. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of fatty acid desaturase (FADS) genes in oleic acid metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Whitepaper: A Technical Guide to the Natural Sources and Analysis of Very Long-Chain 3-Oxo Fatty Acyl-CoAs
Abstract
Very long-chain 3-oxo fatty acyl-CoAs (VLC-3-oxo-CoAs) are pivotal, yet transient, metabolic intermediates in the biosynthesis of very long-chain fatty acids (VLCFAs). As the direct products of the initial, rate-limiting condensation step in the fatty acid elongation cycle, their presence and flux are fundamental to the production of critical lipids across diverse biological systems, including plants, animals, and microorganisms. These lipids, such as ceramides, sphingolipids, cuticular waxes, and suberin, are essential for cellular membrane integrity, neural function, energy storage, and the formation of protective environmental barriers. Dysregulation of VLCFA metabolism is implicated in severe human pathologies, including neurodegenerative disorders and dermatological conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the natural sources of VLC-3-oxo-CoAs, the underlying biochemical pathways, and robust analytical methodologies for their detection and quantification. We delve into the causality behind experimental choices for extraction and analysis, positioning VLC-3-oxo-CoAs as critical targets for understanding disease and developing novel therapeutic inhibitors.
Introduction: The Significance of a Transient Intermediate
Very long-chain fatty acids (VLCFAs) are defined as fatty acids with acyl chains of 22 carbon atoms or more.[1] Unlike their shorter-chain counterparts, VLCFAs are not merely energy storage molecules; they are integral structural components of some of the most vital lipids in eukaryotic cells.[1][2] They are critical for myelin maintenance, skin barrier formation, retinal function, and the synthesis of sphingolipids and glycerophospholipids.[1][3]
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step iterative cycle known as the fatty acid elongation (FAE) pathway.[3][4] This process sequentially adds two-carbon units from a malonyl-CoA donor to a pre-existing acyl-CoA primer.[4][5] The very first product of this cycle's rate-limiting step is a very long-chain 3-oxoacyl-CoA (also known as a β-ketoacyl-CoA).[6][7]
While VLC-3-oxo-CoAs are rapidly converted to their hydroxylated and unsaturated intermediates, their formation is the committed step in producing a new, elongated fatty acid. Therefore, their steady-state concentration, though low, is directly proportional to the flux through the VLCFA synthesis pathway. Understanding the natural sources and biosynthetic context of these molecules is paramount for:
-
Disease Pathophysiology: Dysfunctional VLCFA metabolism leads to the accumulation of VLCFAs, a hallmark of severe genetic disorders like X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative conditions.[2][8][9]
-
Drug Development: The enzymes of the FAE pathway, particularly the reductases that consume VLC-3-oxo-CoAs, are prime targets for therapeutic inhibitors. The accumulation of the 3-oxo intermediate serves as a direct biomarker for target engagement and enzyme inhibition.
-
Agricultural & Industrial Biotechnology: In plants, VLCFAs are precursors to waxes and oils with significant industrial applications.[4][6] Modulating their synthesis can lead to crops with enhanced stress resistance or improved oil profiles.
This guide provides a comprehensive overview of the biochemical context, natural distribution, and analytical strategies essential for the study of these critical metabolic intermediates.
Biochemical Context: The Fatty Acid Elongation Cycle
The synthesis of VLCFAs from long-chain fatty acid precursors (typically C16 or C18) is a conserved process occurring on the cytosolic face of the endoplasmic reticulum.[3][5] It involves four sequential reactions performed by a membrane-bound enzymatic complex.[10]
-
Condensation: This is the first and rate-limiting step. An acyl-CoA substrate is condensed with a two-carbon unit from malonyl-CoA.[7] This reaction is catalyzed by a 3-ketoacyl-CoA synthase (KCS) . The product is a 3-oxoacyl-CoA that is two carbons longer than the initial substrate, with the release of CO₂.[7][10]
-
First Reduction: The 3-keto group of the 3-oxoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR) , using NADPH as the electron donor. The product is a 3-hydroxyacyl-CoA.[10][11]
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HCD) .[10][11]
-
Second Reduction: The double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) , again using NADPH.[10] This yields a saturated acyl-CoA, now elongated by two carbons, which can either be utilized by the cell or undergo further rounds of elongation.
The 3-oxoacyl-CoA intermediate is central to this entire process, representing the initial committed product of elongation.
Primary Natural Sources of VLC-3-Oxo-Acyl-CoAs
As integral intermediates, VLC-3-oxo-acyl-CoAs are found wherever VLCFA synthesis occurs. Their presence is defined by the expression and activity of the FAE enzyme complex, particularly the condensing enzymes which dictate substrate specificity and tissue distribution.
Plants
In plants, VLCFAs are foundational to survival, forming barriers against environmental stress and storing energy.[6] The synthesis of these VLCFAs inherently generates VLC-3-oxo-acyl-CoA intermediates. Key sources include:
-
Epidermal Cells: These cells synthesize precursors for cuticular waxes, the hydrophobic layer covering leaves, stems, and fruits that prevents water loss and protects against pathogens.[6][12] The synthesis of C26-C34 waxes necessitates the transient formation of their corresponding 3-oxo intermediates.[13]
-
Root Endodermal Cells: The Casparian strip and suberin lamellae in roots form a barrier to control water and nutrient uptake. Suberin is a complex biopolyester composed significantly of VLCFAs and their derivatives, making suberizing tissues a rich context for VLC-3-oxo-acyl-CoA synthesis.[6]
-
Developing Seeds: Many plant species, such as those in the Brassicaceae family (e.g., rapeseed), store energy in the form of triacylglycerols rich in VLCFAs.[6][14] During seed maturation, the FAE pathway is highly active, leading to a corresponding flux through VLC-3-oxo-acyl-CoA intermediates. Peanut seeds have also been identified as a significant source of VLCFAs, including C22:0, C24:0, and C26:0 fatty acids.[15][16]
The key condensing enzymes in plants are known as KCS (3-Ketoacyl-CoA Synthases) , a large family of enzymes with varying substrate specificities that contribute to the diversity of VLCFAs produced.[13]
Animals and Humans
In mammals, the condensing enzymes are known as the ELOVL (Elongation of Very Long-chain fatty acids) family , comprising seven members (ELOVL1-7) with distinct substrate preferences and tissue expression patterns.[1][3][17] This tissue-specific expression defines the natural sources of VLC-3-oxo-acyl-CoAs.
-
Nervous System: The brain and peripheral nerves are rich in sphingolipids, particularly ceramides and galactosylceramides containing C22-C24 VLCFAs, which are essential for the structure and function of the myelin sheath.[2][3] ELOVL1 and ELOVL4 are highly expressed in the brain, driving the synthesis of these critical lipids.[5][8] Consequently, oligodendrocytes and neurons are primary sites of VLC-3-oxo-acyl-CoA synthesis.
-
Skin: The epidermis is responsible for creating the skin's water barrier, a function dependent on ultra-long-chain (C≥26) ceramides.[3] ELOVL1 and ELOVL4 are crucial for producing these lipids, making keratinocytes a key source.[3][17] Mutations in ELOVL4 are linked to skin disorders like ichthyosis, highlighting the importance of this pathway.[17][18]
-
Retina: The retina contains unique phospholipids with ultra-long-chain polyunsaturated fatty acids (VLC-PUFAs) synthesized via enzymes like ELOVL4.[3] Photoreceptor cells are therefore a specialized source of the corresponding 3-oxo intermediates.
-
Glands: Meibomian glands in the eyelid produce lipids (meibum) that prevent tear evaporation, which are rich in C24-C26 VLCFAs.[3] The liver is another site of active VLCFA metabolism, particularly for regulating lipid homeostasis, with high expression of ELOVL2 and ELOVL6.[5]
Microorganisms
-
Yeast (Saccharomyces cerevisiae): Yeast is a premier model organism for studying the FAE pathway. It synthesizes VLCFAs up to C26:0, which are almost exclusively incorporated into sphingolipids and are essential for cell viability.[11][19] The yeast elongases (Elo1, Elo2/Fen1, and Elo3/Sur4) are homologs to the mammalian ELOVLs, making yeast a genetically tractable system to study the synthesis and function of VLC-3-oxo-acyl-CoAs.[11]
-
Bacteria and Fungi: While less common than in eukaryotes, some bacteria and fungi produce VLCFAs as part of their cell membranes or for the synthesis of secondary metabolites like polyketides.[7][20] The enzymatic machinery is often related to the fatty acid synthase (FAS) and polyketide synthase (PKS) systems.[7]
Analytical Methodologies for Detection and Quantification
The analysis of VLC-3-oxo-acyl-CoAs is challenging due to their low cellular abundance, transient nature, and amphipathic properties. However, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the necessary sensitivity and selectivity.[21][22]
Extraction and Sample Preparation
The primary goal of extraction is to efficiently lyse cells, quench enzymatic activity, and quantitatively recover acyl-CoAs while preventing their degradation.
Protocol: Acyl-CoA Extraction from Biological Samples
-
Quenching & Homogenization:
-
For cell cultures, rapidly aspirate media and add ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/isopropanol/water mixture) to quench metabolism.[21]
-
For tissues, immediately freeze in liquid nitrogen upon collection. Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.
-
-
Solvent Extraction:
-
Transfer the powdered tissue or cell lysate to a tube containing a pre-chilled extraction solvent. A common choice is a monophasic mixture of butanol/methanol or a biphasic system.
-
Include an internal standard (e.g., a C17:0-CoA or a stable isotope-labeled acyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.[23]
-
Vortex vigorously and sonicate on ice to ensure complete extraction.
-
-
Phase Separation & Cleanup:
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Crucial Step (Self-Validation): For complex matrices, a Solid-Phase Extraction (SPE) step is highly recommended.[21] A reverse-phase (e.g., C18) or mixed-mode anion exchange SPE cartridge can be used to remove salts, polar contaminants, and phospholipids, which can cause ion suppression in the mass spectrometer. The acyl-CoAs are retained on the column and then eluted with an organic solvent (e.g., methanol with a small amount of ammonium hydroxide).
-
LC-MS/MS Analysis Workflow
LC-MS/MS is the definitive technique for acyl-CoA analysis.[22][23]
-
Chromatography: Reverse-phase chromatography (e.g., using a C8 or C18 column) is used to separate the different acyl-CoA species based on the length and saturation of their acyl chains. An ion-pairing agent (e.g., tributylamine or heptafluorobutyric acid) is often added to the mobile phase to improve peak shape and retention of the highly polar CoA moiety. However, modern methods increasingly use basic mobile phases (e.g., with ammonium hydroxide) to achieve good separation without persistent ion-pairing agents.[23]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺.
-
MRM Transitions: For quantification, a specific precursor ion (the [M+H]⁺ of the target 3-oxo-acyl-CoA) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and a specific, characteristic fragment ion is selected in the third quadrupole (Q3). This precursor -> fragment transition is highly specific. Acyl-CoAs produce a characteristic fragment ion corresponding to the pantetheine-adenosine diphosphate portion, or a neutral loss of 507 Da.[22]
-
Data Presentation
Quantitative data from LC-MS/MS experiments should be presented clearly for comparison. The table below lists the calculated exact masses and a potential MRM transition for selected very long-chain 3-oxo fatty acyl-CoAs.
| Compound Name | Acyl Chain | Formula | Exact Mass [M+H]⁺ | Example MRM Transition (Precursor -> Fragment) |
| 3-Oxo-docosanoyl-CoA | C22:0 | C₄₃H₇₄N₇O₁₈P₃S | 1110.4002 | 1110.4 -> [Fragment] |
| 3-Oxo-tetracosanoyl-CoA | C24:0 | C₄₅H₇₈N₇O₁₈P₃S | 1138.4315 | 1138.4 -> [Fragment] |
| 3-Oxo-hexacosanoyl-CoA | C26:0 | C₄₇H₈₂N₇O₁₈P₃S | 1166.4628 | 1166.5 -> [Fragment] |
| 3-Oxo-octacosanoyl-CoA | C28:0 | C₄₉H₈₆N₇O₁₈P₃S | 1194.4941 | 1194.5 -> [Fragment] |
| Note: The specific high-abundance fragment ion for quantification would be determined empirically but is often related to the CoA moiety. |
Applications in Research and Drug Development
The ability to accurately measure VLC-3-oxo-acyl-CoAs opens significant avenues for both basic research and therapeutic development.
-
Biomarker of Pathway Flux: Measuring the level of a 3-oxo intermediate can serve as a direct readout of the activity of the corresponding KCS/ELOVL enzyme. This is invaluable for studying the regulation of VLCFA synthesis in response to metabolic stress, dietary changes, or genetic mutations. For instance, in conditions where VLCFA degradation is impaired (like X-ALD), measuring upstream intermediates can provide insights into compensatory synthetic mechanisms.[2][24]
-
Target for Enzyme Inhibitor Screening: The enzymes immediately downstream of the 3-oxo-acyl-CoA, particularly the 3-ketoacyl-CoA reductase (KCR), are attractive drug targets. An effective KCR inhibitor would cause the specific accumulation of its substrate, the 3-oxo-acyl-CoA.[11] Therefore, developing an LC-MS/MS assay to quantify this intermediate provides a robust, direct, and mechanistically informative method for high-throughput screening of potential drug candidates.
-
Understanding Disease Mechanisms: In diseases like frontotemporal dementia, alterations in VLCFA-containing lipids have been observed.[8][24] Investigating the entire metabolic pathway, including the transient intermediates, can help pinpoint the specific enzymatic steps that are dysregulated, offering a more nuanced understanding of the pathology beyond simply measuring the end-product fatty acids.
Conclusion
Very long-chain 3-oxo fatty acyl-CoAs, though transient, are the keystone intermediates in the synthesis of a vast array of structurally and functionally critical lipids. Their formation represents the committed and rate-limiting step of the fatty acid elongation cycle, making them direct reporters of pathway flux. Found ubiquitously in plants, animals, and microorganisms, their study is essential for understanding fundamental cellular processes and the pathophysiology of numerous diseases. The robust analytical workflows detailed in this guide, centered on LC-MS/MS, provide the necessary tools for researchers and drug developers to accurately probe this pathway, identify novel therapeutic targets, and develop biomarkers for a range of metabolic, neurological, and dermatological disorders.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 8. Increased VLCFA-lipids and ELOVL4 underlie neurodegeneration in frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress [frontiersin.org]
- 14. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Hexacosanoic acid and other very long-chain fatty acids in peanut seed oil | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 17. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA: A Keystone Intermediate in Very-Long-Chain Fatty Acid Metabolism
This guide provides a comprehensive technical overview of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a significant, yet transient, intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, metabolic significance, and analytical considerations for this complex lipid molecule.
Introduction: Situating a Complex Molecule in Cellular Metabolism
This compound belongs to the class of very-long-chain fatty acyl-CoAs, which are fatty acids with chain lengths of 22 carbons or more, attached to a coenzyme A (CoA) molecule. VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[1][2] The metabolism of VLCFAs is critical for numerous physiological processes, and mutations in the genes encoding the enzymes involved in their metabolism can lead to severe inherited diseases, including ichthyosis, macular degeneration, myopathy, and demyelination.[3][4]
The subject of this guide, a 38-carbon polyunsaturated fatty acyl-CoA, is characterized by a keto group at the beta-position (C-3) of the fatty acyl chain. This "3-oxo" or "beta-keto" functionality marks it as a key intermediate in two opposing, yet interconnected, metabolic pathways: fatty acid elongation and beta-oxidation. Its transient nature makes it a challenging molecule to study directly, yet its position in these pathways underscores its importance in maintaining lipid homeostasis.
Core Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C59H98N7O18P3S | [5] |
| Molecular Weight | 1318.43 g/mol | [5] |
| Canonical SMILES | CCCCCCCCCCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)CSCC--INVALID-LINK--CC--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OCC1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@HC(C)=O | [5] |
| Structure | A 38-carbon fatty acyl chain with five cis double bonds at positions 23, 26, 29, 32, and 35, a keto group at position 3, and esterified to coenzyme A. | Inferred from name |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform, and poorly soluble in aqueous solutions. | General knowledge of lipids |
| Stability | The thioester bond is susceptible to hydrolysis, especially at extreme pH and temperatures. The polyunsaturated chain is prone to oxidation. | General chemical principles |
Metabolic Significance: A Dual Role in Lipid Dynamics
The central role of this compound stems from its position as a 3-ketoacyl-CoA, a critical intermediate in both the synthesis and degradation of VLCFAs.
Role in Very-Long-Chain Fatty Acid Elongation
VLCFA synthesis occurs through a four-step elongation cycle in the endoplasmic reticulum.[6][7] In each cycle, the fatty acyl-CoA chain is extended by two carbons, derived from malonyl-CoA. This compound is the product of the first and rate-limiting step in a cycle of VLCFA elongation.[8]
The formation of this molecule is catalyzed by a family of enzymes known as very-long-chain 3-oxoacyl-CoA synthases, also referred to as fatty acid elongases (ELOVLs).[9] These enzymes condense a pre-existing very-long-chain acyl-CoA with malonyl-CoA.[10]
The subsequent steps in the elongation cycle involve the reduction of the 3-keto group to a hydroxyl group by a 3-oxoacyl-CoA reductase, dehydration to form an enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase, and finally, reduction of the enoyl-CoA to a saturated acyl-CoA by an enoyl-CoA reductase, resulting in a fatty acyl-CoA that is two carbons longer.
Figure 1: The fatty acid elongation cycle, highlighting the formation of the 3-oxoacyl-CoA intermediate.
Role in Fatty Acid Beta-Oxidation
Conversely, this compound is also an intermediate in the beta-oxidation of its corresponding 38-carbon fatty acid. Beta-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA.[11] This process is a major source of cellular energy.[12] For very-long-chain fatty acids, initial oxidation steps occur in peroxisomes, followed by further breakdown in mitochondria.
In the beta-oxidation spiral, a fatty acyl-CoA undergoes a series of four reactions: dehydrogenation, hydration, another dehydrogenation, and finally, thiolytic cleavage. This compound is the product of the third step, the oxidation of a 3-hydroxyacyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.[11]
The final step of the beta-oxidation cycle involves the cleavage of the 3-ketoacyl-CoA by a thiolase enzyme, which releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[11] This shorter acyl-CoA can then re-enter the beta-oxidation spiral. The accumulation of 3-ketoacyl-CoA can provide feedback inhibition on the beta-oxidation pathway.[12][13]
Figure 2: The beta-oxidation spiral, showing the formation and subsequent cleavage of the 3-oxoacyl-CoA intermediate.
Experimental Protocols: A Guide to Analysis
Direct analysis of this compound is challenging due to its low cellular abundance and transient nature. However, general methodologies for the extraction and analysis of long-chain acyl-CoAs can be adapted.
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples
This protocol is a generalized procedure and may require optimization based on the specific sample type.
-
Homogenization: Homogenize tissue or cell pellets in a cold solution of 2:1 (v/v) chloroform:methanol.
-
Phase Separation: Add water to induce phase separation. The acyl-CoAs will remain in the lower organic phase.
-
Solid-Phase Extraction (SPE):
-
Load the dried and reconstituted organic extract onto a C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the acyl-CoAs with a more polar solvent, such as methanol or acetonitrile.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis, typically a mixture of acetonitrile and water.
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the sensitive and specific detection of acyl-CoAs.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific precursor ion of this compound.
-
For confirmation, perform tandem mass spectrometry (MS/MS) to observe characteristic fragment ions, such as the loss of the CoA moiety.
-
Conclusion and Future Directions
This compound represents a critical metabolic node in the biology of very-long-chain fatty acids. While its direct study is hampered by its transient existence, its importance is undeniable. Future research, leveraging advanced mass spectrometry techniques and metabolic flux analysis, will be crucial to further elucidate the regulation of its synthesis and degradation, and its precise role in the pathophysiology of diseases associated with aberrant VLCFA metabolism. A deeper understanding of this and similar molecules holds the potential for the development of novel therapeutic strategies for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. alfachemic.com [alfachemic.com]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long and short of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 10. Very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. aocs.org [aocs.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Guide to the Chemical Synthesis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA for Advanced Research
Audience: Researchers, scientists, and drug development professionals in lipidomics, metabolic research, and drug discovery.
Abstract: This document provides a comprehensive guide to the chemical synthesis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated 3-ketoacyl-CoA. Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their CoA-esters are critical molecules in various biological processes, and the availability of high-purity synthetic standards is essential for research into their function and metabolism.[1] This guide details a proposed multi-step synthetic pathway, purification protocols, and analytical characterization methods. The experimental choices are rationalized to provide a robust framework for researchers aiming to produce this complex molecule for investigational use.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are integral components of cellular lipids, playing crucial roles in membrane structure and as precursors for signaling molecules.[2] The polyunsaturated variants (VLC-PUFAs) are particularly important in tissues such as the retina and testes.[1] The biosynthesis of VLCFAs involves the elongation of long-chain fatty acyl-CoAs by a microsomal enzyme complex.[2][3] The 3-oxoacyl-CoA intermediates are key in the fatty acid synthesis cycle, representing the addition of a two-carbon unit before subsequent reduction, dehydration, and a second reduction.[4][5]
The specific target molecule, this compound, is a C38 pentaenoic 3-ketoacyl-CoA. Its long chain and multiple cis-double bonds make it a challenging synthetic target. Access to a pure, chemically defined standard of this molecule is invaluable for a variety of research applications, including:
-
Enzyme kinetics and inhibitor screening: Studying the enzymes involved in VLC-PUFA metabolism.
-
Metabolomics and lipidomics: As an internal standard for mass spectrometry-based quantification in biological samples.
-
Cellular studies: Investigating the biological roles of specific VLC-PUFAs and their metabolites.
This guide presents a feasible, albeit challenging, synthetic route based on established organic chemistry principles.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be dissected into three main stages:
-
Construction of the C38 Pentaenoic Fatty Acid Backbone: A convergent approach is proposed, involving the synthesis of key building blocks and their subsequent coupling to assemble the full carbon chain with the correct Z-stereochemistry at the double bonds.
-
Introduction of the 3-Oxo Functionality: The synthesized VLC-PUFA will be converted to its corresponding 3-oxo derivative.
-
Thioesterification with Coenzyme A: The final step involves the coupling of the 3-oxo-VLC-PUFA with Coenzyme A to yield the target molecule.
Figure 1: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Caution: The handling of polyunsaturated fatty acids and their derivatives requires stringent anaerobic and low-temperature conditions to prevent oxidation.[6] All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using degassed solvents.
Part 1: Synthesis of the (23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoic Acid Backbone
This part is the most complex and relies on acetylenic coupling chemistry followed by stereoselective reduction. The synthesis of the necessary building blocks is not detailed here but would involve standard organic synthetic methods.
Protocol 1.1: Acetylenic Coupling and Elongation
-
Rationale: To construct the long carbon chain with the correct placement of future double bonds, acetylenic coupling reactions (e.g., Cadiot-Chodkiewicz or similar couplings) are employed. This allows for the precise joining of smaller, more manageable fragments.
-
Procedure: a. Synthesize two key building blocks: a terminal alkyne and a halo-alkyne of appropriate chain lengths and functionalities. b. In a flame-dried, three-neck flask under Argon, dissolve the terminal alkyne in a suitable solvent system (e.g., THF/methanol). c. Add a copper (I) salt (e.g., CuI) and a base (e.g., a primary amine like butylamine). d. Slowly add the halo-alkyne to the reaction mixture at room temperature. e. Monitor the reaction by TLC until completion. f. Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with diethyl ether. g. Purify the coupled product by column chromatography on silica gel. h. Repeat this process iteratively to achieve the full C38 poly-yne backbone.
Protocol 1.2: Stereoselective Hydrogenation
-
Rationale: The cis (Z) configuration of the double bonds is achieved by the partial hydrogenation of the alkyne precursors using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).[1]
-
Procedure: a. Dissolve the purified C38 poly-yne ester in a suitable solvent (e.g., ethyl acetate or hexane). b. Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction). c. Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator). d. Monitor the reaction carefully by GC or TLC to ensure complete conversion of alkynes without reducing the double bonds. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. f. Evaporate the solvent under reduced pressure to yield the crude (all-Z)-polyunsaturated ester.
Protocol 1.3: Saponification
-
Rationale: The ester protecting group is removed to yield the free fatty acid, which is necessary for the subsequent steps.
-
Procedure: a. Dissolve the polyunsaturated ester in a mixture of THF and methanol. b. Add an aqueous solution of lithium hydroxide (LiOH). c. Stir the mixture at room temperature and monitor by TLC. d. Upon completion, acidify the reaction mixture with dilute HCl and extract the free fatty acid with diethyl ether. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoic acid.
Part 2: Introduction of the 3-Oxo Functionality
Protocol 2.1: Synthesis of the 3-Oxo-VLC-PUFA
-
Rationale: This protocol is adapted from methods used for the synthesis of shorter-chain 3-keto esters.[7] It involves the acylation of a malonic acid equivalent, followed by hydrolysis and decarboxylation.
-
Procedure: a. In a flame-dried flask under Argon, dissolve the synthesized VLC-PUFA in anhydrous dichloromethane. b. Add oxalyl chloride and a catalytic amount of DMF at 0 °C to form the acyl chloride. Stir for 1-2 hours. c. In a separate flask, prepare a solution of Meldrum's acid and pyridine in dichloromethane. d. Slowly add the acyl chloride solution to the Meldrum's acid solution at 0 °C. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with dilute HCl and extract with dichloromethane. g. Purify the intermediate by column chromatography. h. Reflux the purified intermediate in a mixture of acetic acid and water to effect hydrolysis and decarboxylation, yielding the desired (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoic acid.
Part 3: Coupling with Coenzyme A
Protocol 3.1: Synthesis of this compound
-
Rationale: The final step is the formation of the thioester bond with Coenzyme A. A common method involves activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, which then reacts with the thiol group of Coenzyme A.[3]
-
Procedure: a. Dissolve the 3-oxo-VLC-PUFA in anhydrous THF under Argon. b. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature for 1-2 hours to form the acyl-imidazole. c. In a separate vial, dissolve Coenzyme A (lithium or sodium salt) in a minimal amount of degassed water or buffer (pH ~7.5). d. Add the aqueous Coenzyme A solution to the acyl-imidazole solution in THF. e. Stir the reaction mixture at room temperature overnight. f. Monitor the reaction by analytical RP-HPLC. g. Upon completion, acidify the mixture to pH 4-5 with dilute HCl.
Purification and Quality Control
Protocol 4.1: Purification by Reverse-Phase HPLC
-
Rationale: Purification of the final product is critical. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating acyl-CoAs from unreacted starting materials and byproducts.[3]
-
Procedure: a. Concentrate the reaction mixture under reduced pressure to remove the organic solvent. b. Filter the aqueous solution through a 0.22 µm filter. c. Purify the crude product on a C18 semi-preparative HPLC column using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer). d. Monitor the elution profile at 260 nm (adenine ring of CoA). e. Collect the fractions containing the pure product and lyophilize to obtain the final compound as a powder.
Table 1: Analytical Parameters for Quality Control
| Parameter | Method | Expected Result |
| Purity | RP-HPLC (260 nm) | >95% |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M-H]⁻ should match the observed m/z within 5 ppm. |
| Structure | ¹H and ¹³C NMR Spectroscopy | Characteristic signals for the poly-cis-olefinic protons, the methylene groups adjacent to the double bonds, the 3-keto group, and the Coenzyme A moiety should be present.[8] |
| Concentration | UV-Vis Spectrophotometry | Quantify using the extinction coefficient of the adenine moiety of CoA at 260 nm. |
Troubleshooting Common Issues
Figure 2: A decision-making workflow for troubleshooting common issues.
Storage and Handling
Due to the polyunsaturated nature of the fatty acyl chain, the final product is susceptible to oxidation. It should be stored as a lyophilized powder at -80°C under an inert atmosphere. For use, prepare fresh solutions in degassed buffer and use them promptly. Avoid repeated freeze-thaw cycles.
References
- 1. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 2. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. aocs.org [aocs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA in Biological Matrices
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a novel very-long-chain polyunsaturated ketoacyl-CoA. The unique structural properties of this analyte, including its C38 acyl chain, five double bonds, and a keto functional group, present significant analytical challenges. This protocol provides a comprehensive workflow, from sample extraction and purification to optimized chromatographic separation and mass spectrometric detection, designed to ensure high recovery, specificity, and reproducibility. This method is intended for researchers in metabolic disease, lipidomics, and drug development investigating pathways involving very-long-chain fatty acid metabolism.
Introduction
Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) species are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid synthesis, and cellular signaling. The analysis of these molecules is paramount to understanding the pathophysiology of various metabolic disorders. This compound is a particularly challenging analyte due to its high molecular weight, hydrophobicity, and potential for oxidative instability. Standard analytical methods often suffer from low recovery, poor chromatographic resolution, and matrix effects.
The method described herein overcomes these challenges through a combination of a refined sample preparation protocol involving solid-phase extraction (SPE) and an optimized reversed-phase LC-MS/MS analysis. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for accurate quantification in complex biological matrices.
Analyte Properties and Mass Spectrometry
The foundational step in developing a targeted LC-MS/MS method is the precise characterization of the analyte's mass spectrometric behavior.
For mass spectrometric detection using positive mode electrospray ionization (ESI), the analyte will be observed as the protonated molecule, [M+H]⁺.
Fragmentation Pattern: Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine diphosphate moiety (C₁₀H₁₄N₅O₁₀P₂), which has a mass of 507.1 Da. This fragmentation is highly specific and provides the basis for a sensitive MRM transition. While the keto group is present, the charge-remote fragmentation of the phosphodiester bond is the dominant and most reliable fragmentation pathway for quantification.
The primary MRM transition is therefore determined as:
| Parameter | Value | Rationale |
| Precursor Ion (Q1) m/z | 1319.6 | Calculated as [M+H]⁺ for C₅₉H₉₈N₇O₁₈P₃S |
| Product Ion (Q3) m/z | 812.6 | Calculated as [M+H - 507.1]⁺ |
| Ionization Mode | Positive ESI | Commonly used for efficient ionization of acyl-CoAs |
A secondary, confirmatory transition can be monitored by observing the fragmentation to the adenosine diphosphate portion of the molecule.
| Parameter | Value | Rationale |
| Precursor Ion (Q1) m/z | 1319.6 | Calculated as [M+H]⁺ for C₅₉H₉₈N₇O₁₈P₃S |
| Product Ion (Q3) m/z | 428.0 | Corresponds to the [C₁₀H₁₅N₅O₁₀P₂H]⁺ fragment |
Experimental Workflow
A meticulously designed workflow is essential for the reproducible analysis of this complex lipid. The following diagram illustrates the key stages of the protocol.
Figure 1: Overall experimental workflow for the analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation
The stability of acyl-CoAs is a critical consideration; therefore, all steps should be performed on ice, and samples should be processed promptly.
1.1. Materials:
-
Tissue Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.
-
Extraction Solvent: Acetonitrile:Isopropanol (1:1, v/v).
-
Internal Standard (IS): Lignoceryl-CoA (C24:0). A very-long-chain saturated acyl-CoA is recommended to mimic the chromatographic behavior of the analyte.
-
Solid-Phase Extraction (SPE) Cartridges: Oligonucleotide purification cartridges or a mixed-mode sorbent.
1.2. Tissue Extraction Protocol:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled 2 mL homogenizer tube.
-
Add 500 µL of ice-cold Homogenization Buffer and the appropriate amount of Lignoceryl-CoA internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of ice-cold Extraction Solvent to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
1.3. Solid-Phase Extraction (SPE) Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of Homogenization Buffer.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% acetonitrile in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of 100% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Part 2: LC-MS/MS Analysis
The chromatographic separation is critical for resolving the target analyte from other isobaric lipids. A C18 reversed-phase column with a gradient elution is employed.
2.1. Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | Waters ACQUITY UPLC C18 (1.7 µm, 2.1 x 100 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (4:1, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | See Table below |
Optimized Chromatographic Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 50 | 50 | 6 |
| 15.0 | 5 | 95 | 6 |
| 18.0 | 5 | 95 | 6 |
| 18.1 | 95 | 5 | 1 |
| 22.0 | 95 | 5 | 1 |
2.2. Mass Spectrometry Conditions:
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
MRM Transitions and Optimized Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantitative) | 1319.6 | 812.6 | 100 | 50 | 45 |
| This compound (Confirmatory) | 1319.6 | 428.0 | 50 | 50 | 60 |
| Lignoceryl-CoA (IS) | 1118.8 | 611.8 | 100 | 55 | 50 |
Data Analysis and Quantification
Quantification is performed using an internal standard method. The peak areas of the analyte and the internal standard are integrated using the instrument's software. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Method Validation and Performance
This method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Linearity: The method should demonstrate linearity over a biologically relevant concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Matrix Effect: The influence of the biological matrix on ionization efficiency should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method should be determined.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable tool for the selective and sensitive quantification of this compound in biological samples. The optimized sample preparation protocol, chromatographic separation, and mass spectrometric parameters are designed to address the unique challenges presented by this very-long-chain polyunsaturated ketoacyl-CoA. This method will be invaluable for researchers investigating the role of this novel lipid in health and disease.
References
Application Note: A Robust Protocol for the Chromatographic Separation and Quantification of Very Long-Chain Polyunsaturated Acyl-CoAs by UPLC-MS/MS
Introduction: The Challenge and Significance of VLC-PUFA-CoA Analysis
Very long-chain polyunsaturated fatty acyl-Coenzyme A esters (VLC-PUFA-CoAs) are pivotal, yet often low-abundance, intermediates in a multitude of metabolic pathways. These molecules, characterized by acyl chains exceeding 22 carbons, are integral to the biosynthesis of complex lipids essential for neuronal function, retinal health, and reproductive processes.[1][2][3] Their accurate quantification is crucial for elucidating the mechanisms of metabolic diseases, developing novel therapeutics, and understanding the intricate regulation of lipid metabolism.[4][5]
However, the analysis of VLC-PUFA-CoAs presents significant analytical hurdles. Their inherent instability in aqueous solutions, low physiological concentrations, and the vast diversity in acyl chain length and saturation make their extraction and separation from complex biological matrices a formidable task.[4][5][6] This application note provides a comprehensive, field-proven protocol for the robust extraction, chromatographic separation, and sensitive quantification of VLC-PUFA-CoAs from biological tissues and cells using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Core Principles of the Method
The successful analysis of VLC-PUFA-CoAs hinges on a multi-stage process that begins with immediate metabolic inactivation and proceeds through meticulous extraction, purification, and highly sensitive detection. The workflow is designed to maximize recovery while minimizing degradation and ionization suppression.
-
Metabolic Quenching & Extraction: The protocol initiates with rapid freeze-clamping of tissues to halt all enzymatic activity, preserving the in vivo acyl-CoA profile.[4] A specialized extraction procedure using a combination of organic solvents is then employed to efficiently solubilize the amphipathic VLC-PUFA-CoAs.[7][8]
-
Purification by Solid-Phase Extraction (SPE): A critical step for removing interfering substances like salts and phospholipids is the use of solid-phase extraction. This protocol utilizes a mixed-mode SPE strategy to enrich the acyl-CoA fraction, leading to a cleaner sample for downstream analysis.[9][10][11]
-
Reversed-Phase UPLC Separation: The purified acyl-CoAs are separated based on their hydrophobicity using a C18 reversed-phase UPLC column.[12][13] A gradient elution with an organic solvent and an aqueous buffer containing an ion-pairing agent ensures sharp peaks and excellent resolution of different acyl-CoA species based on chain length and unsaturation.[13][14]
-
Tandem Mass Spectrometry (MS/MS) Detection: For unambiguous identification and precise quantification, a triple quadrupole mass spectrometer is used. This is operated in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for each VLC-PUFA-CoA.[6][15][16]
Experimental Workflow Overview
The entire process, from sample collection to data analysis, follows a systematic and validated pathway to ensure reproducibility and accuracy.
Caption: High-level experimental workflow for VLC-PUFA-CoA analysis.
Detailed Protocols
Part 1: Sample Preparation and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized for VLC-PUFA-CoAs.[7][8] All steps should be performed on ice to minimize enzymatic degradation and hydrolysis.[12]
Materials:
-
Frozen tissue (~50-100 mg) or cell pellet
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[7]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), LC-MS grade[8]
-
Internal Standards: A mix of stable isotope-labeled acyl-CoAs (e.g., [13C]-Palmitoyl-CoA) should be used for accurate quantification.[4][16]
-
SPE Columns: Mixed-mode anion exchange and reversed-phase SPE cartridges.
-
Standard laboratory equipment: Cryo-homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator.[9]
Procedure:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol and then equilibrating with an aqueous buffer.
-
Load the supernatant from the extraction step onto the conditioned SPE column.[9]
-
Wash the column to remove unbound contaminants. A typical wash solution might be 2% formic acid followed by methanol.[16]
-
Elute the acyl-CoAs using a suitable elution solvent, such as a mixture of methanol or acetonitrile with a volatile buffer like ammonium hydroxide or ammonium formate.[8][16]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial for concentrating the sample and improving stability.[4][9]
-
Reconstitute the dry pellet in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.[6][16] The reconstituted sample can be stored at -80°C until analysis.[4]
-
Part 2: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: A system capable of handling high pressures and delivering precise gradients.
-
UPLC Column: A high-resolution reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid and 0.1 mM Ammonium Formate in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid and 0.1 mM Ammonium Formate in Acetonitrile/Isopropanol (90:10, v/v).[17]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Key Fragmentation: Acyl-CoAs characteristically lose a neutral fragment of 506.9 Da in positive mode MS/MS.[16] The SRM transitions are therefore set to monitor [M+H]+ → [M+H-506.9]+.
-
Collision Energy and other parameters: These must be optimized for each specific VLC-PUFA-CoA analyte using authentic standards where available.
Data Analysis and Quantification
The quantification of VLC-PUFA-CoAs is achieved by comparing the peak area of the endogenous analyte to the peak area of a known amount of a stable isotope-labeled internal standard.
Caption: Logical flow for the quantification of VLC-PUFA-CoAs.
Representative Data
The following table provides hypothetical SRM transitions for selected VLC-PUFA-CoAs. Note: These values must be empirically verified.
| Analyte | Acyl Chain | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| C24:6-CoA | Docosahexaenoyl-CoA | 1118.6 | 611.7 |
| C26:6-CoA | 1146.6 | 639.7 | |
| C28:6-CoA | 1174.7 | 667.8 | |
| C30:5-CoA | 1198.7 | 691.8 | |
| C32:6-CoA | 1230.8 | 723.9 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Recovery | Incomplete extraction or degradation of acyl-CoAs. | Ensure all steps are performed quickly and on ice. Verify the efficiency of the SPE step with standards. |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; inappropriate mobile phase pH. | Add or optimize the concentration of the ion-pairing agent (e.g., formic acid). Ensure the reconstitution solvent matches the initial mobile phase. |
| High Background / Matrix Effects | Inefficient sample cleanup; co-elution of interfering species. | Optimize the SPE wash and elution steps. Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Poor Reproducibility | Inconsistent sample preparation; instrument variability. | Use an internal standard for every sample. Ensure precise and consistent execution of the extraction and reconstitution steps. Perform regular system suitability tests. |
Conclusion
This application note details a comprehensive and robust UPLC-MS/MS method for the challenging analysis of very long-chain polyunsaturated acyl-CoAs. By integrating rapid metabolic quenching, efficient extraction, rigorous purification, and highly selective chromatographic separation with sensitive mass spectrometric detection, this protocol provides a reliable framework for researchers in metabolism, drug development, and biomedical science. The causality-driven experimental design and self-validating system, through the use of internal standards, ensures the generation of high-quality, trustworthy data essential for advancing our understanding of the critical roles of these unique lipid molecules.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
Quantification of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA in tissues
Application Note & Protocol
Quantitative Analysis of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA in Biological Tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester. These molecules are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid synthesis, and cellular signaling. The quantification of specific VLCFA-CoAs in tissues is essential for understanding their physiological roles and their involvement in various disease states, such as metabolic disorders and neurological diseases.[1][2] The inherent chemical properties of VLCFA-CoAs, such as their low abundance and susceptibility to degradation, present significant analytical challenges.[3]
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples. The methodology is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the analysis of complex biological matrices.[4][5][6]
Principle of the Method
The protocol involves the rapid homogenization of tissue samples in an acidic buffer to quench enzymatic activity, followed by a liquid-liquid extraction to isolate the acyl-CoAs. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | Analytical Standard* | See Note below |
| Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard) | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Isopropanol (IPA) | LC-MS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Ammonium Hydroxide | ACS Grade | Sigma-Aldrich |
Note on Analytical Standard: As of the writing of this protocol, a certified analytical standard for this compound may not be readily available from major commercial suppliers.[7][8] Researchers may need to pursue custom synthesis or utilize a closely related, commercially available very-long-chain acyl-CoA standard for semi-quantitative analysis. In the absence of a specific standard, relative quantification against a control group can be performed.
Experimental Workflow
Detailed Protocols
Sample Preparation
The extraction of acyl-CoAs from tissues must be performed rapidly and at low temperatures to minimize enzymatic degradation.[3][9]
Step-by-Step Protocol:
-
Tissue Collection and Storage: Immediately snap-freeze collected tissues in liquid nitrogen and store at -80°C until analysis.
-
Preparation of Extraction Buffer: Prepare a 100 mM potassium phosphate buffer (KH₂PO₄) and adjust the pH to 4.9. Keep the buffer on ice.
-
Homogenization:
-
Weigh approximately 10-50 mg of frozen tissue.
-
In a pre-chilled glass dounce homogenizer, add 1 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).
-
Add the frozen tissue to the buffer and homogenize thoroughly on ice.
-
Add 1 mL of ice-cold isopropanol and homogenize again.[4][9]
-
-
Extraction:
-
Transfer the homogenate to a 15 mL polypropylene tube.
-
Add 2 mL of ice-cold acetonitrile.[4]
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Drying:
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The separation and detection of this compound are performed using a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system with a binary pump and autosampler |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and re-equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions should be optimized by infusing the analytical standard. In the absence of a standard, theoretical m/z values can be calculated.
-
Molecular Formula of this compound: C₅₉H₉₈N₇O₁₈P₃S
-
Molecular Weight: 1318.43 g/mol [8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | To be determined |
| Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard) | [M+H]⁺ | To be determined | To be determined |
The precursor ion will be the protonated molecule [M+H]⁺. The product ion will likely correspond to a fragment containing the acyl chain or a fragment of the CoA moiety. A neutral loss scan of 507 Da can be used for profiling acyl-CoA mixtures.[4][6]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the analytical standard and a fixed amount of the internal standard into a blank matrix (e.g., acyl-CoA-free tissue homogenate).[4] Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the tissue samples by interpolating the peak area ratios from the calibration curve. The final concentration should be expressed as pmol/mg or nmol/g of tissue.
Method Validation
To ensure the reliability of the results, the method should be validated for the following parameters:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing quality control samples at different concentrations.[4][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the influence of the tissue matrix on the ionization of the analyte.
-
Recovery: Assess the efficiency of the extraction procedure.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal/No Peak | Analyte degradation during sample preparation. | Ensure all steps are performed on ice and with pre-chilled solvents. Minimize the time between tissue collection and extraction. |
| Inefficient extraction. | Optimize the homogenization and extraction steps. Ensure complete protein precipitation. | |
| Poor ionization. | Optimize MS source parameters (e.g., capillary voltage, gas flows). | |
| Poor Peak Shape | Column contamination or degradation. | Wash the column with a strong solvent or replace it. |
| Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. | |
| High Background Noise | Matrix interference. | Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction.[4][9] |
| Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize the sample preparation procedure. Use an internal standard to correct for variability. |
| Instrument instability. | Perform regular instrument maintenance and calibration. |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological tissues. The described LC-MS/MS method offers the necessary sensitivity and selectivity for this challenging analysis. Adherence to proper sample handling and method validation will ensure the generation of accurate and reliable data, contributing to a better understanding of the role of very-long-chain fatty acyl-CoAs in health and disease.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. alfachemic.com [alfachemic.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic assay for 3-oxoacyl-CoA reductase activity with novel substrates
Topic: Enzymatic Assay for 3-oxoacyl-CoA Reductase Activity with Novel Substrates
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical - Interrogating 3-oxoacyl-CoA Reductase with Novel Substrates
3-oxoacyl-CoA reductase (KAR), also known as ketoacyl-CoA reductase, is a pivotal enzyme family catalyzing the first reductive step in the fatty acid elongation cycle.[1][2] Operating in both fatty acid synthesis (FAS-II) and the elongation of very-long-chain fatty acids (VLCFAs), these enzymes utilize NADPH to reduce a 3-oxoacyl-CoA thioester to its corresponding (3R)-3-hydroxyacyl-CoA.[1][3][4] This fundamental reaction is critical for producing a vast array of lipids essential for membrane structure, energy storage, and signaling. Given their central metabolic role, KAR enzymes are increasingly recognized as attractive targets for the development of novel therapeutics, including antibiotics and metabolic disorder treatments.
Standard assays typically employ common substrates like acetoacetyl-CoA. However, the true power of biochemical investigation lies in challenging an enzyme with diverse and non-standard molecules. The use of novel substrates is essential for several key research avenues:
-
Drug Discovery: Screening compound libraries for inhibitors requires robust assays that can accommodate diverse molecular scaffolds that may mimic or compete with the natural substrate.
-
Enzyme Characterization: Nature is replete with KAR homologs whose precise biological roles and substrate specificities remain unknown.[5][6] Testing a panel of novel, structurally varied 3-oxoacyl-CoAs is crucial for elucidating their function.
-
Metabolic Engineering: Designing synthetic pathways to produce specialty chemicals or biofuels often involves engineering enzymes to accept non-native substrates.
This guide provides a comprehensive framework for the design, execution, and validation of a continuous spectrophotometric assay for 3-oxoacyl-CoA reductase activity, with a special focus on the considerations and protocols necessary for working with novel substrates.
Principle of the Assay: Tracking Cofactor Consumption
The activity of 3-oxoacyl-CoA reductase is most commonly and reliably measured by monitoring the consumption of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor. The enzymatic reaction is as follows:
3-oxoacyl-CoA + NADPH + H⁺ ---(3-oxoacyl-CoA Reductase)--> (3R)-3-hydroxyacyl-CoA + NADP⁺
NADPH has a distinct absorbance maximum at 340 nm, whereas its oxidized form, NADP⁺, does not.[7][8] By monitoring the decrease in absorbance at 340 nm over time, we can directly quantify the rate of the enzymatic reaction. This continuous assay format is highly advantageous for kinetic studies, allowing for the real-time determination of initial reaction velocities.
Caption: The core enzymatic reaction monitored in the assay.
Part 1: Reagent Preparation and Substrate Synthesis
Meticulous preparation is the bedrock of a reproducible assay. This section details the preparation of buffers, cofactors, and, most critically, the novel substrates at the heart of the investigation.
Materials & Equipment
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Calibrated pipettes
-
pH meter
-
Recombinant 3-oxoacyl-CoA Reductase (purified)
-
NADPH, sodium salt
-
Potassium phosphate (monobasic and dibasic) or Tris-HCl
-
Coenzyme A (CoA), free acid or lithium salt
-
ATP, magnesium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Novel carboxylic acids (for substrate synthesis)
-
Bovine Serum Albumin (BSA)
-
Deionized water (ddH₂O)
Buffer and Reagent Stock Solutions
| Reagent | Stock Concentration | Preparation & Storage Notes |
| Assay Buffer | 1 M Potassium Phosphate, pH 7.0 | Prepare 1M K₂HPO₄ and 1M KH₂PO₄. Titrate to pH 7.0. Autoclave and store at 4°C. Working concentration is typically 100 mM. |
| NADPH | 20 mM | Dissolve in 10 mM Tris-HCl, pH 7.5. Determine precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹). Aliquot and store at -80°C, protected from light. Avoid freeze-thaw cycles. |
| Enzyme | 1-5 mg/mL | Dilute purified enzyme in a buffer containing glycerol (e.g., 20%) for stability. Aliquot and store at -80°C. Keep on ice when in use. |
| BSA | 10 mg/mL | Dissolve in ddH₂O. BSA is often included in assays with long-chain acyl-CoAs to prevent micelle formation and non-specific binding. Store at -20°C. |
Synthesis and Handling of Novel 3-oxoacyl-CoA Substrates
The primary challenge is obtaining the novel 3-oxoacyl-CoA substrates. While complex organic synthesis is one route, a more accessible chemo-enzymatic approach is often feasible in a biochemistry lab. The following protocol describes the synthesis of a novel acyl-CoA from a corresponding carboxylic acid, which can then be used as a precursor for 3-oxoacyl-CoA.
Protocol: Enzymatic Synthesis of Novel Acyl-CoA Thioesters
This protocol leverages an acyl-CoA synthetase to attach Coenzyme A to a novel carboxylic acid.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Tris-HCl (1 M, pH 7.5): 100 µL
-
ATP (100 mM): 50 µL
-
MgCl₂ (100 mM): 50 µL
-
Coenzyme A (20 mM): 50 µL
-
Novel Carboxylic Acid (100 mM in DMSO or appropriate solvent): 20 µL
-
ddH₂O: to a final volume of 990 µL
-
-
Initiation: Add 10 µL of Acyl-CoA Synthetase (approx. 10 units).
-
Incubation: Incubate at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC if possible.
-
Purification & Quantification: The resulting acyl-CoA can be purified using solid-phase extraction (e.g., C18 Sep-Pak cartridge). The concentration of the purified acyl-CoA should be determined spectrophotometrically by measuring its absorbance around 260 nm (ε₂₆₀ ≈ 21,000 M⁻¹cm⁻¹ for the adenine moiety of CoA).
Important Considerations for Novel Substrates:
-
Precursor Availability: The synthesis of the 3-oxoacyl moiety is complex. A practical approach is to use commercially available or synthesized β-keto acids, which can then be enzymatically converted to their CoA thioesters using a suitable 3-oxoacid CoA-transferase.[9]
-
Solubility: Long-chain acyl-CoAs (>C12) are notoriously insoluble and form micelles. It is often necessary to dissolve them in a small amount of DMSO and include BSA or a mild detergent like Triton X-100 in the assay buffer to ensure they are available to the enzyme.[10]
-
Purity: The purity of the substrate is paramount. Impurities can inhibit the enzyme or interfere with the spectrophotometric reading. Always characterize the synthesized substrate, ideally by HPLC and mass spectrometry.
Part 2: The Enzymatic Assay Protocol
This protocol is designed for a 96-well plate format, ideal for screening multiple substrates or inhibitors. It can be easily adapted for single-cuvette measurements by scaling the volumes.
Assay Workflow
Caption: Step-by-step experimental workflow for the assay.
Detailed Step-by-Step Protocol
-
Prepare the Master Mix: For a full 96-well plate, prepare a master mix containing all common reagents. This ensures consistency across all wells. Calculate volumes for ~100 reactions to account for pipetting variance.
-
Per well (e.g., 200 µL final volume):
-
100 mM Potassium Phosphate Buffer, pH 7.0: 160 µL
-
20 mM NADPH stock: 2 µL (Final: 200 µM)
-
ddH₂O: 8 µL
-
-
-
Plate Setup: Dispense 170 µL of the Master Mix into each well of a UV-transparent 96-well plate. It is critical to set up proper controls.
| Well Type | Component 1 (10 µL) | Component 2 (20 µL) | Purpose |
| Test | Novel Substrate (e.g., 2 mM stock) | Enzyme Solution | Measures activity with the novel substrate. |
| Negative Control 1 (No Substrate) | Assay Buffer | Enzyme Solution | Measures intrinsic NADPH oxidase activity of the enzyme. |
| Negative Control 2 (No Enzyme) | Novel Substrate (e.g., 2 mM stock) | Enzyme Dilution Buffer | Checks for non-enzymatic NADPH degradation. |
| Positive Control | Known Substrate (e.g., Acetoacetyl-CoA) | Enzyme Solution | Validates that the enzyme and assay conditions are optimal. |
-
Add Substrates/Controls: Add 10 µL of the appropriate substrate, inhibitor, or buffer to the designated wells according to the plate map. Mix gently by pipetting.
-
Equilibration: Place the plate in the microplate reader and allow it to equilibrate to the desired temperature (e.g., 30°C or 37°C) for 5 minutes. Take an initial absorbance reading at 340 nm (T=0).
-
Initiate the Reaction: Add 20 µL of the diluted enzyme solution to all wells to start the reaction. The choice to initiate with the enzyme (rather than the substrate) is deliberate; it ensures that any interaction between the substrate and NADPH is captured in the baseline reading.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.
Part 3: Data Analysis and Troubleshooting
Calculating Enzyme Activity
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.
-
Determine ΔAbs/min: Plot Absorbance (340 nm) vs. Time (minutes). Identify the initial, linear phase of the reaction and calculate the slope. The rate should be negative.
-
Correct for Background: Subtract the rate obtained from the "No Substrate" control from the rate of the test wells. This corrected rate reflects the true substrate-dependent activity.
-
Corrected Rate = |ΔAbs/min (Test)| - |ΔAbs/min (No Substrate)|
-
-
Calculate Activity: Use the Beer-Lambert Law (A = εcl) to convert the absorbance change to a change in concentration.
Activity (µmol/min/mL) = (Corrected Rate × Total Volume (mL)) / (ε × Path Length (cm))
-
ε (NADPH at 340 nm): 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹
-
Path Length (l): For a standard cuvette, l = 1 cm. For a 96-well plate, this must be determined for the specific volume and plate type, or calculated by a standard curve. For 200 µL, it is often ~0.5-0.6 cm.
-
-
Calculate Specific Activity: Divide the activity by the concentration of the enzyme in the assay to get the specific activity.
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)
Determining Kinetic Parameters for Novel Substrates
To characterize how well the enzyme utilizes a novel substrate, determine its Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
-
Perform Assays: Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the novel substrate (e.g., from 0.1 × Kₘ to 10 × Kₘ, if Kₘ is estimable).
-
Calculate Initial Velocities (v₀): Determine the specific activity for each substrate concentration as described above.
-
Plot and Fit Data: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
| [Substrate] (µM) | Initial Velocity (µmol/min/mg) |
| 5 | 0.85 |
| 10 | 1.52 |
| 25 | 2.88 |
| 50 | 4.10 |
| 100 | 5.45 |
| 200 | 6.51 |
| 400 | 7.15 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low activity | 1. Inactive enzyme. 2. Degraded NADPH. 3. Incorrect buffer pH. 4. Substrate is not actually a substrate. | 1. Test with a positive control substrate. Use a fresh enzyme aliquot. 2. Use a fresh aliquot of NADPH stock. 3. Verify the pH of the assay buffer. 4. Confirm substrate identity and purity. |
| High background rate in "No Substrate" control | 1. Enzyme preparation is contaminated with an NADPH oxidase. 2. Buffer components are degrading NADPH. | 1. Re-purify the enzyme. 2. Run a control with just buffer and NADPH to identify the problematic component. |
| Non-linear reaction curve (rapidly decreasing rate) | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Analyze only the initial linear portion of the curve. 3. Reduce incubation time or add stabilizing agents like BSA or glycerol. |
| Precipitation in well/cuvette | 1. Substrate (especially long-chain) is insoluble. 2. High concentration of buffer salts or other components. | 1. Add BSA (0.01-0.1%) or a non-ionic detergent. Dissolve substrate in a minimal amount of DMSO. 2. Check reagent concentrations. |
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 [frontiersin.org]
- 7. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-oxoacid CoA-transferase - Wikipedia [en.wikipedia.org]
- 10. Evidence for two separate beta-ketoacyl CoA reductase components of the hepatic microsomal fatty acid chain elongation system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
A Guide for In Vitro Studies of Peroxisomal Lipid Metabolism and Signaling
Abstract
This document provides a comprehensive technical guide for researchers utilizing (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA in cell culture. This molecule is a C38 polyunsaturated very-long-chain fatty acyl-CoA (VLCFA-CoA), specifically a 3-oxo intermediate of the peroxisomal β-oxidation pathway. Its use in vitro allows for the precise investigation of the downstream steps of VLCFA degradation, bypassing the initial rate-limiting oxidation and hydration reactions. This guide details the biochemical context, principles of application, and rigorous, step-by-step protocols for handling, cell delivery, and downstream analysis, enabling researchers in metabolic disease, cell signaling, and drug development to explore its biological functions with confidence.
Scientific Principle and Biochemical Context
This compound is a key metabolic intermediate. Fatty acids with chain lengths greater than 22 carbons (VLCFAs) are almost exclusively metabolized within peroxisomes, as the mitochondrial β-oxidation machinery cannot process them effectively[1][2]. The peroxisomal pathway is a multi-step enzymatic spiral that shortens the acyl chain, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria[3].
The provided compound, a 3-oxoacyl-CoA, is the substrate for the final enzyme in a single β-oxidation cycle: peroxisomal 3-ketoacyl-CoA thiolase. By introducing this specific intermediate to a cellular or subcellular system, researchers can directly probe the activity of this thiolase and subsequent metabolic events without the confounding influence of upstream enzyme kinetics (e.g., Acyl-CoA oxidase 1, ACOX1).
Furthermore, long-chain acyl-CoAs are not merely metabolic substrates; they are potent signaling molecules that can allosterically regulate enzymes and directly bind to nuclear receptors to control gene expression[4][5][6]. A primary target in lipid metabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that serves as a master regulator of fatty acid catabolism genes[7][8]. Studying the effects of this specific intermediate can elucidate whether metabolites from later stages of β-oxidation contribute to the activation of such signaling pathways.
Caption: Role of the 3-oxoacyl-CoA in peroxisomal β-oxidation.
Reagent Preparation and Handling
The Coenzyme A ester linkage is susceptible to hydrolysis. Proper storage and handling are critical for experimental success.
-
Storage and Stability: Store the lyophilized powder or solution at -80°C under an inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles. For frequent use, prepare small-volume aliquots.
-
Reconstitution: Reconstitute the lyophilized powder in a sterile, RNase/DNase-free aqueous buffer (e.g., 25 mM HEPES, pH 7.4). Briefly vortex and sonicate in a water bath if necessary to ensure complete dissolution. The concentration of the stock solution should be precisely determined by spectrophotometry (A260).
Protocol 1: Preparation of Acyl-CoA:BSA Complex for Cell Culture
Acyl-CoAs, like free fatty acids, have low aqueous solubility and cannot readily cross the cell membrane. Complexing with fatty-acid-free Bovine Serum Albumin (BSA) is essential to enhance solubility and facilitate delivery to cells[9][10][11]. This protocol creates a solution with a defined molar ratio of acyl-CoA to BSA.
Materials:
-
This compound stock solution (e.g., 10 mM in buffer).
-
Fatty acid-free BSA powder (high purity).
-
Sterile DPBS or 150 mM NaCl solution.
-
Sterile cell culture medium appropriate for your cell line.
-
Sterile 0.22 µm filter.
Procedure:
-
Prepare 5% (w/v) BSA Solution: Under sterile conditions, dissolve fatty acid-free BSA in DPBS or 150 mM NaCl to a final concentration of 50 mg/mL. This corresponds to approximately 750 µM BSA.
-
Gently mix by inversion until fully dissolved. Do not vortex vigorously as this can denature the protein.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Warm the sterile 5% BSA solution to 37°C in a water bath.
-
Complexation: Slowly add the acyl-CoA stock solution dropwise to the warm BSA solution while gently swirling. Add the acyl-CoA to the BSA, not the other way around. The target molar ratio can vary, but a 2:1 to 4:1 (Acyl-CoA:BSA) ratio is a common starting point.
-
Example: To make 1 mL of a 3:1 complex (final acyl-CoA concentration ~1.5 mM): Add 150 µL of 10 mM acyl-CoA stock to 850 µL of 5% BSA (~638 µM).
-
-
Incubate the mixture for at least 30-60 minutes at 37°C with gentle agitation (e.g., on an orbital shaker) to ensure complete complexation.
-
The final complex can be stored in aliquots at -20°C.
-
Working Solution: Dilute the Acyl-CoA:BSA complex into pre-warmed cell culture medium to achieve the desired final treatment concentration. A BSA-only solution (vehicle control) should be prepared in parallel by adding an equivalent volume of the reconstitution buffer to the BSA solution.
Experimental Protocols
Protocol 2: General Cell Treatment Workflow
This protocol outlines a general procedure for treating adherent cells. It must be optimized for specific cell types and experimental goals.
Materials:
-
Adherent cells plated in multi-well plates (e.g., 6-well or 12-well) at an appropriate density (e.g., 70-80% confluency).
-
Acyl-CoA:BSA complex (from Protocol 1).
-
Vehicle Control: BSA solution prepared with buffer only (from Protocol 1).
-
Pre-warmed complete cell culture medium.
Procedure:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Prepare the final treatment media. For each condition, dilute the Acyl-CoA:BSA stock or the Vehicle Control stock into the appropriate volume of fresh, pre-warmed culture medium.
-
Add the treatment media to the respective wells.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, lipidomics).
| Parameter | Recommended Range | Rationale |
| Final Concentration | 10 µM - 200 µM | Balances biological activity with potential lipotoxicity. Must be determined empirically. |
| Acyl-CoA:BSA Ratio | 1:1 to 5:1 | Higher ratios increase the concentration of "unbound" ligand but also risk of insolubility/toxicity[11]. |
| Incubation Time | 4 - 48 hours | Shorter times (4-12h) are suitable for signaling/transcriptional studies; longer times (24-48h) for metabolic endpoint assays. |
| Cell Confluency | 70 - 80% | Ensures cells are in a healthy, proliferative state and avoids artifacts from overgrowth or contact inhibition. |
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
It is crucial to determine the concentration range over which the Acyl-CoA:BSA complex is not cytotoxic. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the Acyl-CoA:BSA complex in culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., 1 µM). Include a "medium only" blank and a "vehicle control" (BSA only).
-
Treat the cells with 100 µL of the diluted compounds for your desired maximum incubation time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[12].
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Analysis of PPARα Target Gene Expression
This protocol determines if the compound activates PPARα signaling by measuring the mRNA levels of its known target genes via quantitative real-time PCR (qRT-PCR).
Procedure:
-
Treat cells in 6-well plates as described in Protocol 2 for an appropriate time (e.g., 6-12 hours). Include a vehicle control and a positive control (e.g., 50 µM WY-14643, a known PPARα agonist).
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers for PPARα target genes (e.g., ACOX1, CPT1A, PDK4) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Caption: Putative activation of the PPARα signaling pathway.
Protocol 5: Sample Preparation for Cellular Lipidomics
To understand the broader impact of the compound on cellular lipid metabolism, mass spectrometry-based lipidomics can be employed. This requires a robust lipid extraction.
Procedure:
-
Treat cells in 6-well or 10 cm plates as described in Protocol 2.
-
After incubation, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well of a 6-well plate and scrape the cells. Transfer the cell slurry to a glass tube.
-
Lipid Extraction (Folch Method):
-
To the 1 mL of methanol slurry, add 2 mL of chloroform. Add an internal standard mix if available[13][14].
-
Vortex vigorously for 1 minute.
-
Add 0.8 mL of water (or 0.9% NaCl solution) to induce phase separation.
-
Vortex again and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases[13].
-
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis by LC-MS/MS. Reconstitute in an appropriate solvent (e.g., isopropanol) just before injection[14].
Integrated Experimental Workflow
Caption: Integrated workflow for cell-based studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
In vitro reconstitution of the fatty acid elongation pathway
Application Note & Protocol
Title: In Vitro Reconstitution of the Microsomal Fatty Acid Elongation Pathway: A Modular System for Mechanistic Studies and Inhibitor Screening
Abstract
The elongation of fatty acids is a fundamental biological process responsible for generating lipids with diverse chain lengths, which are crucial for numerous cellular functions, including membrane biogenesis, energy storage, and signaling. This application note provides a comprehensive guide for the in vitro reconstitution of the microsomal fatty acid elongation pathway. We detail the principles behind the reconstitution of this multi-enzyme membrane-bound system, provide step-by-step protocols for its assembly and functional assessment, and discuss its applications in elucidating enzymatic mechanisms and screening for novel therapeutic inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and versatile cell-free system for studying fatty acid metabolism.
Scientific & Theoretical Background
The microsomal fatty acid elongation system is an iterative pathway that extends the carbon chain of a fatty acyl-CoA by two carbons in each cycle.[1] This process is critical for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. The pathway involves four sequential enzymatic reactions catalyzed by a membrane-associated multi-enzyme complex located in the endoplasmic reticulum.[1][2]
The four core enzymes in this pathway are:
-
3-ketoacyl-CoA synthase (KCS or ELOVL): This is the rate-limiting enzyme that catalyzes the initial condensation of a long-chain acyl-CoA with a two-carbon donor, malonyl-CoA.[1][3] The substrate specificity of the various KCS isoforms is a primary determinant of the final chain length of the elongated fatty acid.[1][2]
-
3-ketoacyl-CoA reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.[1][4]
-
3-hydroxyacyl-CoA dehydratase (HCD): This enzyme removes a water molecule from 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA intermediate.[1][3]
-
trans-2,3-enoyl-CoA reductase (TEC): The final step involves the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction also requires NADPH.[1][5]
The cyclical nature of this pathway allows for the progressive elongation of fatty acids. The key substrates for this process are an initial fatty acyl-CoA primer, the two-carbon donor malonyl-CoA, and the reducing cofactor NADPH.[1][6] Malonyl-CoA plays a dual role in fatty acid metabolism; it serves as the building block for elongation and also acts as a potent inhibitor of fatty acid oxidation by inhibiting carnitine palmitoyltransferase I (CPT1), thus preventing a futile cycle of synthesis and degradation.[7][8][9] The availability of NADPH is also a critical factor influencing the rate of fatty acid synthesis and elongation.[4][10]
The reconstitution of this pathway in vitro from purified components or microsomal fractions provides a powerful tool to study the kinetics and regulation of each enzyme, to investigate the substrate specificities of different ELOVL isoforms, and to screen for inhibitors that could be developed into drugs for metabolic diseases or cancer.[11][12][13]
Visualizing the Fatty Acid Elongation Pathway
To provide a clear overview of the cyclical process, the following diagram illustrates the key steps and components of the microsomal fatty acid elongation pathway.
Caption: The cyclical enzymatic reactions of the microsomal fatty acid elongation pathway.
Materials and Reagents
This section provides a comprehensive list of materials and reagents required for the successful reconstitution and analysis of the fatty acid elongation pathway.
| Category | Item | Supplier & Catalog Number (Example) | Notes |
| Enzymes | Purified ELOVL, KAR, HCD, TEC enzymes or Microsomal Fractions | Commercially available or purified in-house | For purified enzymes, ensure high purity and activity. For microsomes, prepare from relevant tissues like liver.[1] |
| Substrates | Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) | Sigma-Aldrich (P9716) | Prepare fresh stock solutions and determine concentration accurately. |
| [2-14C]Malonyl-CoA | PerkinElmer (NEC620010UC) | For radioactive assays. Handle with appropriate safety precautions. | |
| Malonyl-CoA | Sigma-Aldrich (M4282) | For non-radioactive assays and as a standard. | |
| Cofactors | NADPH, tetrasodium salt | Sigma-Aldrich (N7505) | Prepare fresh solutions for each experiment. |
| Buffers & Reagents | Potassium Phosphate Buffer (pH 6.5) | - | Prepare from potassium phosphate monobasic and dibasic salts. |
| Rotenone | Sigma-Aldrich (R8875) | To inhibit mitochondrial electron transport if using crude fractions. | |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich (A7030) | To bind fatty acids and prevent non-specific interactions. | |
| Dithiothreitol (DTT) | Sigma-Aldrich (D9779) | To maintain a reducing environment for enzymes. | |
| Triton X-100 | Sigma-Aldrich (X100) | For solubilization of membrane proteins if necessary.[3] | |
| Potassium Hydroxide (KOH) | - | For saponification of fatty acyl-CoAs. | |
| Hydrochloric Acid (HCl) | - | To neutralize the saponification reaction. | |
| Hexane | - | For extraction of fatty acids. | |
| Scintillation Cocktail | - | For radioactive counting. | |
| Equipment | Microcentrifuge | - | |
| Water Bath or Incubator (37°C) | - | ||
| Vortex Mixer | - | ||
| Scintillation Counter | - | ||
| Gas Chromatograph-Mass Spectrometer (GC-MS) | - | For non-radioactive product analysis. |
Experimental Protocols
Preparation of Microsomal Fractions (Optional)
For researchers not using purified enzymes, liver microsomes can be a rich source of the fatty acid elongation machinery.[1]
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) and store at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from established methods and can be modified based on the specific research question.[1][14]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 100 µL.
-
50 µL of 2X Reaction Buffer (e.g., 200 mM Potassium Phosphate, pH 6.5, 2 mM DTT).
-
10 µL of NADPH solution (final concentration 1 mM).
-
10 µL of fatty acyl-CoA substrate (e.g., Palmitoyl-CoA, final concentration 10-50 µM).
-
10 µL of [2-14C]Malonyl-CoA (final concentration 50-100 µM, with a specific activity of ~2,000-5,000 dpm/nmol).
-
Add purified enzymes or microsomal protein (10-50 µg).
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Incubation: Mix the reaction components gently and incubate at 37°C for 20-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Saponification:
-
Stop the reaction by adding 100 µL of 10% (w/v) KOH in 90% methanol.
-
Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
-
Acidification and Extraction:
-
Cool the tubes to room temperature and add 100 µL of 5 M HCl to neutralize the reaction.
-
Add 500 µL of hexane to extract the free fatty acids.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean scintillation vial.
-
Repeat the hexane extraction and pool the organic phases.
-
-
Quantification:
-
Evaporate the hexane under a stream of nitrogen.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis and Interpretation
The incorporation of radioactivity from [14C]Malonyl-CoA into the hexane-extractable fraction is a measure of fatty acid elongation activity.
-
Calculate Specific Activity: Express the results as pmol or nmol of malonyl-CoA incorporated per mg of protein per minute.
-
Controls: It is essential to include proper controls:
| Parameter | Expected Outcome | Troubleshooting |
| Specific Activity | Varies depending on enzyme source and purity. | Low activity could be due to inactive enzymes, suboptimal substrate concentrations, or incorrect buffer conditions. |
| NADPH Dependence | Activity should be significantly lower in the absence of NADPH. | If activity is high without NADPH, it may indicate contamination with other reducing agents or an alternative pathway. |
| Substrate Specificity | Different ELOVL isoforms will show varying activity with different acyl-CoA primers. | Test a range of acyl-CoA chain lengths to determine the specificity of the enzyme preparation. |
Applications in Research and Drug Development
Mechanistic Studies
The reconstituted system allows for detailed kinetic analysis of the individual enzymes of the fatty acid elongation pathway. By varying the concentrations of substrates and cofactors, Michaelis-Menten parameters (Km and Vmax) can be determined.[15][16] This information is crucial for understanding the catalytic mechanism and regulation of each enzyme.
Inhibitor Screening
The in vitro fatty acid elongation assay is an excellent platform for high-throughput screening of potential inhibitors.[17] Compounds can be added to the reaction mixture, and their effect on fatty acid elongation can be quantified. This is particularly relevant for the development of drugs targeting metabolic diseases such as obesity and type 2 diabetes, as well as various cancers where fatty acid synthesis is upregulated.[12][13][18]
Workflow for Inhibitor Screening
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 3. Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of NADPH availability on free fatty acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen transfer by NADPH-dependent reductases in elongation of very-long-chain saturated and polyunsaturated fatty-acyl-CoA in swine cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 12. Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stable isotope labeling of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Application Note & Protocol
Stable Isotope Labeling and Targeted Analysis of (23Z,26Z,29Z,32Z,35Z)-3-Oxooctatriacontapentaenoyl-CoA: A Very-Long-Chain Acyl-CoA Intermediate
Abstract
This document provides a comprehensive guide for the stable isotope labeling, extraction, and analysis of this compound, a putative intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Given the absence of commercial standards for this exceptionally long acyl-CoA, this guide presents a robust metabolic labeling strategy using cultured cells. We detail the selection of labeled precursors, cell culture and labeling protocols, targeted metabolite extraction, and definitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are designed for researchers in lipidomics, metabolic disorders, and drug development investigating the pathways of fatty acid metabolism.
Introduction: The Biochemical Significance
Very-long-chain fatty acids (VLCFAs, >C22) are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The metabolism of VLCFAs, particularly their catabolism, is exclusively handled by peroxisomes, as the initial acyl-CoA synthetases and oxidases of the mitochondrial β-oxidation pathway are inactive towards these long substrates.
The target molecule, this compound, is a C38:5 acyl-CoA thioester. Its structure strongly suggests it is the 3-oxoacyl-CoA intermediate formed during the second cycle of β-oxidation of a C40:5 VLC-PUFA precursor. The pathway begins with the C40:5 acyl-CoA, which undergoes oxidation, hydration, and dehydrogenation to yield the 3-oxo intermediate, followed by thiolytic cleavage to release acetyl-CoA and a shortened C38:5 acyl-CoA. Understanding the flux through this pathway is critical, as genetic defects in peroxisomal β-oxidation lead to severe metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).
Stable isotope labeling provides a powerful tool to trace the metabolic fate of fatty acid precursors into downstream intermediates like our target molecule. By introducing a heavy isotope (e.g., ¹³C or ²H) into a precursor, the resulting labeled intermediate can be unambiguously distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This enables precise flux analysis and pathway elucidation.
Proposed Metabolic Pathway
The diagram below illustrates the proposed peroxisomal β-oxidation pathway leading to the formation of the target intermediate from a hypothetical C40:5 VLC-PUFA.
Caption: Proposed peroxisomal β-oxidation pathway for a C40:5 VLC-PUFA.
Experimental Design & Strategy
Due to the commercial unavailability of a this compound standard, a metabolic labeling approach is the most feasible strategy. The workflow involves introducing a stable isotope-labeled fatty acid precursor into a biologically relevant cell system and tracing its incorporation into the target intermediate.
Overall Experimental Workflow
Caption: High-level workflow for labeling and analysis of the target molecule.
Detailed Protocols
Part A: Selection and Preparation of Labeled Precursor
The synthesis of a C40:5 fatty acid is accomplished in cells via sequential elongation cycles, each adding two carbon units. A logical and efficient strategy is to provide a labeled, long-chain PUFA that cells can readily elongate.
Recommended Precursor: Uniformly labeled ¹³C₁₈-Linolenic Acid (U-¹³C₁₈, C18:3, n-3) is an excellent choice. It is commercially available and serves as a substrate for the elongation pathway that produces n-3 series VLC-PUFAs. Cells will elongate this C18 precursor through multiple cycles to generate C20, C22, C24, and longer fatty acids, including the required C40:5 precursor.
Stock Solution Preparation:
-
Obtain high-purity U-¹³C₁₈-Linolenic Acid.
-
Prepare a 10 mM stock solution in absolute ethanol.
-
Store the stock solution under argon or nitrogen at -80°C to prevent oxidation.
-
For cell culture use, prepare a working solution by complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA). A 5:1 molar ratio of fatty acid to BSA is recommended.
Part B: Cell Culture and Metabolic Labeling
Cell Line Selection:
-
HepG2 cells (Human Hepatoma): These cells have active peroxisomal metabolism and are a robust model for studying fatty acid oxidation.
-
Human Fibroblasts: Primary fibroblasts, especially from patients with metabolic disorders (e.g., X-ALD), are highly relevant models.
Protocol:
-
Culture cells to ~70-80% confluency in 10 cm dishes using standard recommended media (e.g., DMEM with 10% FBS).
-
On the day of the experiment, remove the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the ¹³C-Linolenic Acid-BSA complex. A final concentration of 25-50 µM is a good starting point.
-
(Optional) To enhance peroxisomal activity, co-incubate with a peroxisome proliferator-activated receptor alpha (PPARα) agonist, such as 50 µM bezafibrate.
-
Incubate the cells for a period of 12-48 hours. The optimal time should be determined empirically by a time-course experiment.
-
Prepare parallel control plates with unlabeled linolenic acid and a vehicle-only control.
Part C: Extraction of Acyl-CoA Thioesters
Acyl-CoAs are water-soluble and require specific extraction methods to separate them from free fatty acids and other lipids.
Materials:
-
10% (w/v) Trichloroacetic Acid (TCA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 30 mg)
-
Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA)
-
Ammonium Acetate
Protocol:
-
After incubation, place the culture dish on ice and aspirate the medium.
-
Immediately add 1 mL of ice-cold 10% TCA to the dish to precipitate proteins and quench enzymatic activity.
-
Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
SPE Cleanup:
-
Condition the SPE cartridge with 1 mL MeOH, followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 50 mM ammonium acetate.
-
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of 50:50 ACN:water for LC-MS/MS analysis.
Part D: LC-MS/MS Analysis
Detection will be performed using a high-resolution mass spectrometer coupled to a UHPLC system. A targeted approach, such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), is essential for selective detection.
LC Configuration:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in ACN:IPA (1:1).
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion (Q1): The key is to calculate the expected mass-to-charge ratio (m/z) for both the unlabeled (M) and the fully labeled (M+X) molecule.
-
Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S (MW = 767.53 g/mol )
-
C38:5 Acyl Moiety (3-oxo): C₃₈H₅₇O₂ (MW = 553.86 g/mol )
-
Unlabeled [M+H]⁺: 767.53 + 553.86 - H₂O + H⁺ = 1303.38 m/z
-
Fully Labeled Precursor (U-¹³C₁₈-Linolenic Acid): Elongation adds ten 2-carbon units (from unlabeled acetyl-CoA) to the ¹³C₁₈ backbone. Therefore, the final C38 acyl chain will contain 18 ¹³C atoms.
-
Labeled [M+18+H]⁺: 1303.38 + 18.06 (mass difference for 18 ¹³C) = 1321.44 m/z
-
-
Product Ion (Q3): A characteristic fragment for acyl-CoAs is the phosphopantetheine fragment resulting from the cleavage of the thioester bond. This fragment will be consistent for both labeled and unlabeled species. A common fragment is m/z 428.03 .
Data Acquisition Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endogenous 3-Oxo-C38:5-CoA | 1303.38 | 428.03 | 45 (Optimize) |
| ¹³C₁₈-Labeled 3-Oxo-C38:5-CoA | 1321.44 | 428.03 | 45 (Optimize) |
Data Analysis: The presence of a peak for the 1321.44 -> 428.03 transition, which co-elutes with the endogenous 1303.38 -> 428.03 transition, confirms the successful labeling and identification of this compound. The ratio of the peak areas (Labeled/Unlabeled) can be used to determine the relative rate of synthesis and turnover.
Trustworthiness & Self-Validation
This protocol incorporates several self-validating checkpoints:
-
Co-elution: The labeled and unlabeled species are chemically identical apart from isotopic composition and must therefore have the same retention time on the LC column. Any deviation would indicate an analytical artifact.
-
Isotopic Pattern: High-resolution mass spectrometry can resolve the full isotopic envelope of the precursor ion. The observed pattern for the labeled species should match the theoretical distribution for a molecule containing 18 ¹³C atoms.
-
Consistent Fragmentation: Both light and heavy versions of the molecule should produce the same characteristic product ions (e.g., m/z 428.03), confirming the identity of the acyl-CoA backbone.
-
Biological Controls: Including a vehicle-only control ensures that the observed signal is dependent on the addition of the fatty acid precursor. Comparing results from control cell lines to disease models (e.g., X-ALD fibroblasts) can validate the pathway's relevance.
Conclusion
This application note provides a scientifically grounded framework for the stable isotope labeling and analysis of this compound. By leveraging cellular metabolism to synthesize the labeled analyte in situ, this protocol overcomes the lack of synthetic standards, enabling researchers to probe the dynamics of very-long-chain fatty acid β-oxidation with high specificity and confidence. The methods described are adaptable for studying other rare lipid metabolites and can provide crucial insights into complex metabolic pathways and their dysregulation in disease.
Application Notes and Protocols: Synthetic (23Z,26Z,29Z,32Z,35Z)-3-Oxooctatriacontapentaenoyl-CoA Analogs
Introduction: A New Frontier in Very-Long-Chain Fatty Acid Research
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and signaling molecules.[1] Their metabolism, particularly that of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), is essential for the proper function of specific tissues, including the skin, brain, and retina.[2][3] Disruptions in VLCFA metabolism are linked to a range of severe inherited disorders, such as X-linked adrenoleukodystrophy, ichthyosis, and Stargardt-3 macular dystrophy, making the enzymes in this pathway compelling targets for therapeutic intervention.[4][5]
The molecule (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA is a specific intermediate in the peroxisomal β-oxidation of a C38 VLC-PUFA. While direct research on this precise molecule is nascent, synthetic analogs based on its structure represent powerful chemical biology tools. These analogs can serve three primary purposes:
-
Mechanistic Probes: To elucidate the kinetics and substrate specificity of key enzymes in the VLCFA degradation pathway.
-
Enzyme Inhibitors: As scaffolds for the rational design of potent and specific inhibitors to modulate pathway activity for therapeutic purposes.[6]
-
Cellular Research Tools: To study the downstream effects of modulating VLCFA metabolism in cellular models of disease.
This document provides a detailed guide to the core applications of these synthetic analogs, focusing on robust protocols and the scientific rationale underpinning their use.
Scientific Foundation: The Peroxisomal β-Oxidation Pathway
Unlike shorter fatty acids, which are metabolized in mitochondria, VLCFAs must first be chain-shortened via β-oxidation within peroxisomes.[7] The 3-oxoacyl-CoA structure is the substrate for the final step in each cycle of this pathway. Understanding this context is critical for designing and interpreting experiments with synthetic analogs.
The core enzymatic steps are:
-
Oxidation: A FAD-dependent Acyl-CoA Oxidase (ACOX) introduces a double bond, producing H₂O₂.[8]
-
Hydration/Dehydrogenation: A multifunctional protein (MFP) hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.
-
Thiolysis: A 3-ketoacyl-CoA thiolase (KAT) cleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[9] This shortened acyl-CoA can then undergo further rounds of oxidation.
A synthetic analog of this compound is a direct mimic of the substrate for the critical thiolase (KAT) enzyme. Therefore, its primary applications will revolve around studying and modulating this specific enzymatic step and its impact on the overall pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 9. gosset.ai [gosset.ai]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Polyunsaturated Fatty Acyl-CoA Synthesis
Welcome to the technical support center for the synthesis of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their enzymatic synthesis protocols. Given the inherent instability of PUFAs and the complexity of the enzymatic reaction, low yields are a common yet surmountable obstacle.
This resource provides in-depth, experience-based solutions in a direct question-and-answer format, explaining not just the "what" but the critical "why" behind each troubleshooting step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding PUFA-CoA synthesis.
Q1: What is the primary cause of low yields in PUFA-CoA synthesis?
A1: The most frequent cause of low yield is the oxidative degradation of the polyunsaturated fatty acid (PUFA) substrate.[1][2] PUFAs contain multiple double bonds, making them highly susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS).[3] This process can be accelerated by exposure to atmospheric oxygen, transition metal contaminants, and elevated temperatures.[3] Degradation of the starting material directly translates to a lower concentration of viable substrate for the enzymatic reaction, leading to poor product yield.
Q2: How can I quickly check if my PUFA substrate is degraded before starting the synthesis?
A2: A simple and effective method is Thin-Layer Chromatography (TLC). You can spot your PUFA solution on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate). Degraded PUFAs often result in smearing or the appearance of multiple spots with different polarities compared to a pure standard. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the fatty acid methyl esters (FAMEs) derived from your PUFA stock, providing a detailed profile of its composition and purity.[4][5]
Q3: What is a realistic expected yield for this type of enzymatic synthesis?
A3: With an optimized protocol and high-quality reagents, yields for enzymatic PUFA-CoA synthesis can range from 70% to over 90%.[6] However, for initial experiments or with particularly labile PUFAs like docosahexaenoic acid (DHA), yields between 50-70% are more typical. If your yields are consistently below 30-40%, it indicates a significant issue in the protocol that requires troubleshooting.
Q4: How should I properly store the final PUFA-CoA product to prevent degradation?
A4: Proper storage is crucial. For long-term stability, snap-freeze aliquots of your purified PUFA-CoA in liquid nitrogen and store them at -80°C under an inert gas like argon or nitrogen.[3] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation. For short-term use during an experiment, keep the working solution on ice at all times.[3]
Part 2: In-Depth Troubleshooting Guide
This section is organized by specific experimental symptoms to help you diagnose and resolve the root cause of low yields.
Symptom 1: No Product (or Barely Detectable Product) is Formed
Observing no product suggests a fundamental failure in the reaction setup. The issue likely lies with one of the core components: the enzyme, the substrates, or the cofactors.
Possible Cause A: Inactive Acyl-CoA Synthetase (ACS) Enzyme
-
Expert Explanation: The enzyme Acyl-CoA Synthetase (ACS) is the catalyst for the reaction.[7] If it is inactive due to improper storage, handling, or buffer conditions, the synthesis will not proceed. ACS enzymes require a specific conformation to function, which can be disrupted by temperature fluctuations or incorrect pH.
-
Troubleshooting Protocol:
-
Run a Positive Control: Perform the synthesis reaction using a stable, saturated, or monounsaturated fatty acid (e.g., palmitic acid or oleic acid) instead of the PUFA. These substrates are far less prone to degradation. If this reaction yields product, your enzyme and other reagents are likely active, pointing towards an issue with the PUFA substrate itself.
-
Verify Enzyme Storage: Confirm that the enzyme has been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and has not been subjected to multiple freeze-thaw cycles.
-
Check Buffer pH: Ensure your reaction buffer is at the optimal pH for your specific ACS enzyme, which is typically between 7.4 and 8.4.[8]
-
Possible Cause B: Degraded Substrates or Cofactors (PUFA, ATP, CoA)
-
Expert Explanation: The synthesis of an acyl-CoA is a two-step reaction that is absolutely dependent on ATP and Coenzyme A (CoA).[7][9] ATP provides the energy by being hydrolyzed to AMP and pyrophosphate (PPi), while CoA provides the thiol group for thioesterification.[9][10] If ATP is hydrolyzed or CoA is oxidized, the reaction cannot proceed.
-
Troubleshooting Protocol:
-
Use Fresh Reagents: Prepare fresh stock solutions of ATP and CoA. ATP solutions are particularly susceptible to hydrolysis if not stored as frozen aliquots at a neutral pH.
-
Assess PUFA Integrity: As mentioned in the FAQs, use TLC or GC-MS to confirm the purity of your PUFA stock.[4][5] If degradation is suspected, obtain a new, high-purity standard.
-
Ensure Proper PUFA Solubilization: PUFAs are poorly soluble in aqueous buffers.[4] They must be properly prepared, often as a salt (e.g., sodium or potassium salt) or complexed with fatty-acid-free BSA or cyclodextrin to ensure they are available to the enzyme in the reaction mixture.[4]
-
Symptom 2: Yield is Consistently Low (e.g., < 40%)
Consistently low yields, where some product is formed but the conversion is inefficient, often point to sub-optimal reaction conditions or gradual degradation of components during the reaction.
Possible Cause A: Oxidation of PUFA Substrate During the Reaction
-
Expert Explanation: Polyunsaturated fatty acids are highly prone to oxidation, especially in aqueous solutions and in the presence of trace metal ions.[1][2] This oxidative damage can occur during the incubation period of the synthesis reaction itself, continuously depleting the pool of viable substrate.
-
Optimization Protocol:
-
De-gas Buffers: Before adding sensitive reagents, thoroughly de-gas all buffers by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: Add a small-molecule antioxidant to the reaction buffer. Common choices include:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) : These reducing agents help maintain a reducing environment, protecting both the PUFA and the thiol group of Coenzyme A. TCEP is often preferred as it is more stable and less odorous than DTT.[11]
-
Butylated Hydroxytoluene (BHT): This radical scavenger is highly effective at preventing lipid peroxidation.[3]
-
-
Work on Ice: Perform all reaction setup steps on ice to minimize thermal degradation.[3]
-
Possible Cause B: Sub-Optimal Reagent Concentrations
-
Expert Explanation: The enzymatic reaction follows Michaelis-Menten kinetics, meaning the rate is dependent on the concentration of substrates and cofactors. The reaction also requires magnesium ions (Mg2+), which form a complex with ATP (Mg-ATP) that is the true substrate for the enzyme.[8][12] Incorrect ratios can limit the reaction rate.
-
Optimization Protocol:
-
Titrate Enzyme Concentration: Test a range of enzyme concentrations to find the optimal level. Too little enzyme will result in a slow reaction and incomplete conversion, while too much can be wasteful and may introduce contaminants.
-
Optimize Mg2+:ATP Ratio: The concentration of Mg2+ should always be in slight excess of the ATP concentration (e.g., 10 mM ATP with 12 mM MgCl2). This ensures that all ATP is available as the required Mg-ATP complex.
-
Vary Substrate Ratios: While often used in equimolar ratios, you can test using a slight excess of CoA and ATP relative to the PUFA (e.g., 1:1.2:1.2 ratio of PUFA:CoA:ATP) to drive the reaction towards product formation.
-
Quantitative Reaction Parameter Guidelines
| Parameter | Typical Starting Concentration | Recommended Optimization Range | Rationale |
| PUFA | 100 µM | 50 µM - 500 µM | Balance between sufficient substrate and solubility issues. |
| ATP | 5 mM | 2 mM - 10 mM | Must be sufficient to drive the reaction; acts as the energy source.[9] |
| Coenzyme A | 1 mM | 0.5 mM - 2 mM | Key substrate for thioesterification. |
| MgCl₂ | 8 mM | (ATP conc. + 2 mM) | Required to form the active Mg-ATP complex for the enzyme.[8] |
| Acyl-CoA Synthetase | 0.5 µM | 0.1 µM - 2 µM | Catalyst; concentration affects reaction rate. |
| DTT or TCEP | 1 mM | 0.5 mM - 2 mM | Protects against oxidation of PUFA and CoA.[11] |
| pH | 7.5 | 7.2 - 8.0 | Enzyme activity is highly pH-dependent. |
| Temperature | 37°C | 25°C - 37°C | Balance between optimal enzyme activity and thermal degradation of PUFA. |
| Incubation Time | 60 min | 30 min - 120 min | Monitor progress to identify the point of maximum yield before product degradation occurs. |
Symptom 3: Inconsistent Yields Between Experimental Batches
Batch-to-batch variability is a frustrating issue that points to problems with procedural consistency or reagent stability over time.
Possible Cause A: Inconsistent Reagent Quality or Quantification
-
Expert Explanation: The purity and concentration of your starting materials can vary over time. A PUFA stock solution can slowly degrade in the freezer, and the concentration of ATP can decrease due to hydrolysis. Inaccurate quantification of any component will lead to inconsistent reaction stoichiometry.
-
Troubleshooting Protocol:
-
Re-Qualify Stock Solutions: Periodically re-check the concentration of your ATP stock using UV spectrophotometry (A259 nm). Re-assess the purity of your PUFA stock using TLC before each major set of experiments.
-
Use High-Purity Reagents: Purchase fatty acids, CoA, and ATP from reputable suppliers with documented high purity (e.g., >98%).
-
Calibrate Pipettes: Inaccurate pipetting, especially of viscous PUFA solutions or small volumes of enzyme, can introduce significant error.[3] Ensure pipettes are properly calibrated and use low-retention tips.
-
Possible Cause B: Procedural Drift
-
Expert Explanation: Small, unintentional variations in experimental procedure—such as incubation time, the order of reagent addition, or the time samples spend on the bench versus on ice—can accumulate to cause significant differences in yield.
-
Troubleshooting Protocol:
-
Standardize the Workflow: Follow a strict, written standard operating procedure (SOP). Add reagents in the same order for every reaction. A common best practice is to prepare a master mix of buffer and common reagents (ATP, CoA, MgCl2) and aliquot it before adding the specific PUFA and finally the enzyme to start the reaction.
-
Control Incubation Time Precisely: Use a reliable timer and stop the reaction consistently (e.g., by adding a quenching solution like citric acid).
-
Minimize Oxygen Exposure: Keep tubes closed whenever possible and consider overlaying the reaction mixture with a small amount of argon or nitrogen gas before incubation.
-
Part 3: Key Experimental Protocols
Protocol 1: Baseline Enzymatic Synthesis of PUFA-CoA
This protocol provides a robust starting point for the synthesis.
-
Buffer Preparation: Prepare a reaction buffer of 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂ and 1 mM DTT. De-gas the buffer by sparging with nitrogen or argon for 20 minutes. Keep on ice.
-
Reagent Preparation:
-
Prepare a 100 mM ATP stock solution (pH adjusted to 7.0) and a 20 mM Coenzyme A stock solution. Store as single-use aliquots at -80°C.
-
Prepare a 10 mM stock of your PUFA (e.g., arachidonic acid, EPA, DHA) complexed with fatty-acid-free BSA in a 1:1 molar ratio to aid solubility.
-
-
Reaction Assembly (on ice): In a microcentrifuge tube, assemble the following in order:
-
70 µL De-gassed Reaction Buffer
-
10 µL 100 mM ATP
-
5 µL 20 mM Coenzyme A
-
5 µL 10 mM PUFA-BSA complex
-
Mix gently by pipetting.
-
-
Initiate Reaction: Add 10 µL of Acyl-CoA Synthetase (e.g., at 5 µM stock concentration) to bring the total volume to 100 µL.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding 10 µL of 10% citric acid or formic acid.
-
Analysis: Analyze the formation of PUFA-CoA using HPLC or LC-MS/MS. The product can be purified using solid-phase extraction (SPE).[3][6]
Protocol 2: TLC for Assessing PUFA Purity and Reaction Progress
-
Plate: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1 v/v/v). This system is effective for separating non-polar lipids.
-
Spotting: On the baseline of the TLC plate, spot a small amount (~1-2 µL) of:
-
Your PUFA starting material.
-
A high-purity PUFA standard (control).
-
The reaction mixture at time 0.
-
The reaction mixture after incubation.
-
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.
-
Visualization: Visualize the spots under UV light (if the PUFA has chromophores) or by staining with iodine vapor or a potassium permanganate solution.
-
Interpretation: The starting PUFA should appear as a single, tight spot. The reaction mixture will show a new, more polar spot corresponding to the PUFA-CoA (which often remains near the baseline) and a diminishing spot for the initial PUFA. Smearing or multiple spots in the starting material indicate degradation.
Part 4: Visual Guides
Workflow for Troubleshooting PUFA-CoA Synthesis
Caption: A logical workflow for diagnosing low PUFA-CoA yield.
The Acyl-CoA Synthetase Reaction and Key Control Points
Caption: The two-step enzymatic synthesis of PUFA-CoA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. ADP–Mg2+ bound to the ATP-grasp domain of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 11. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of polyunsaturated fatty acid synthesis in Schizochytrium: release of the products as free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Welcome to the technical support guide for optimizing enzymatic assays using (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA. This very long-chain, polyunsaturated 3-oxoacyl-CoA presents unique challenges due to its hydrophobicity and potential for oxidative instability. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My substrate is precipitating in the aqueous assay buffer. What can I do?
A1: This is the most common issue with very long-chain acyl-CoAs.[1] The long hydrocarbon tail makes the molecule highly hydrophobic and prone to aggregation in aqueous solutions. To counteract this, you must use a solubilizing agent. The recommended strategies are:
-
Non-ionic or Zwitterionic Detergents: These agents form micelles that encapsulate the hydrophobic tail of the substrate, keeping it in solution.[2] Start with detergents like Triton X-100 or CHAPS at concentrations near or slightly above their critical micelle concentration (CMC).[3]
-
Fatty Acid-Free Bovine Serum Albumin (BSA): BSA can bind to long-chain acyl-CoAs, acting as a carrier protein to maintain solubility.[4][5] It is often gentler on enzymes than detergents.
Q2: My enzyme activity is low or inconsistent, even with solubilizing agents. What's the next step?
A2: Inconsistent activity often points to either substrate instability or suboptimal enzyme conditions.
-
Substrate Oxidation: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, which can destroy the substrate or generate inhibitory byproducts.[6][7][8] Prepare your substrate solution fresh for each experiment and consider flushing buffers with an inert gas like nitrogen or argon to minimize dissolved oxygen.[9]
-
Enzyme Stability: Ensure your buffer pH is optimal for the enzyme. Most mitochondrial thiolases, which act on 3-oxoacyl-CoAs, function best in a slightly alkaline pH range (e.g., 7.4-8.5).[10][11] Also, check for the presence of necessary cofactors, such as Mg²⁺, which is often required but can also impact substrate solubility.[12]
Q3: Can I use Bovine Serum Albumin (BSA) and a detergent at the same time?
A3: It is generally not recommended to use both simultaneously without careful optimization. Detergents can strip bound lipids from BSA, and complex interactions between the three components (substrate, BSA, detergent) can make results difficult to interpret. It is best to test each solubilizing agent independently first to determine which provides the best balance of substrate availability and enzyme activity.
Troubleshooting & Optimization Guides
Guide 1: Addressing Substrate Solubility
The primary obstacle in assays with this compound is its poor aqueous solubility. An improperly solubilized substrate leads to inaccurate concentrations, enzyme inhibition, and high assay variability.
Systematic Approach to Solubilization:
-
Prepare a Concentrated Stock in Organic Solvent: First, dissolve the substrate in an appropriate organic solvent like DMSO or ethanol.[13]
-
Test Solubilizing Agents: The choice of agent can significantly impact enzyme activity. Non-ionic and zwitterionic detergents are generally preferred over ionic detergents like SDS, which are more likely to denature proteins.[2][14]
-
Optimize Concentration: For detergents, screen a range of concentrations around the CMC. For BSA, a common starting point is 0.1-1 mg/mL.
Table 1: Comparison of Common Solubilizing Agents
| Agent | Class | Typical Starting Concentration | Pros | Cons |
| Triton X-100 | Non-ionic Detergent | 0.01% - 0.1% (v/v) | Effective solubilizer; widely used. | Can form peroxides over time, which may oxidize the substrate.[2] |
| CHAPS | Zwitterionic Detergent | 0.1% - 0.5% (w/v) | Generally mild and less denaturing to proteins.[3] | Can be more expensive. |
| Fatty Acid-Free BSA | Carrier Protein | 0.1 - 1 mg/mL | Gentle on enzymes; prevents binding to plasticware.[5] | May sequester the substrate, reducing its availability to the enzyme; can have its own esterase-like activity.[15] |
Guide 2: Ensuring Substrate and Enzyme Stability
The multiple double bonds in the substrate make it prone to rapid oxidation, while the enzyme itself requires specific conditions to maintain its folded, active state.
Key Stability Factors:
-
pH and Buffer Choice: The enzyme's activity is highly dependent on pH. For 3-oxoacyl-CoA thiolases, a buffer like Tris-HCl or HEPES at pH 7.4-8.5 is a good starting point.[10][16]
-
Reducing Agents: If your enzyme has sensitive cysteine residues in its active site, include a reducing agent like Dithiothreitol (DTT) or TCEP in the buffer.
-
Chelating Agents: Trace metal contaminants can catalyze the oxidation of PUFAs.[6] Including a low concentration of EDTA (e.g., 0.5 mM) can help, but be cautious as it may chelate essential metal cofactors like Mg²⁺.
-
Temperature: Run assays at a controlled, optimal temperature for your enzyme (e.g., 37°C).[10] However, be aware that higher temperatures can accelerate substrate degradation.
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Agent
This protocol provides a workflow to systematically determine the best conditions for solubilizing your substrate while maintaining enzyme activity.
Methodology:
-
Prepare Substrate Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Assay Buffers: Make a base assay buffer (e.g., 50 mM Tris-HCl, 40 mM KCl, pH 7.4).[10] Create several versions of this buffer, each containing a different solubilizing agent at a test concentration (e.g., 0.05% Triton X-100, 0.2% CHAPS, 0.5 mg/mL BSA). Include a "no agent" control.
-
Assay Setup: In a 96-well plate, add the assay buffers.
-
Substrate Addition: Dilute the DMSO stock of the substrate into each corresponding buffer to the final desired concentration. Add the diluted substrate to the wells. Visually inspect for any cloudiness or precipitation.
-
Enzyme Addition: Add the enzyme (e.g., a 3-oxoacyl-CoA thiolase) to initiate the reaction.
-
Detection: Monitor the reaction progress using an appropriate method. For thiolases, this is often a coupled assay that detects the release of Coenzyme A using a chromogenic reagent like DTNB, which absorbs at 412 nm.[10]
-
Analysis: Compare the reaction rates across the different conditions. The optimal condition will be the one that gives the highest activity without any visual signs of substrate precipitation.
Visualizations
Caption: Workflow for screening optimal solubilizing agents.
Caption: Troubleshooting logic for low enzymatic activity.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 12. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Study of the Esterase-like Activity of Albumin following Condensation by Macromolecular Crowding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Extraction of Very Long-Chain Fatty Acyl-CoAs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of extracting very long-chain fatty acyl-CoAs (VLCFA-CoAs) from cellular samples. The inherent instability and low abundance of these molecules present unique analytical challenges. This resource is designed to equip you with the knowledge to overcome common pitfalls and ensure the integrity and reproducibility of your results.
The Challenge: Why is VLCFA-CoA Extraction so Difficult?
Very long-chain fatty acyl-CoAs are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the synthesis of complex lipids like sphingolipids and glycerophospholipids.[1][2] However, their analysis is notoriously challenging due to several factors:
-
Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis.[3][4] This instability increases with the length of the fatty acyl chain.[4]
-
Low Abundance: VLCFA-CoAs are typically present in low concentrations within cells, making their detection and quantification difficult.[5]
-
Enzymatic Degradation: Upon cell lysis, endogenous acyl-CoA thioesterases (ACOTs) can rapidly degrade your target molecules if not properly inactivated.[3]
This guide will address these challenges head-on, providing practical solutions to common problems encountered during the extraction process.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Sample Preparation & Lysis
Q1: My VLCFA-CoA recovery is consistently low. Could my cell lysis method be the problem?
A1: Absolutely. The initial cell lysis step is critical and a common source of low recovery. The primary goal is to disrupt the cell membrane efficiently while simultaneously inactivating enzymes that can degrade VLCFA-CoAs.
-
The Pitfall: Inefficient lysis fails to release the entire intracellular pool of VLCFA-CoAs. Conversely, harsh lysis methods can generate excessive heat, which can denature your target molecules.[6]
-
Expert Recommendation: For cultured cells, a rapid lysis using an ice-cold extraction solution is recommended. A common and effective approach is to use a pre-chilled solution of 2.5% (w/v) Sulfosalicylic Acid (SSA) in water.[7] This not only lyses the cells but also precipitates proteins, including degradative enzymes. For tissue samples, homogenization in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) is a robust method.[8][9]
-
Pro-Tip: Always work quickly and keep your samples on ice throughout the entire process to minimize enzymatic activity.[3][9] Combining chemical lysis with mechanical disruption, such as sonication on ice, can improve efficiency for tougher cells or tissues.[10]
Q2: I'm observing a lot of variability between my replicates. What could be causing this?
A2: Replicate variability often points to inconsistent sample handling and incomplete inactivation of enzymatic activity.
-
The Pitfall: Acyl-CoA thioesterases can remain active if not rapidly and completely denatured, leading to variable degradation across samples.
-
Expert Recommendation: Quenching metabolic activity swiftly is key. This can be achieved by flash-freezing cell pellets in liquid nitrogen and storing them at -80°C until you are ready for extraction.[9] When you do proceed with extraction, the immediate addition of a cold organic solvent like methanol or an acidic buffer helps to rapidly inactivate enzymes.[3][11]
-
Self-Validation: To check for ongoing enzymatic degradation, you can prepare a spiked sample where you add a known amount of a VLCFA-CoA standard to your cell lysate at the beginning of the extraction. If you observe significant loss of the standard compared to a clean control, it indicates that your enzyme inactivation is incomplete.
Extraction & Purification
Q3: What is the optimal pH for my extraction buffers, and why is it so important?
A3: The pH of your solutions is a critical factor for VLCFA-CoA stability. The thioester bond is most stable in slightly acidic conditions.[3]
-
The Pitfall:
-
Expert Recommendation: Maintain a pH between 4.0 and 6.8 throughout your extraction and purification steps.[3] A commonly used buffer is 100 mM potassium phosphate (KH2PO4) at a pH of 4.9.[8]
-
Data-Driven Decision:
| pH Range | Effect on Thioester Bond Stability | Recommendation |
| < 4.0 | Increased risk of hydrolysis | Avoid for prolonged exposure |
| 4.0 - 6.8 | Optimal Stability | Recommended for all steps |
| > 7.0 | Significant chemical hydrolysis | Strictly avoid |
Q4: I'm struggling with poor recovery after solid-phase extraction (SPE). What are the common mistakes?
A4: Solid-phase extraction is a powerful technique for purifying and concentrating acyl-CoAs, but it requires careful optimization.[7][12]
-
The Pitfall: Common errors include improper conditioning of the SPE cartridge, using an inappropriate wash solvent that elutes your compounds of interest, or an elution solvent that is too weak to fully recover your VLCFA-CoAs.
-
Expert Recommendation: A widely successful method for a broad range of acyl-CoAs, including VLCFAs, uses 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[13][14] The general steps are:
-
Conditioning: Prepare the sorbent for extraction. This is a crucial step for ensuring proper interaction with your analytes.[15]
-
Loading: Apply your sample to the cartridge.
-
Washing: Use a solvent that will remove interferences without eluting your VLCFA-CoAs. A common wash solution is a mixture of acetonitrile, isopropanol, water, and acetic acid.[12]
-
Elution: Use a solvent strong enough to release your VLCFA-CoAs from the sorbent. A mixture of methanol and ammonium formate is often effective.[12][13]
-
-
Pro-Tip: Always use low-adhesion polypropylene tubes to prevent your VLCFA-CoAs from adsorbing to the container surfaces.[9]
Q5: Should I be using an internal standard? If so, what kind and when should I add it?
A5: Yes, using an internal standard is crucial for accurate quantification.
-
The Pitfall: Without an internal standard, you cannot correct for sample loss during extraction and purification or for matrix effects during analysis.
-
Expert Recommendation: The ideal internal standard is a stable isotope-labeled version of your VLCFA-CoA of interest. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not naturally abundant in most biological systems.[9]
-
Timing is Everything: The internal standard should be added as early as possible in the extraction process, ideally to the cell lysate, to account for losses during all subsequent steps.[7]
Storage & Analysis
Q6: How should I store my extracted VLCFA-CoA samples?
A6: Proper storage is essential to prevent degradation over time.
-
The Pitfall: Repeated freeze-thaw cycles can degrade your samples. Storing them in aqueous solutions, even when frozen, can lead to hydrolysis.
-
Expert Recommendation:
-
Reconstitution Solvent Matters: Reconstituting your dried samples in methanol has been shown to provide better stability compared to purely aqueous solutions.[3][4] A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is also a good option.[4]
Q7: I'm seeing multiple peaks for my VLCFA-CoA standard in my LC-MS/MS analysis. What could be wrong?
A7: The appearance of multiple peaks can be due to several factors.
-
The Pitfall: The thiol group of the CoA moiety is prone to oxidation, which can lead to the formation of disulfides that appear as separate peaks.[3]
-
Expert Recommendation:
-
Add a reducing agent: Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your standards and samples to maintain the reduced state of the CoA thiol group.[3]
-
Check for adducts: The formation of adducts with salts or other molecules in your sample can also lead to multiple peaks. Ensure your mobile phases and buffers are of high purity.
-
Optimize chromatography: Poor peak shape can sometimes be misinterpreted as multiple peaks. Ensure your reconstitution solvent is compatible with your initial mobile phase conditions to avoid solvent effects.[3]
-
Experimental Protocols & Workflows
Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells
This protocol is adapted from established methods designed for the rapid inactivation of enzymes and efficient extraction of acyl-CoAs.[3][7]
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solution: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, pre-chilled on ice
-
Internal standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold 2.5% SSA to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add your internal standard to the lysate.
-
Protein Precipitation: Vortex the lysate for 30 seconds and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the VLCFA-CoAs, to a new tube for SPE or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a generalized method for the purification of a broad range of acyl-CoAs from cellular extracts.[12]
Materials:
-
Cellular extract (from Protocol 1)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Methanol
-
Water
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.
-
Loading: Load the supernatant from your extraction onto the SPE cartridge.
-
Washing: Wash the cartridge with the wash solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the elution solution.
-
Drying: Dry the eluted sample under a stream of nitrogen.
-
Storage/Reconstitution: Store the dried pellet at -80°C or reconstitute immediately for analysis.
Workflow Visualization
The following diagram illustrates the general workflow for the extraction and analysis of VLCFA-CoAs.
Caption: General workflow for VLCFA-CoA extraction and analysis.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell lysis techniques | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Stability of Polyunsaturated Acyl-CoAs in Aqueous Solutions
print(google_search.search(queries=["antioxidants to stabilize PUFA-CoA concentrations", "protocols for preparing and storing PUFA-CoA solutions", "degradation rates of polyunsaturated acyl-CoAs", "analytical methods to monitor PUFA-CoA integrity", "troubleshooting PUFA-CoA instability in biochemical assays", "review articles on PUFA-CoA stability"]))
print(google_search.search(queries=["BHT antioxidant mechanism PUFA", "EDTA chelation mechanism lipid oxidation", "optimal temperature storing PUFA-CoA", "pH effects on thioester bond hydrolysis acyl-CoA", "HPLC protocol for acyl-CoA analysis", "mass spectrometry for detecting PUFA-CoA degradation products"]))
print(google_search.search(queries=["concentration of BHT to prevent lipid peroxidation", "protocol for preparing inert atmosphere storage solutions", "half-life of arachidonoyl-CoA in aqueous buffer", "HPLC-MS/MS method for separating oxidized vs unoxidized PUFA-CoA", "impact of repeated freeze-thaw cycles on acyl-CoA stability", "common pitfalls in handling polyunsaturated lipids in the lab"]))
print(google_search.search(queries=["solubility of PUFA-CoAs in aqueous buffers", "use of low-retention pipette tips for viscous lipid solutions", "validation of enzyme activity assays with unstable substrates", "preparation of de-gassed solvents for lipid experiments", "solid-phase extraction (SPE) for purifying PUFA-CoAs from complex mixtures", "synthesis of stabilized PUFA-CoA analogs"]))
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of polyunsaturated acyl-CoAs (PUFA-CoAs) during your experiments. The inherent chemical nature of PUFA-CoAs makes them susceptible to degradation, which can lead to inconsistent and unreliable experimental results. This guide offers practical, evidence-based strategies to mitigate these challenges.
Part 1: Understanding the Instability of PUFA-CoAs
Polyunsaturated acyl-CoAs are high-energy molecules crucial for numerous metabolic and signaling pathways.[1][2][3] However, their structure, characterized by multiple double bonds and a thioester linkage, renders them highly unstable in aqueous environments. The two primary degradation pathways are:
-
Oxidative Degradation: The double bonds in the polyunsaturated fatty acid (PUFA) chain are highly susceptible to attack by reactive oxygen species (ROS).[4][5] This initiates a free-radical chain reaction, known as lipid peroxidation, which can cleave the acyl chain and generate a heterogeneous mixture of truncated and oxidized by-products.[4][6][7] This process is often catalyzed by trace metal ions.
-
Hydrolytic Cleavage: The high-energy thioester bond that links the fatty acid to Coenzyme A is prone to hydrolysis, which cleaves the molecule into a free fatty acid and Coenzyme A.[8] This reaction is accelerated by non-neutral pH and the presence of enzymes called acyl-CoA thioesterases, which may be present in biological samples.[2][8]
These degradation processes can significantly reduce the concentration of active PUFA-CoA in your experiments, leading to a loss of biological activity and inaccurate results.
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stabilization of PUFA-CoAs.
Q1: What are the primary causes of PUFA-CoA degradation in my experiments?
A1: The main culprits are oxidation and hydrolysis.[8][9] Oxidation is triggered by exposure to atmospheric oxygen and is accelerated by factors like elevated temperatures and the presence of transition metal ions that catalyze the formation of reactive oxygen species.[9] Hydrolysis of the thioester bond is sensitive to pH and can be a significant issue in buffers that are not close to neutral pH.[8] Additionally, if you are working with cell lysates or other biological samples, endogenous acyl-CoA thioesterases can rapidly degrade your PUFA-CoA.[2][8]
Q2: How should I store my PUFA-CoA stock solutions to ensure maximum stability?
A2: Proper storage is paramount. For long-term storage, PUFA-CoA solutions should be snap-frozen in liquid nitrogen and then stored at -80°C.[8][9] It is also highly recommended to store them under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[9] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[9]
Q3: What antioxidants can I add to my buffers to protect my PUFA-CoA samples?
A3: Incorporating antioxidants into your experimental buffers is a highly effective strategy. Common choices include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[9] Vitamin E (α-tocopherol) and its water-soluble analog, Trolox, are also excellent radical-trapping antioxidants.[10] The choice and concentration of antioxidant may need to be optimized for your specific assay to avoid interference.
Q4: What is the optimal pH for my experimental buffer?
A4: The thioester bond of acyl-CoAs is most stable at a slightly acidic to neutral pH, typically between 6.0 and 7.4.[8][11] Both highly acidic and basic conditions can accelerate hydrolysis.[8] It is crucial to use a high-quality buffer and to verify the pH of your final working solutions.
Q5: Are there any special handling precautions I should take during my experiments?
A5: Yes, several precautions can significantly improve the stability of your PUFA-CoAs. Always keep your PUFA-CoA solutions on ice to minimize thermal degradation.[8][9] Use solvents and buffers that have been de-gassed to remove dissolved oxygen.[9] The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester divalent metal ions that catalyze oxidation.[9] When possible, performing experiments in a glove box under an inert atmosphere can provide an additional layer of protection.[9]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with PUFA-CoAs.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible results in enzyme assays. | 1. PUFA-CoA Degradation: The substrate concentration is not consistent between experiments. | - Prepare fresh working solutions of PUFA-CoA immediately before each experiment and keep them on ice.[9]- Add an antioxidant, such as BHT (10-50 µM), to your assay buffer.[9]- Confirm the pH of your buffer is between 6.0 and 7.4.[8] |
| 2. Inaccurate Pipetting: Due to their amphipathic nature, PUFA-CoAs can be difficult to pipette accurately. | - Use low-retention pipette tips.[9]- Visually confirm the complete dispensing of the solution from the pipette tip.- Verify the calibration of your pipettes. | |
| 3. Enzyme Instability: The enzyme may be losing activity under the assay conditions. | - Run appropriate positive and negative controls to confirm enzyme activity.[9]- Check the stability of your enzyme in the chosen assay buffer and at the experimental temperature. | |
| Poor peak shape or low signal intensity during LC-MS analysis. | 1. Sample Degradation: The PUFA-CoA has degraded during sample preparation or storage. | - Follow the strict storage and handling procedures outlined in the FAQs.- Minimize the time between sample preparation and analysis. |
| 2. Adsorption to Vials: PUFA-CoAs can adsorb to plastic surfaces. | - Use glass or low-adhesion plastic vials for sample storage and analysis.[8] | |
| 3. Instrument Contamination: The LC system or mass spectrometer may be contaminated. | - Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove potential contaminants.[9] | |
| Complete or near-complete loss of PUFA-CoA in analytical runs. | 1. Improper Long-Term Storage: The stock solution has degraded over time. | - Ensure long-term storage is at -80°C under an inert atmosphere.[8][9]- Avoid repeated freeze-thaw cycles by using single-use aliquots.[9] |
| 2. Enzymatic Degradation: Thioesterases in biological samples have hydrolyzed the PUFA-CoA. | - Consider adding a broad-spectrum thioesterase inhibitor to your sample preparation buffers.- If possible, purify your sample to remove enzymatic activity before analysis. |
Part 4: Experimental Protocols & Workflows
Protocol 1: Preparation and Storage of PUFA-CoA Stock Solutions
This protocol outlines the best practices for preparing and storing PUFA-CoA stock solutions to maximize their stability.
Materials:
-
Lyophilized PUFA-CoA
-
Nuclease-free water, de-gassed
-
Argon or nitrogen gas
-
Low-retention pipette tips
-
Cryogenic vials
Procedure:
-
Allow the lyophilized PUFA-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the PUFA-CoA in de-gassed, nuclease-free water to the desired concentration. Gently vortex to ensure complete dissolution.
-
Immediately place the stock solution on ice.
-
Aliquot the stock solution into single-use volumes in cryogenic vials.
-
Overlay the solution in each vial with argon or nitrogen gas to displace any atmospheric oxygen.
-
Tightly cap the vials and snap-freeze them in liquid nitrogen.
-
Transfer the frozen aliquots to an -80°C freezer for long-term storage.
Protocol 2: General Workflow for Handling PUFA-CoAs in Experiments
This workflow provides a general outline for incorporating PUFA-CoAs into a typical biochemical assay.
Workflow:
-
Prepare Reagents: Prepare all buffers and reagents, ensuring they are de-gassed. If necessary, add an antioxidant and/or a chelating agent to the assay buffer. Keep all solutions on ice.
-
Thaw PUFA-CoA: Retrieve a single-use aliquot of the PUFA-CoA stock solution from the -80°C freezer and thaw it on ice.
-
Prepare Working Solution: Dilute the PUFA-CoA stock solution to the final desired concentration in the pre-chilled assay buffer immediately before use.
-
Perform Assay: Execute the experimental protocol, minimizing the exposure of the PUFA-CoA solution to ambient temperature and light.
-
Data Analysis: Analyze the experimental data, taking into account the necessary controls to ensure the integrity of the results.
Part 5: Visualizations
Diagram 1: Degradation Pathways of PUFA-CoAs
Caption: Primary degradation pathways for PUFA-CoAs in aqueous solutions.
Diagram 2: Experimental Workflow for PUFA-CoA Stabilization
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroptosis—The “Double-Edged Sword” in Cancer: Mechanisms of Tumor Suppression/Resistance and Therapeutic Manipulation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. twinwoodcattle.com [twinwoodcattle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating and Mitigating Ion Suppression in LC-MS Lipidomics
Welcome to the technical support center for lipidomics researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in LC-MS-based lipidomics: ion suppression . Our goal is to equip you with the knowledge and practical strategies to identify, troubleshoot, and ultimately minimize the impact of ion suppression on your data quality, ensuring accuracy, reproducibility, and sensitivity in your lipid analyses.
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix[1][2][3]. This phenomenon can lead to a decreased signal intensity for the analyte, resulting in underestimation of its concentration, reduced sensitivity, and poor reproducibility[2][3]. In lipidomics, the complex nature of biological samples, rich in various lipids, salts, and proteins, makes ion suppression a particularly critical challenge to address[4].
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," providing not just protocols but also the scientific rationale to empower your decision-making process.
Part 1: Troubleshooting Guide - Common Scenarios and Solutions
Question 1: My lipid signals are unexpectedly low and variable across replicates. How can I confirm if ion suppression is the culprit?
Answer:
This is a classic symptom of ion suppression. Before altering your entire workflow, it's crucial to confirm and quantify the extent of the matrix effect. The post-column infusion (PCI) experiment is a definitive method for this purpose.
The "Why": The PCI experiment allows you to visualize the regions of your chromatogram where co-eluting matrix components are suppressing the ionization of your target analytes. By infusing a constant stream of your analyte of interest post-column, you create a stable baseline signal. Any dip in this baseline during the injection of an extracted blank matrix sample directly corresponds to a zone of ion suppression[3][4].
-
Preparation:
-
Prepare a solution of a representative lipid standard (e.g., a phosphatidylcholine) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Prepare a blank matrix sample by performing your standard lipid extraction protocol on a sample matrix that does not contain your analyte (e.g., water or a stripped matrix).
-
-
Infusion Setup:
-
Using a syringe pump, infuse the lipid standard solution directly into the mass spectrometer's ion source at a constant, low flow rate (e.g., 5-10 µL/min).
-
Use a T-connector to introduce the eluent from your LC column into the infusion line just before the ion source.
-
-
Analysis:
-
Begin acquiring data on the mass spectrometer, monitoring the mass transition for your infused standard. You should observe a stable signal.
-
Inject the extracted blank matrix sample onto your LC system and run your standard chromatographic gradient.
-
Observe the signal for the infused standard. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement.
-
The following diagram illustrates the PCI experimental setup and expected results.
Caption: Workflow for a Post-Column Infusion (PCI) experiment.
Question 2: I've confirmed that phospholipids are causing significant ion suppression in my assay. What is the most effective sample preparation strategy to remove them?
Answer:
Phospholipids are a major cause of ion suppression in bioanalysis, especially in positive ion electrospray mode (+ESI)[5]. While simple protein precipitation (PPT) is fast, it is notoriously ineffective at removing phospholipids[1][4]. More rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly recommended[2][5][6].
The "Why": These techniques introduce a higher degree of selectivity, separating lipids from interfering matrix components based on their physicochemical properties (e.g., polarity, solubility).
-
Liquid-Liquid Extraction (LLE): LLE partitions analytes between two immiscible liquid phases. By carefully selecting the solvents and adjusting the pH, you can selectively extract your lipids of interest while leaving behind more polar, interfering species in the aqueous phase[5].
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain either the analytes of interest or the interfering compounds. For phospholipid removal, specific SPE phases, such as those containing zirconia-coated silica, can selectively bind and remove phospholipids from the sample extract[5][7].
The following table compares the effectiveness of different sample preparation techniques for phospholipid removal.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Throughput | Method Development Effort |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High to Very High | High (with automation) | High |
| HybridSPE®-Phospholipid | Very High | High | Low to Moderate |
Data synthesized from multiple sources[1][4][5][7].
This protocol describes a commercially available SPE-based method that specifically targets phospholipids.
-
Sample Pre-treatment: Perform a protein precipitation step by adding 3 parts of 1% formic acid in acetonitrile to 1 part of plasma/serum sample.
-
Vortex: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid plate or cartridge.
-
Elution: Apply a vacuum or positive pressure to pass the supernatant through the sorbent. The phospholipids are retained, and the cleaned extract containing your lipids of interest is collected.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.
The following diagram illustrates the workflow for phospholipid removal.
Caption: Sample preparation workflow for phospholipid removal.
Question 3: My sample volume is limited, and extensive sample preparation is not feasible. How can I use chromatography to reduce ion suppression?
Answer:
When sample preparation options are limited, optimizing your chromatographic separation is a powerful strategy to mitigate ion suppression[2][8]. The goal is to chromatographically resolve your lipids of interest from the regions of ion suppression.
The "Why": Ion suppression is most severe when interfering compounds co-elute with your analyte[6]. By adjusting your chromatographic conditions, you can shift the retention time of your analyte to a "cleaner" region of the chromatogram, where fewer matrix components are eluting.
Strategies for Chromatographic Optimization:
-
Gradient Modification: Altering the slope of your organic mobile phase gradient can improve the separation between your analytes and interfering compounds.
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or a biphenyl phase) can change the selectivity of your separation.
-
Flow Rate Reduction: Reducing the flow rate, particularly to the nano-flow regime, can decrease ion suppression by improving desolvation efficiency and generating smaller, more highly charged droplets that are more tolerant to non-volatile salts[1][6].
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The higher resolution provided by UPLC/UHPLC systems can significantly improve the separation of analytes from matrix components, thereby reducing the potential for ion suppression.
The following diagram illustrates the principle of chromatographic separation to avoid ion suppression.
Caption: Conceptual representation of chromatographic optimization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression in lipidomics samples?
A1: The sources of ion suppression can be broadly categorized as endogenous (from the sample itself) and exogenous (introduced during sample preparation)[1][6].
-
Endogenous Sources: These include salts, proteins, and highly abundant lipids like phospholipids and triglycerides[4].
-
Exogenous Sources: These can be contaminants from plasticware, vial caps, and mobile phase additives[1][9][10].
Q2: Can internal standards completely eliminate the problem of ion suppression?
A2: While internal standards, particularly stable isotope-labeled internal standards (SIL-IS), are essential for correcting for ion suppression, they may not completely eliminate the problem[2][3]. The key assumption is that the internal standard and the analyte co-elute and experience the exact same degree of ion suppression[3][11]. If there is a slight chromatographic shift between the analyte and the SIL-IS (due to the isotope effect), they may be suppressed to different extents, leading to inaccurate quantification[3]. Therefore, it is always best to minimize ion suppression first, and then use internal standards for correction.
Q3: Are there alternative ionization techniques that are less prone to ion suppression?
A3: Yes. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI)[1][6]. This is due to the different ionization mechanisms. ESI is a liquid-phase ionization technique that is highly dependent on the surface properties of the droplets, making it sensitive to matrix components that alter surface tension and viscosity[1]. APCI, on the other hand, is a gas-phase ionization technique, which makes it less affected by the non-volatile components of the matrix[6]. Switching from positive to negative ionization mode can also sometimes reduce ion suppression, as fewer compounds are ionized in negative mode[1][6].
Q4: How does sample dilution affect ion suppression?
A4: Diluting the sample can be a simple and effective way to reduce ion suppression by lowering the concentration of interfering matrix components[1][6]. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance lipids[6]. Therefore, sample dilution is a trade-off between reducing matrix effects and maintaining adequate sensitivity.
Q5: Can the hardware of the LC-MS system contribute to ion suppression?
A5: Yes, interactions between certain analytes and the metal surfaces of the HPLC column and tubing can lead to the formation of metal adducts that can cause ion suppression[12]. This is particularly relevant for phosphorylated lipids. Using metal-free or PEEK-lined columns and tubing can mitigate this issue and improve analyte signal[12].
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enzyme Inhibition Assays Using Novel Acyl-CoA Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven troubleshooting advice and frequently asked questions (FAQs) for enzyme inhibition assays that utilize novel acyl-CoA substrates. Working with new chemical entities, both as substrates and inhibitors, presents unique challenges. This resource will help you navigate these complexities, ensure data integrity, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs) - Substrate-Related Issues
Novel acyl-CoA substrates can be a significant source of assay variability due to their inherent chemical properties. Addressing substrate integrity is the first critical step in developing a robust assay.
FAQ 1.1: My novel acyl-CoA substrate appears unstable, leading to drifting baselines or loss of signal over time. How can I confirm this and what are the mitigation strategies?
Answer:
This is a frequent and critical issue. The thioester bond central to acyl-CoA molecules is energetically favorable for hydrolysis, and the entire molecule is susceptible to both enzymatic and chemical degradation.[1][2][3] Instability can manifest as a decreasing initial velocity in kinetic reads or a high background signal from the accumulation of free Coenzyme A (CoA-SH).
Causality:
-
Chemical Hydrolysis: The thioester bond is most stable in a slightly acidic pH range (4.0-6.8).[1] Assay buffers with a pH greater than 7.0 will significantly accelerate non-enzymatic hydrolysis.[1]
-
Enzymatic Degradation: Cell lysates or impure protein preparations may contain acyl-CoA thioesterases (ACOTs), which actively hydrolyze your substrate.[4][5]
-
Oxidation: The free thiol group on the CoA moiety can oxidize, forming disulfide-bridged dimers that are inactive as substrates.[1]
Troubleshooting Steps:
-
Confirm Instability:
-
No-Enzyme Control: Incubate your novel acyl-CoA substrate in the complete assay buffer (without enzyme) under the exact assay conditions (time, temperature). Measure the formation of free CoA-SH or the disappearance of the acyl-CoA substrate at multiple time points. A significant change indicates inherent instability in your assay buffer.
-
HPLC/LC-MS Analysis: The most definitive method is to use reverse-phase HPLC or LC-MS/MS to directly measure the degradation of the parent acyl-CoA peak and the appearance of degradation products over time.[6][7]
-
-
Mitigation Strategies:
-
Buffer Optimization: Adjust the assay buffer pH to be within the stable range of 4.0-6.8, if your enzyme can tolerate it.[1] This simple change can dramatically reduce chemical hydrolysis.
-
Minimize Incubation Times: Prepare substrate solutions fresh and use them immediately. Reduce pre-incubation times whenever possible.
-
Storage Conditions: For long-term storage, keep the substrate as a lyophilized powder or a dry pellet at -80°C.[1] For working solutions, store in an appropriate acidic buffer at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[1]
-
Include Reducing Agents: If oxidation is suspected, consider adding a mild reducing agent like Dithiothreitol (DTT) to your buffer, provided it does not interfere with your enzyme's activity or your detection chemistry.
-
FAQ 1.2: I am observing a high background signal or apparent "inhibition" in my no-enzyme controls. What are the likely causes related to my acyl-CoA substrate?
Answer:
A high background signal can obscure your true enzymatic activity and lead to false positives. This issue often stems from non-enzymatic reactions or degradation of the substrate.
Causality:
-
Non-Enzymatic Acylation: Highly reactive novel acyl-CoA substrates can non-enzymatically acylate other molecules in the assay, including detection reagents or buffer components.[2] This can either generate a signal or consume a component needed for signal generation.
-
Substrate Degradation: As discussed in FAQ 1.1, the breakdown of the acyl-CoA can release free CoA-SH. If your detection method involves measuring this thiol group (e.g., using Ellman's reagent), substrate instability will directly lead to a high background.[8]
-
Contaminants: The synthesis of a novel acyl-CoA may leave behind reactive starting materials or byproducts that interfere with the assay.
Below is a workflow to diagnose the source of a high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Purification strategies for removing contaminants from synthetic (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Introduction: Navigating the Purification of a Complex Very-Long-Chain Acyl-CoA
(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA is a highly specialized very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Its structure, featuring a 38-carbon backbone, a 3-oxo group, five cis-double bonds, and the bulky Coenzyme A moiety, presents significant purification challenges. The high degree of unsaturation makes the molecule exquisitely sensitive to oxidation, while its amphipathic nature complicates chromatographic behavior.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the task of purifying this molecule. We will explore common contaminants, outline robust purification strategies rooted in chromatographic principles, and provide detailed troubleshooting advice to overcome common experimental hurdles. Our approach emphasizes not just the "how" but the "why," grounding each recommendation in established biochemical and analytical principles to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely contaminants in my crude synthetic reaction mixture?
Your crude product will likely contain a mixture of unreacted starting materials, reaction byproducts, and degradation products. Identifying these is the first step toward designing an effective purification strategy.
-
Unreacted Starting Materials:
-
Free Coenzyme A (CoA-SH): The polar CoA starting material.
-
(23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoic Acid: The free fatty acid precursor.
-
-
Synthesis Reagents & Byproducts: Salts, coupling agents (e.g., carbodiimides), and catalysts used in the thioesterification reaction.
-
Structural Isomers: Cis/trans isomers may form if the double bonds are compromised by harsh reaction conditions (e.g., high heat or extreme pH).
-
Degradation Products:
-
Oxidized Species: The five double bonds are highly susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other reactive species.[1] This is often the most significant challenge.
-
Hydrolyzed Product: The thioester bond can be labile, leading to hydrolysis back to the free fatty acid and CoA-SH.
-
Q2: What is the best frontline purification strategy for this molecule?
Given the molecule's long hydrophobic acyl chain and the highly polar Coenzyme A head group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the primary purification step.[2] This technique separates molecules based on their hydrophobicity, making it ideal for separating the target acyl-CoA from more polar contaminants like free CoA and many reaction byproducts, as well as less hydrophobic contaminants like shorter-chain fatty acyl-CoAs.[3][4]
Q3: How can I definitively assess the purity of my final product?
A multi-pronged approach is necessary. No single technique provides a complete picture.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard.[5][6] It provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight and offering structural information. It is highly sensitive for detecting trace impurities.[7]
-
HPLC with UV Detection (HPLC-UV): A robust method for routine purity checks.[8] The adenine moiety of Coenzyme A has a strong UV absorbance at approximately 260 nm, allowing for quantification of CoA-containing species.[9] Purity is typically assessed by the relative area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While complex for a molecule of this size, ¹H-NMR can confirm the presence of key structural features, such as the vinylic protons of the double bonds and protons characteristic of the CoA moiety.[10] It is particularly useful for identifying and quantifying certain impurities if their signals do not overlap significantly with the product's signals.
| Analytical Method | Principle | Information Provided | Sensitivity | Primary Application |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection of the adenine moiety of CoA.[8][9] | Purity based on peak area, retention time. | Moderate | Routine purity checks, quantification against a standard. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the parent ion and its fragments.[5] | Definitive molecular weight confirmation, structural data. | High | Purity assessment and impurity identification. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural confirmation, isomer identification. | Low | Final structural validation of bulk material. |
Q4: My compound appears to be degrading during purification. What precautions can I take?
Stability is a major concern due to the polyunsaturated nature of the acyl chain.
-
Minimize Oxidation: Work under an inert atmosphere (argon or nitrogen) whenever possible. Use de-gassed solvents for all solutions and HPLC mobile phases. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or Vitamin E to solvents, if compatible with your downstream applications.
-
Control Temperature: Keep the sample cold (on ice or at 4°C) at all times. Use a refrigerated autosampler and fraction collector for HPLC. Lyophilize purified fractions immediately.
-
Control pH: The thioester bond is susceptible to hydrolysis at extreme pH. Maintain solutions and mobile phases within a neutral pH range (e.g., pH 6.0-7.5). Phosphate or acetate buffers are commonly used.[9]
-
Limit Exposure to Light: Polyunsaturated compounds can be light-sensitive. Use amber vials or cover glassware with aluminum foil.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Workflow Logic for Purification and Analysis
Caption: General workflow for the purification and analysis of the target acyl-CoA.
Chromatography Issues
Q: My HPLC peak is broad or tailing. What's the cause?
-
Causality: Poor peak shape is often due to secondary interactions between the molecule and the stationary phase, or issues with solubility. The free phosphate groups on the CoA moiety can interact with residual silanols on silica-based C18 columns, causing tailing.
-
Solution:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is buffered (e.g., 25-50 mM potassium phosphate or ammonium acetate, pH 6.0-7.0). This keeps the phosphate groups in a consistent ionization state.[9]
-
Check Solubility: The sample may be precipitating upon injection into the mobile phase. Ensure your sample solvent is compatible with the initial mobile phase conditions. You may need to dissolve the sample in a small amount of organic solvent (e.g., acetonitrile or isopropanol) before adding the aqueous buffer.
-
Column Health: The column may be old or contaminated. Flush the column with a strong solvent wash or replace it if performance does not improve.
-
Q: I'm not getting good separation between my product and a key impurity.
-
Causality: The selectivity of the separation is insufficient. This means the mobile phase and stationary phase are not differentiating well enough between the two compounds.
-
Solution:
-
Modify the Gradient: Make the elution gradient shallower. A slower increase in the organic solvent percentage over time will increase the resolution between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol (or a combination). Different solvents can alter the selectivity of the separation.
-
Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, a column with a different chemistry, such as a C8 or a phenyl-hexyl phase, may offer the necessary selectivity.
-
Q: My sample seems to be precipitating on the column, causing high backpressure.
-
Causality: Very-long-chain acyl-CoAs can have limited solubility in highly aqueous mobile phases.[11] If the initial percentage of organic solvent in your gradient is too low, the compound can precipitate at the head of the column.
-
Solution:
-
Increase Initial Organic %: Modify your gradient to start with a higher percentage of organic solvent (e.g., start at 30-40% acetonitrile instead of 5-10%).
-
Use a Stronger Sample Solvent: Dissolve your crude material in a solvent mixture that contains a higher proportion of organic solvent, such as 50:50 acetonitrile:water, before injection. Be mindful of injection volume to avoid peak distortion.
-
Consider Normal-Phase Chromatography: As an alternative, normal-phase chromatography separates based on polarity and uses non-aqueous solvents, which can circumvent solubility issues.[12][13][14] This could be an effective secondary purification step to remove impurities that are difficult to separate by RP-HPLC.
-
Purity Assessment & Stability Issues
Q: My LC-MS shows a cluster of peaks around the expected mass. What are they?
-
Causality: This often indicates oxidation. The addition of one or more oxygen atoms (+16 Da per oxygen) to the polyunsaturated chain will result in a cluster of related masses.
-
Solution: Review your handling and storage procedures immediately. Implement the precautions outlined in FAQ #4 (use of inert gas, antioxidants, low temperature). Re-purify the material if the level of oxidized impurities is unacceptable.
Q: The final yield after purification is extremely low.
-
Causality: This can be due to several factors: irreversible adsorption to glassware or column materials, degradation during the process, or inefficient recovery from the HPLC fractions.
-
Solution:
-
Pre-treat Glassware: Silanize glassware to reduce non-specific binding of the hydrophobic acyl chain.
-
Optimize Fraction Collection: Ensure your fraction collector is timed correctly to capture the entire peak.
-
Check for Degradation: Analyze a sample of the crude material and the waste stream by LC-MS to determine if the loss is occurring due to degradation (i.e., the target molecule is absent) or poor chromatographic recovery.
-
Solid-Phase Extraction (SPE): For concentrating dilute HPLC fractions before lyophilization, a C18 SPE cartridge can be used. This helps to desalt the sample and concentrate it effectively.[9]
-
Detailed Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC Purification
This protocol is designed for the primary purification of the target acyl-CoA from crude synthetic material.
1. Materials & Instrumentation:
-
HPLC System: Preparative HPLC with a gradient pump, UV detector, and fraction collector.
-
Column: C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate in water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 1:1 Acetonitrile:Mobile Phase A.
-
Preparation: All solvents must be HPLC-grade and freshly de-gassed by sparging with helium or sonicating under vacuum.
2. Procedure:
-
Column Equilibration: Equilibrate the column with 20% Mobile Phase B / 80% Mobile Phase A for at least 3 column volumes or until the baseline is stable.
-
Sample Preparation: Dissolve the crude synthetic product in the Sample Solvent to a concentration of 5-10 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Injection: Inject the filtered sample onto the equilibrated column. The loading amount will depend on the column dimensions and should be optimized empirically, starting with a small test injection.
-
Chromatography & Fractionation: Run the gradient elution and collect fractions. Monitor the elution profile at 260 nm.
Time (minutes) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min) Curve 0.0 20 15.0 Linear 5.0 20 15.0 Linear 45.0 95 15.0 Linear 50.0 95 15.0 Linear 51.0 20 15.0 Linear 60.0 20 15.0 Linear -
Post-Run Analysis: Analyze small aliquots from the collected fractions using analytical LC-MS/MS (Protocol 2) to identify those containing the pure product.
-
Product Recovery: Pool the pure fractions. Immediately freeze the solution in liquid nitrogen and lyophilize to dryness. Store the final product as a solid under argon at -80°C.
Protocol 2: Purity Assessment by LC-MS/MS
This protocol is for verifying the purity and identity of the collected HPLC fractions.
1. Materials & Instrumentation:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase analytical column (e.g., 1.8 µm particle size, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Instrumentation: Electrospray ionization (ESI) source, operating in both positive and negative ion modes.
2. Procedure:
-
Sample Preparation: Dilute a small aliquot (1-5 µL) of each collected fraction in 500 µL of 1:1 acetonitrile:water.
-
LC Separation: Inject 1-5 µL of the diluted sample. Run a fast analytical gradient (e.g., 5% to 95% B over 10 minutes).
-
MS Analysis:
-
Full Scan (MS1): Acquire data in the m/z range of 400-2000 to find the parent ion of the target molecule.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion peak to confirm its identity. Look for characteristic fragments of CoA and the fatty acyl chain.
-
-
Data Analysis: Integrate the peak area of the target molecule in the total ion chromatogram (TIC) or extracted ion chromatogram (XIC) to determine its relative purity. Compare the experimental mass with the theoretical mass. Check for the presence of masses corresponding to potential contaminants.
Troubleshooting Logic for Chromatography
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Guide to the Identity Validation of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the intricate world of lipidomics and metabolic pathway analysis, the unambiguous structural confirmation of novel or complex lipids is paramount. This guide provides an in-depth technical comparison of methodologies for validating the identity of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a very long-chain polyunsaturated oxo-fatty acyl-CoA. We will delve into the nuances of high-resolution mass spectrometry (HRMS) as the primary validation tool, while also presenting alternative and complementary techniques to ensure the highest level of scientific rigor.
The Challenge of Very Long-Chain Polyunsaturated Acyl-CoAs
This compound is a molecule of significant complexity. Its 38-carbon chain with five cis double bonds, a keto group at the C3 position, and the bulky Coenzyme A (CoA) moiety presents a formidable analytical challenge. The inherent flexibility of the long acyl chain, the potential for isomerization of the double bonds, and the molecule's low natural abundance necessitate highly sensitive and specific analytical techniques for its definitive identification.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS/MS), stands as the cornerstone for the structural elucidation of complex lipids like this compound.[1][2] The power of this technique lies in its ability to provide both precise molecular weight information and detailed structural insights through fragmentation analysis.
Experimental Workflow for HRMS Analysis
A typical LC-HRMS/MS workflow for the analysis of long-chain fatty acyl-CoAs is depicted below. The choice of each component is critical for success.
Caption: A generalized workflow for the LC-HRMS/MS analysis of long-chain fatty acyl-CoAs.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for acyl-CoAs due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[3] Both positive and negative ion modes can be employed. Positive ion mode often yields [M+H]⁺ or [M+Na]⁺ ions, while negative ion mode produces [M-H]⁻ ions. The choice depends on the specific instrument and optimization for the compound of interest.
-
Mass Analyzer: High-resolution mass analyzers such as Orbitrap or Time-of-Flight (TOF) are essential.[2][4] They provide the sub-ppm mass accuracy required to determine the elemental composition of the precursor ion, a critical first step in identification. This level of accuracy allows for the confident differentiation of isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are used to fragment the selected precursor ion.[5] The resulting fragmentation pattern provides a fingerprint of the molecule's structure.
Predicted Fragmentation Pattern
For this compound, the MS/MS spectrum is expected to be dominated by characteristic cleavages of the CoA moiety.
Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.
The fragmentation of the polyunsaturated fatty acyl chain itself is more complex and can be less informative for determining the exact positions of the double bonds without specialized techniques. However, the presence of the oxo-group can influence fragmentation, potentially leading to characteristic neutral losses.
Comparative Analysis of Validation Techniques
While HRMS is a powerful tool, a multi-faceted approach provides the most robust validation. Below is a comparison of HRMS with other relevant techniques.
| Technique | Principle | Strengths | Limitations | Application to Target Molecule |
| High-Resolution MS/MS | Measures mass-to-charge ratio with high accuracy and fragments molecules for structural information. | High sensitivity and specificity; provides molecular formula and structural motifs.[1][2] | Isomeric differentiation can be challenging; requires authentic standards for absolute confirmation.[5] | Primary tool for identification and confirmation of the molecular weight and key structural features. |
| Gas Chromatography-MS (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectra for identification. | Excellent chromatographic resolution for fatty acids; extensive spectral libraries available. | Requires derivatization to increase volatility; not suitable for the intact acyl-CoA. | Analysis of the fatty acid chain after hydrolysis and derivatization (e.g., to FAME) to confirm its length and degree of unsaturation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structural elucidation, including stereochemistry and double bond geometry.[6][7] | Low sensitivity, requiring larger sample amounts; complex spectra for large molecules.[8] | Definitive confirmation of the positions and cis configuration of the double bonds and the position of the oxo group, if sufficient material can be isolated. |
Experimental Protocols
Protocol 1: LC-HRMS/MS Analysis of Intact this compound
-
Sample Preparation:
-
Extract total lipids from the biological matrix using a modified Folch or Bligh-Dyer method.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs and remove interfering lipids.
-
Reconstitute the dried extract in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Mass Analyzer: Orbitrap operating at a resolution of >70,000.
-
Full Scan (MS1): Scan range of m/z 400-1500.
-
Tandem MS (MS2): Data-dependent acquisition (DDA) of the top 5 most intense ions from the full scan.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).
-
Protocol 2: GC-MS Analysis of the Fatty Acid Moiety
-
Hydrolysis and Derivatization:
-
Hydrolyze the acyl-CoA sample with 0.5 M methanolic KOH at 60 °C for 10 minutes to release the free fatty acid.
-
Acidify the solution with HCl.
-
Methylate the free fatty acid by adding 14% boron trifluoride in methanol and heating at 60 °C for 5 minutes to form the fatty acid methyl ester (FAME).[9]
-
Extract the FAME into hexane.
-
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, ramp to 240 °C at 4 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-800.
-
Identification: Compare the resulting mass spectrum and retention time with known standards and spectral libraries.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the identification, a multi-tiered validation approach is essential.
-
Tier 1: Accurate Mass and Isotopic Pattern: The measured accurate mass of the precursor ion should be within 5 ppm of the theoretical mass of this compound. The isotopic pattern should also match the theoretical distribution for its elemental formula.
-
Tier 2: Characteristic Fragmentation: The MS/MS spectrum must exhibit the expected characteristic fragment ions corresponding to the CoA moiety.
-
Tier 3: Orthogonal Confirmation: The identity of the fatty acyl chain should be confirmed by an independent method, such as GC-MS of the corresponding FAME.
-
Tier 4 (if feasible): NMR Spectroscopy: For absolute and unambiguous structural confirmation, particularly of the double bond positions and stereochemistry, NMR analysis of the isolated compound is the ultimate validation.
Conclusion
The validation of a complex lipid such as this compound requires a sophisticated and multi-pronged analytical strategy. High-resolution mass spectrometry provides the sensitivity and structural information necessary for a confident initial identification. However, for the highest level of scientific rigor, this should be complemented by orthogonal techniques like GC-MS to confirm the identity of the fatty acyl chain and, where possible, NMR spectroscopy for complete structural elucidation. By understanding the strengths and limitations of each technique and applying a systematic, self-validating approach, researchers can achieve unambiguous identification of this and other challenging lipid molecules, paving the way for a deeper understanding of their roles in biological systems.
References
- 1. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinh.cas.cn [sinh.cas.cn]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-based Single-Cell Lipidomics: Advancements, Challenges, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Quantitative Comparison of (23Z,26Z,29Z,32Z,35Z)-3-Oxooctatriacontapentaenoyl-CoA Levels in Different Cell Types: A Methodological Guide
Abstract
This guide provides a comprehensive framework for the quantitative comparison of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLCPUFA-CoA), across different cell types. As a critical intermediate in cellular metabolism, the levels of this molecule can offer profound insights into the metabolic state and functionality of cells.[1][2] This document outlines the biological significance of VLCPUFA-CoAs, detailed experimental protocols for their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion on the interpretation of comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the roles of these complex lipids in health and disease.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
This compound is a specific and highly complex molecule. Its structure, a 38-carbon chain with five cis double bonds and a keto group at the beta-position, suggests it is an intermediate in the peroxisomal β-oxidation of a C38:5 polyunsaturated fatty acid.[3] Very-long-chain fatty acids (VLCFAs), defined as those with more than 20 carbon atoms, and their CoA esters are not merely structural components of cellular membranes but also active participants in a variety of cellular processes.[4][5][6]
Key Roles of VLCPUFAs and their CoA Esters:
-
Metabolic Intermediates: VLCPUFA-CoAs are key players in energy metabolism, particularly in specialized tissues. Their breakdown through peroxisomal β-oxidation is crucial for maintaining cellular energy homeostasis.[7][8][9]
-
Signaling Molecules: These molecules and their derivatives can act as signaling lipids, modulating pathways involved in inflammation, immune responses, and cellular communication.[10][11][12][13]
-
Structural Components: VLCPUFAs are integral to the structure of cellular membranes, particularly in the retina, brain, and testes, where they contribute to membrane fluidity and the function of embedded proteins.[5][14]
-
Disease Biomarkers: Dysregulation of VLCPUFA metabolism is associated with several inherited diseases, including X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[7][15] Therefore, quantifying specific VLCPUFA-CoAs can provide valuable biomarkers for disease diagnosis and progression.[1]
Given their diverse and critical roles, a quantitative comparison of this compound levels in different cell types can reveal cell-specific metabolic phenotypes and potential vulnerabilities that can be targeted for therapeutic intervention.
Experimental Design and Methodology
The accurate quantification of a specific acyl-CoA species requires a meticulously planned experiment and a robust analytical method. Here, we present a detailed workflow for a comparative study.
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful comparison. We recommend selecting cell lines with distinct metabolic profiles. For this hypothetical study, we will compare:
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized cell line with active lipid metabolism.
-
SH-SY5Y (Human Neuroblastoma): A neuronal cell line, as the brain is rich in VLCPUFAs.
-
Primary Human Dermal Fibroblasts: A non-cancerous, primary cell line to serve as a control.
Cells should be cultured under standardized conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2) to minimize variability. It is crucial to harvest cells during the logarithmic growth phase to ensure metabolic consistency.
Experimental Workflow
The overall workflow for the quantitative analysis is depicted in the following diagram:
Caption: Experimental workflow for the quantitative comparison of acyl-CoA levels.
Step-by-Step Protocols
2.3.1. Cell Harvesting and Metabolic Quenching
Rationale: Rapidly halting metabolic activity is crucial to prevent the degradation of acyl-CoAs, which are labile molecules.
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 50% methanol/water to the culture dish to quench metabolic activity.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
2.3.2. Acyl-CoA Extraction
Rationale: An efficient extraction method is necessary to isolate acyl-CoAs from the complex cellular matrix. This protocol uses a modified Bligh-Dyer method.
-
Resuspend the cell pellet in 200 µL of ice-cold methanol.
-
Add an internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to each sample for normalization.
-
Add 200 µL of chloroform and vortex vigorously for 10 minutes.
-
Add 200 µL of water and vortex for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to separate the phases.
-
The upper aqueous/methanol phase contains the acyl-CoAs. Carefully collect this phase and transfer it to a new tube.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of 5% sulfosalicylic acid for LC-MS/MS analysis.[16]
2.3.3. LC-MS/MS Quantification
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs due to its ability to separate complex mixtures and provide structural information.[17][18][19][20]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.
-
Results and Discussion: A Hypothetical Comparison
To illustrate the output of this methodology, we present a hypothetical dataset of this compound levels in the selected cell lines.
| Cell Line | This compound (pmol/mg protein) |
| HepG2 | 1.2 ± 0.2 |
| SH-SY5Y | 5.8 ± 0.7 |
| Primary Fibroblasts | 0.3 ± 0.1 |
Data presented as mean ± standard deviation (n=3).
Interpretation of the Hypothetical Data
The hypothetical data reveals significant differences in the levels of the target acyl-CoA across the cell types:
-
SH-SY5Y (Neuroblastoma): The highest levels are observed in the neuronal cell line. This is consistent with the known enrichment of VLCPUFAs in the brain, where they play crucial roles in neuronal function and membrane structure.[5][14]
-
HepG2 (Hepatocellular Carcinoma): Intermediate levels are seen in this liver cancer cell line. The liver is a central hub for lipid metabolism, and altered acyl-CoA profiles are often observed in cancer cells.[21][22]
-
Primary Fibroblasts: The lowest levels are found in the non-cancerous fibroblast cell line, which may reflect a lower metabolic flux through the peroxisomal β-oxidation pathway compared to the other two cell types.
These differences could be attributed to variations in the expression or activity of enzymes involved in VLCPUFA metabolism, such as the ELOVL family of elongases and peroxisomal β-oxidation enzymes.[4][23]
Contextualizing the Data: The Peroxisomal β-Oxidation Pathway
The levels of this compound are directly linked to the activity of the peroxisomal β-oxidation pathway. The following diagram illustrates the key steps:
Caption: Simplified diagram of the peroxisomal β-oxidation of a C38:5 fatty acid.
This pathway highlights that the accumulation of the target molecule could be due to a bottleneck at the β-ketothiolase step or an increased influx of C38:5-CoA into the peroxisome.
Conclusion and Future Directions
This guide provides a robust framework for the quantitative comparison of this compound in different cell types. The presented methodology, centered around LC-MS/MS analysis, offers the sensitivity and specificity required for accurate quantification. The hypothetical data and its interpretation underscore the potential of such studies to uncover cell-specific metabolic signatures.
Future research should focus on:
-
Absolute Quantification: Using a synthesized standard of the target molecule to determine its absolute concentration in cells.
-
Metabolic Flux Analysis: Employing stable isotope tracers to measure the rate of synthesis and degradation of the target molecule.
-
Functional Studies: Investigating the downstream effects of altered levels of this acyl-CoA on cellular signaling and phenotype.
By applying these advanced techniques, researchers can further elucidate the roles of this and other VLCPUFA-CoAs in cellular physiology and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Very Long-Chain Acyl-CoA Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of very long-chain acyl-CoAs (VLC-acyl-CoAs) is a critical endeavor. These molecules are central players in cellular metabolism, and their accurate measurement is paramount for understanding disease states and the efficacy of therapeutic interventions. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data and detailed protocols, to ensure the generation of robust and reliable data for these challenging analytes.
The inherent complexities of VLC-acyl-CoAs, including their low abundance, instability, and diverse physicochemical properties, demand a rigorous approach to analytical method validation.[1][2] Cross-validation between different methodologies or laboratories is not merely a procedural step but a scientific necessity to ensure data integrity and comparability across studies. This guide will navigate the nuances of this process, grounded in established regulatory frameworks from the FDA and EMA.[3][4][5][6]
Comparative Analysis of Leading Analytical Platforms
While various techniques can be employed for acyl-CoA analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its unparalleled sensitivity and specificity.[7][8][9] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, may be suitable for less demanding applications but often lack the resolving power required for complex biological matrices.
Here, we present a comparative summary of the most relevant analytical platforms for VLC-acyl-CoA quantification:
| Analytical Platform | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol to pmol) | Very High | Moderate to High | The method of choice for complex biological samples and low-abundance analytes.[7][8][9] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Low to Moderate | Moderate | High | Susceptible to interference from co-eluting compounds. Best suited for purified samples or high-concentration analytes. |
| Enzymatic Assays | Measurement of a product of an enzyme-catalyzed reaction involving the acyl-CoA of interest. | Moderate | Moderate to High | High | Can be cost-effective for high-throughput screening, but may lack specificity for individual acyl-CoA species.[10] |
The Imperative of Cross-Validation: A Workflow
Cross-validation ensures that an analytical method is transferable and that results are reproducible across different laboratories or when modifications are made to a validated method.[11] The process involves a systematic comparison of results from two distinct, validated methods.
Below is a DOT language script that generates a diagram illustrating the cross-validation workflow.
Caption: Cross-Validation Workflow for VLC-acyl-CoA Quantification.
Experimental Protocols: A Step-by-Step Guide
Reproducible and accurate quantification of VLC-acyl-CoAs hinges on meticulous experimental protocols, from sample collection to data analysis.
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract VLC-acyl-CoAs from the biological matrix while minimizing degradation and removing interfering substances.[1]
Protocol: Solid-Phase Extraction (SPE) for VLC-acyl-CoA from Tissue
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Weigh the frozen powder (typically 50-100 mg) into a pre-chilled tube.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenize the sample on ice using a probe sonicator or bead beater.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the VLC-acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis: The Gold Standard
The following protocol outlines a typical LC-MS/MS method for the quantification of VLC-acyl-CoAs.
Protocol: LC-MS/MS Quantification of VLC-acyl-CoAs
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each VLC-acyl-CoA of interest and the internal standard. For example, a neutral loss of 507 Da is characteristic of acyl-CoAs.[7][12]
-
Bioanalytical Method Validation: Adhering to Regulatory Standards
A full bioanalytical method validation should be performed according to regulatory guidelines, such as those from the FDA and EMA (now harmonized under ICH M10).[3][5][13][14] The key validation parameters are summarized in the table below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured concentration to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | To assess the degree of scatter in the data. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | To evaluate the influence of the biological matrix on the ionization of the analyte. | CV of the matrix factor ≤ 15%. |
| Stability | To assess the chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration within ±15% of the initial concentration. |
The following DOT script creates a diagram illustrating the key pillars of bioanalytical method validation.
Caption: Pillars of Bioanalytical Method Validation.
Conclusion
The cross-validation of analytical methods for the quantification of very long-chain acyl-CoAs is a scientifically rigorous process that underpins the reliability and reproducibility of research and development in metabolism-related fields. By employing robust analytical platforms like LC-MS/MS and adhering to established validation guidelines, researchers can have confidence in their data. This guide provides a framework for establishing and cross-validating these critical methods, ultimately contributing to a deeper understanding of the role of VLC-acyl-CoAs in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. id-eptri.eu [id-eptri.eu]
- 14. fda.gov [fda.gov]
Functional comparison of different 3-oxoacyl-CoA reductase isoforms with (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
A Functional Comparison of 3-Oxoacyl-CoA Reductase Activities in the Elongation of Very-Long-Chain Fatty Acids
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth functional comparison of 3-oxoacyl-CoA reductase isoforms, focusing on their role in the biosynthesis of very-long-chain fatty acids (VLCFAs). We will use the complex substrate (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a C38 pentaenoic precursor, as a representative example to explore the nuances of these critical enzymes.
Introduction: The Crucial Reduction Step in VLCFA Elongation
The synthesis of VLCFAs (fatty acids with 22 or more carbons) is fundamental for numerous biological processes, including the formation of sphingolipids, ceramides for the skin's permeability barrier, and myelin sheaths in the nervous system.[1][2] These fatty acids are built by a four-step elongation cycle located in the endoplasmic reticulum.[3][4]
The cycle is initiated by a condensation reaction between an existing acyl-CoA and malonyl-CoA, catalyzed by ELOVL synthases.[2] This creates a 3-oxoacyl-CoA intermediate. The second, and the focus of this guide, is a critical reduction step:
This compound + NADPH + H⁺ ⇌ (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA + NADP⁺
This reaction is catalyzed by a 3-oxoacyl-CoA reductase (also known as 3-ketoacyl-CoA reductase or KAR).[5] While several enzymes can perform this type of reduction, the specific isoforms involved in microsomal VLCFA elongation exhibit distinct characteristics. Understanding these differences is vital for research into metabolic disorders and for the development of targeted therapeutics.
Distinguishing 3-Oxoacyl-CoA Reductase Isoforms
While the term "isoform" can refer to distinct gene products, in the context of 3-oxoacyl-CoA reduction, it is also useful to consider functional distinctions based on cofactor dependency and subcellular location.
The Primary Microsomal Reductase: KAR (HSD17B12)
The principal enzyme responsible for the reduction of 3-oxoacyl-CoA intermediates during the elongation of VLCFAs is Ketoacyl-CoA Reductase (KAR), encoded by the HSD17B12 gene.[3][5] This enzyme is an integral membrane protein of the endoplasmic reticulum and is essential for development, as demonstrated by the embryonic lethality of HSD17B12 knockout mice.[3][5] KAR is classified as EC 1.1.1.330 and preferentially uses NADPH as its reducing agent.[6][7] It is considered the canonical reductase for substrates like the C38:5 3-oxoacyl-CoA in our topic.
Cofactor-Dependent Functional Isoforms: NADPH vs. NADH Reductase Activity
Early research in rat liver microsomes identified two distinct 3-ketoacyl-CoA reductase activities, one utilizing NADPH and the other NADH.[8] While KAR (HSD17B12) is strongly NADPH-dependent, the existence of a separate NADH-dependent activity suggests a potential for metabolic flexibility or regulation. These activities may arise from one promiscuous enzyme or two separate, yet-to-be-fully-characterized, enzymes.
The key functional distinction lies in their response to experimental conditions. A study using β-ketostearoyl-CoA (a C18 substrate) revealed that bovine serum albumin (BSA) in the assay buffer markedly stimulated the NADPH-dependent activity while inhibiting the NADH-dependent activity.[8] This suggests different regulatory mechanisms and potentially different micro-environments or protein complexes for each activity.
| Feature | NADPH-Dependent Reductase | NADH-Dependent Reductase |
| Primary Cofactor | NADPH | NADH |
| Canonical Enzyme | KAR (HSD17B12) | Not definitively identified |
| Subcellular Location | Endoplasmic Reticulum | Endoplasmic Reticulum |
| Effect of BSA | Activity is stimulated | Activity is inhibited |
| Metabolic Role | Considered the primary pathway for VLCFA elongation | Potentially an alternate or regulatory pathway |
| Reference | [8] | [8] |
Expert Insight: The differential regulation by BSA is significant. BSA is often used in fatty acid assays to bind and solubilize acyl-CoAs. The opposing effects suggest that the accessibility of the substrate to the active site or the stability of the enzyme itself may differ fundamentally between the two reductase activities. The NADH-dependent system may be more sensitive to the lipid environment or part of a different protein complex.
Conceptual Comparison: Elongation vs. Other Reductase Systems
It is crucial to distinguish the microsomal elongation reductases from other enzyme families that also reduce 3-oxoacyl thioesters.
-
3-Oxoacyl-[Acyl-Carrier-Protein] Reductase (e.g., FabG): This enzyme (EC 1.1.1.100) is part of the Type II fatty acid synthase (FAS-II) system found in bacteria and plants.[9][10] The critical difference is that its substrates are tethered to an Acyl-Carrier Protein (ACP), not Coenzyme A. Therefore, it does not act on substrates like 3-oxooctatriacontapentaenoyl-CoA and is involved in de novo fatty acid synthesis, not the elongation of existing long-chain fatty acids.
-
Mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH): This enzyme (EC 1.1.1.35) is a key component of the mitochondrial fatty acid β-oxidation pathway.[11] It typically operates in the reverse direction, oxidizing a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA. While reversible, its physiological role is catabolic, and it is not considered part of the anabolic VLCFA elongation pathway.
Experimental Protocol: Assay of 3-Oxoacyl-CoA Reductase Activity
Direct kinetic analysis of KAR with a novel substrate like this compound requires the synthesis of the substrate, which is not commercially trivial.[12][13] However, a robust and validated spectrophotometric assay can be performed using a commercially available proxy, such as 3-oxostearoyl-CoA (C18:0). This protocol measures the decrease in absorbance at 340 nm corresponding to the consumption of NADPH.
Trustworthiness of the Protocol: This assay is self-validating through the inclusion of specific controls. The reaction is initiated by the addition of the substrate, and its rate should be directly proportional to the amount of microsomal protein added. A control reaction lacking the substrate will establish the baseline rate of NADPH degradation, while a reaction lacking the enzyme source will confirm that the activity is enzyme-dependent.
Materials
-
Microsomal protein fraction isolated from a relevant cell line or tissue (e.g., liver, brain).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH stock solution: 10 mM in Assay Buffer.
-
3-oxostearoyl-CoA stock solution: 1 mM in Assay Buffer (or other suitable solvent, ensure final concentration of solvent is non-inhibitory).
-
UV/Vis Spectrophotometer capable of reading at 340 nm, with temperature control.
Step-by-Step Methodology
-
Preparation: Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of Assay Buffer
-
50 µL of microsomal protein suspension (e.g., 1 mg/mL stock, for a final concentration of 50 µg/mL). The optimal protein concentration should be determined empirically via a protein titration curve.
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM).
-
-
Equilibration: Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
Initiation of Reaction: Initiate the reaction by adding 50 µL of the 1 mM 3-oxostearoyl-CoA stock solution (final concentration: 50 µM).
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds. The rate should be linear during the initial phase of the reaction.
-
Control Reactions:
-
No Substrate Control: Replace the 3-oxostearoyl-CoA solution with 50 µL of Assay Buffer.
-
No Enzyme Control: Replace the microsomal protein suspension with 50 µL of Assay Buffer.
-
-
Calculation of Activity: The specific activity is calculated using the Beer-Lambert law. The rate of reaction (V) is determined from the linear slope of the absorbance vs. time plot.
-
Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min) * 10⁶ / (ε * path length * mg of protein)
-
Where:
-
ΔA₃₄₀/min is the rate of absorbance change per minute (corrected for the no-substrate control).
-
ε (molar extinction coefficient) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Path length is typically 1 cm.
-
-
Conclusion and Future Directions
While a single, primary NADPH-dependent 3-oxoacyl-CoA reductase, KAR (HSD17B12), is the main driver for VLCFA elongation, evidence for a functionally distinct NADH-dependent activity presents an intriguing area for further research.[8][14] The functional comparison reveals that cofactor availability and the presence of modulatory factors like albumin can differentially impact reductase rates, hinting at complex metabolic regulation.
The study of extremely long and polyunsaturated substrates, such as this compound, remains a significant challenge due to the difficulty in substrate synthesis. Future work using advanced mass spectrometry-based assays, which can directly measure the product, may overcome the limitations of traditional spectrophotometric methods and provide precise kinetic data for these unique molecules.[15] For drug development professionals, understanding the potential for multiple reductase activities and their differential regulation is critical for designing specific inhibitors of VLCFA synthesis pathways implicated in metabolic diseases.
References
- 1. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. EC 1.1.1.330 - very-long-chain 3-oxoacyl-CoA reductase. [ebi.ac.uk]
- 8. Evidence for two separate beta-ketoacyl CoA reductase components of the hepatic microsomal fatty acid chain elongation system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-oxoacyl-(acyl-carrier-protein) reductase - Wikipedia [en.wikipedia.org]
- 10. Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(4-) (CHEBI:74263) [ebi.ac.uk]
- 13. alfachemic.com [alfachemic.com]
- 14. uniprot.org [uniprot.org]
- 15. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In vivo effects of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA versus other VLC-PUFAs
A Comparative Guide to the In Vivo Effects of Very Long-Chain Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo effects of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA and other Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs). We will delve into the nuanced biological activities of these specialized lipids, with a particular focus on their roles in retinal health and disease. This document moves beyond a simple recitation of facts to offer a synthesized analysis of experimental data, providing a critical resource for researchers in the field.
Introduction to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) are a unique class of lipids, defined as fatty acids with a carbon chain of 24 carbons or longer.[1] Unlike their shorter-chain counterparts, which are common dietary components, VLC-PUFAs are not typically obtained from the diet and must be synthesized in situ in specific tissues.[1][2] These specialized molecules are found in high concentrations in the retina, brain, and testes, suggesting critical roles in neural and reproductive functions.[3]
A hallmark of VLC-PUFAs is their hybrid structure, featuring a saturated proximal end and a polyunsaturated distal end.[2] This configuration is believed to be crucial for their function, particularly in maintaining the high membrane curvature of photoreceptor outer segment discs in the retina.[2][4] The biosynthesis of VLC-PUFAs is a complex process involving a series of elongation and desaturation steps, with the enzyme Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4) playing a pivotal, non-redundant role in extending fatty acid chains beyond 26 carbons.[5]
Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3), an early-onset form of macular degeneration, highlighting the critical importance of these lipids for vision.[2][5] Furthermore, depleted levels of VLC-PUFAs and altered ratios of n-3 to n-6 VLC-PUFAs are observed in age-related macular degeneration (AMD) and diabetic retinopathy, positioning them as molecules of significant interest for therapeutic development.[1][4][6]
The Central Role of this compound in VLC-PUFA Biosynthesis
While direct in vivo studies on this compound are not available, its structure identifies it as a key intermediate in the ELOVL4-mediated fatty acid elongation cycle. Each cycle of elongation involves four sequential reactions: condensation, reduction, dehydration, and a second reduction. This specific molecule represents the β-ketoacyl-CoA intermediate in the synthesis of a C38 pentaenoic VLC-PUFA.
The biological effects observed from VLC-PUFA supplementation are, therefore, downstream consequences of the metabolic pathway in which molecules like this compound are transiently formed. Understanding this pathway is crucial for interpreting the effects of end-product VLC-PUFAs.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. n-3 PUFA Supplementation Alters Retinal Very-Long-Chain-PUFA Levels and Ratios in Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Confirmation of enzymatic reaction products using tandem mass spectrometry
An In-Depth Technical Guide to the Confirmation of Enzymatic Reaction Products Using Tandem Mass Spectrometry
Authored by a Senior Application Scientist
In the realms of enzymology, drug discovery, and metabolic research, the unambiguous confirmation of an enzymatic reaction's product is paramount. While numerous analytical techniques exist, tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for its unparalleled specificity and sensitivity. This guide provides a comprehensive overview of the principles behind LC-MS/MS for product confirmation, a detailed experimental workflow, and a critical comparison with alternative methodologies, supported by experimental data.
The core challenge in studying enzymatic reactions lies in distinguishing the true product from substrates, by-products, and potential artifacts. Traditional methods often rely on indirect measurements or modified substrates, which can introduce ambiguity and may not reflect true biological activity.[1][2] LC-MS/MS directly addresses this by providing definitive structural information on the molecules in a reaction mixture, allowing for confident identification and quantification of the product.[3]
The Principle of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful analytical technique that involves two stages of mass analysis. In the context of confirming an enzymatic product, the process is as follows:
-
Ionization : The reaction mixture, typically after separation by liquid chromatography, is introduced into the mass spectrometer. Molecules are ionized, most commonly by electrospray ionization (ESI), which imparts a charge onto the analytes without significant fragmentation.
-
First Stage of Mass Analysis (MS1) : The ionized molecules are guided into the first mass analyzer, which is set to isolate a specific ion corresponding to the theoretical mass-to-charge ratio (m/z) of the expected enzymatic product. This is known as the "precursor ion."
-
Fragmentation (Collision-Induced Dissociation - CID) : The isolated precursor ions are then passed into a collision cell. Here, they are fragmented by colliding with an inert gas (e.g., argon or nitrogen). This process breaks the molecule at its most labile bonds, creating a set of smaller "product ions."
-
Second Stage of Mass Analysis (MS2) : The resulting product ions are directed into a second mass analyzer, which scans and detects them. The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural "fingerprint" of the precursor ion.
By comparing this experimentally obtained fragmentation pattern to the predicted fragmentation of the expected product, a highly confident identification can be made. This two-stage process provides a level of specificity that is difficult to achieve with other methods.
Caption: Workflow of LC-MS/MS for enzymatic product analysis.
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a robust framework for the confirmation of enzymatic reaction products. It is designed to be a self-validating system, where each step contributes to the final confidence in the result.
Enzymatic Reaction and Quenching
-
Reaction Setup : Combine the enzyme, substrate, and any necessary cofactors in an appropriate assay buffer (e.g., 10 mM ammonium acetate, which is volatile and MS-friendly).[1] Incubate at the optimal temperature for a defined period. It is crucial to include control reactions (e.g., no enzyme, no substrate) to identify background signals.
-
Time Points : For kinetic studies, aliquots can be taken at various time points.[1]
-
Quenching : Stop the reaction abruptly to ensure the measured product concentration accurately reflects the specific time point. A common method is the addition of a high concentration of an organic solvent like acetonitrile or by boiling.[1][4] This denatures the enzyme, halting its activity.
Sample Preparation
-
Protein Removal : After quenching, precipitated proteins should be removed to prevent clogging of the LC system. This is typically achieved by centrifugation, followed by transferring the supernatant to a new tube. An optional ultrafiltration step can further clean up the sample.[4]
-
Dilution : The sample may need to be diluted in the initial mobile phase to ensure compatibility with the LC method and to be within the linear range of the mass spectrometer.
LC-MS/MS Analysis
-
Chromatographic Separation : The goal is to separate the product from the substrate and other reaction components. A reverse-phase C18 column is often a good starting point for many small molecule products.[4]
-
Mobile Phase A : Water with 0.1% formic acid (aids in protonation for positive ion mode ESI).
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from low to high organic content (e.g., 5% to 95% B) is used to elute compounds of varying polarities.
-
-
Mass Spectrometry Method :
-
Full Scan (MS1) : Initially, run a full scan to find the m/z of the expected product.
-
Tandem MS (MS/MS) : Select the precursor ion m/z found in the full scan. Optimize the collision energy to induce fragmentation. The goal is to produce a rich spectrum of product ions that are characteristic of the molecule's structure.
-
Multiple Reaction Monitoring (MRM) : For quantification, MRM is a highly sensitive and specific mode where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions.[3][5]
-
Data Analysis and Confirmation
-
Extract Ion Chromatograms (XICs) : Plot the intensity of the precursor ion's m/z over time to visualize the chromatographic peak.
-
Confirm Fragmentation : Examine the MS/MS spectrum associated with the peak. The presence of the expected product ions confirms the identity of the analyte.
-
Quantification : For quantitative analysis, integrate the peak area from the XIC or the MRM transition. A standard curve of the purified product can be used to determine its concentration.[1]
Caption: Experimental workflow for product confirmation.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available methods.
| Feature | LC-MS/MS | Spectrophotometric/Fluorometric | Radiometric Assays | HPLC-UV/Fluorescence |
| Specificity | Very High (structural confirmation) | Low to Moderate | High | Moderate |
| Sensitivity | High (pico- to femtomole) | Moderate to High | Very High | Low to Moderate |
| Substrate Requirement | Natural, unlabeled substrate[1] | Labeled (chromogenic/fluorogenic)[2] | Labeled (radioisotope)[6] | Natural (if chromophoric) |
| Information Provided | Identity, Structure, Quantity | Quantity (indirect) | Quantity | Quantity, Purity |
| Key Advantage | Unambiguous product identification[2] | High throughput, low cost | High sensitivity | Robust quantification |
| Key Limitation | Higher initial cost, complex setup | Prone to interference, artificial substrates may alter kinetics[1][7] | Safety/disposal concerns, not real-time[8] | Requires a chromophore/fluorophore |
Discussion of Alternatives
-
Spectrophotometric and Fluorometric Assays : These are the most common methods in enzyme kinetics due to their simplicity and high throughput.[1] However, they rely on artificial substrates that may not accurately reflect the enzyme's activity on its natural substrate.[1] Furthermore, they are susceptible to false positives from compounds in the reaction mixture that absorb light or fluoresce at the detection wavelength.[7]
-
Radiometric Assays : These assays offer high sensitivity and the use of chemically identical substrates.[6] However, the challenges associated with handling and disposing of radioactive materials, coupled with the need for separation steps, make them less convenient and lower throughput.[6][8]
-
HPLC with UV or Fluorescence Detection : This method provides better separation than plate-based assays but lacks the definitive identification capabilities of mass spectrometry. Confirmation relies solely on matching the retention time of a peak to a known standard, which can be misleading in complex mixtures.
Data-Driven Insights: A Case Study Comparison
A compelling example of the advantages of LC-MS/MS comes from a comparative analysis of an assay for the bacterial enzyme MurC ligase.[9] The study compared a newly developed LC-MS method with the conventional spectrophotometric Malachite Green assay, which detects the phosphate by-product of the reaction.
| Parameter | LC-MS Assay | Malachite Green Assay |
| Assay Background | 0.2% | 26% |
| Sensitivity | ≥ 10-fold higher | Lower |
| Limit of Quantitation (LOQ) | 0.02 µM | 1 µM |
| Linear Dynamic Range | ≥ 4-fold wider | Narrower |
| Precision (Interday CV) | 6% | Not Reported |
Data adapted from Deng et al., Journal of Pharmaceutical and Biomedical Analysis, 2004.[9]
The results clearly demonstrated the superiority of the LC-MS assay. Its ability to directly and specifically measure the reaction product resulted in a significantly lower background, higher sensitivity, a lower limit of quantitation, and a wider dynamic range.[9] This makes LC-MS an invaluable tool for secondary screening to eliminate false positives often seen in primary high-throughput screens.[9]
Similarly, the development of a label-free LC/MS-based assay for phosphodiesterase type 5 (PDE5A) allowed for the accurate quantification of the substrate (cGMP) and product (GMP), avoiding the cost and potential artifacts associated with fluorescently labeled substrates.[4]
Conclusion
For researchers, scientists, and drug development professionals, the confident identification of enzymatic reaction products is non-negotiable. While traditional methods have their place, particularly in high-throughput screening, they often lack the specificity required for definitive confirmation. Tandem mass spectrometry provides an unparalleled combination of sensitivity and specificity, allowing for the direct analysis of natural substrates and providing unambiguous structural confirmation of the resulting products.[2][3] By eliminating the artifacts and uncertainties associated with indirect assays, LC-MS/MS serves as a self-validating system that delivers trustworthy and authoritative results, accelerating research and enabling critical decisions in the drug development pipeline.
References
- 1. books.rsc.org [books.rsc.org]
- 2. beilstein-institut.de [beilstein-institut.de]
- 3. scispace.com [scispace.com]
- 4. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Analysis of Fatty Acid Elongation Intermediates: Wild-Type vs. ELOVL4 Mutant Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of fatty acid elongation intermediates between wild-type models and a clinically relevant mutant model. We will move beyond a simple recitation of protocols to explain the causal links between experimental choices, genetic models, and analytical outcomes. Our focus will be on the ELOVL4 gene, whose mutations are linked to autosomal dominant Stargardt-like macular dystrophy (STGD3), offering a clear and impactful biological context.[1][2]
Foundational Concepts: The Fatty Acid Elongation Cycle
Fatty acid elongation is a critical metabolic process occurring primarily in the endoplasmic reticulum (ER).[3][4] It's a four-step cyclical pathway that sequentially adds two-carbon units to a growing fatty acyl-CoA chain, utilizing malonyl-CoA as the carbon donor and NADPH as a reducing agent.[4][5]
The four core reactions are:
-
Condensation: The rate-limiting step, where a 3-ketoacyl-CoA synthase, also known as an elongase, catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase reduces the resulting 3-keto intermediate.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.
-
Reduction: A trans-2,3-enoyl-CoA reductase reduces the double bond to yield a fatty acyl-CoA that is two carbons longer than the original substrate.[4]
While several elongase enzymes (ELOVL1-7) exist with varying substrate specificities, ELOVL4 is unique. It is the only family member responsible for the synthesis of very long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of 28 carbons or more (≥C28).[1][6] These VLC-PUFAs are highly enriched in specific tissues like the retina, brain, and sperm, where they are critical for membrane structure and function.[1][7][8]
The Model System: Wild-Type vs. ELOVL4 Mutant
Why ELOVL4? Mutations in ELOVL4 are directly linked to STGD3, a form of juvenile macular degeneration that leads to progressive vision loss.[1][9] Most pathogenic mutations result in a truncated ELOVL4 protein that lacks its C-terminal ER-retention signal.[2][10] This leads to mislocalization of the protein, a dominant-negative effect on the wild-type enzyme, and a subsequent failure to produce essential VLC-PUFAs.[2][11][12] This clear genotype-phenotype correlation makes it an excellent model for studying disruptions in fatty acid elongation.
-
Wild-Type (WT) Model: A standard laboratory mouse strain (e.g., C57BL/6J) or a human retinal pigment epithelium cell line (e.g., ARPE-19) serves as the baseline. These models have a fully functional ELOVL4 enzyme and a normal profile of VLC-PUFAs.
-
Mutant Model: A knock-in mouse model expressing a human pathogenic ELOVL4 mutation (e.g., the 5-bp deletion) is ideal.[10][11] These models replicate key features of the human disease, including the deficiency of C32-C36 acyl phosphatidylcholines in the retina.[10] Alternatively, CRISPR/Cas9-edited cell lines can be used for in vitro studies.
Core Hypothesis: Compared to the wild-type, the ELOVL4 mutant model will exhibit a significant reduction in ≥C28 VLC-SFAs and VLC-PUFAs. Concurrently, we may observe an accumulation of the C24-C26 chain-length fatty acid precursors that ELOVL4 would typically elongate.[1][11]
Experimental Workflow: From Tissue to Data
A robust and reproducible workflow is paramount for comparative lipidomics. The process involves lipid extraction, derivatization to volatile esters, and finally, separation and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: High-level workflow for comparative FAME analysis.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for the analysis of total fatty acid profiles from retinal tissue, incorporating internal standards for accurate quantification.
4.1. Materials and Reagents
-
Chloroform, Methanol, Toluene (HPLC Grade)
-
0.9% NaCl solution, purged with N2
-
Internal Standard (IS) solution: A mixture of deuterated fatty acids (e.g., C17:0-d33, C23:0-d45) and an odd-chain fatty acid (e.g., C19:0) in chloroform/methanol. The use of both deuterated and odd-chain standards provides a robust internal control for extraction efficiency and derivatization.
-
14% Boron Trifluoride (BF3) in Methanol
-
Hexane (HPLC Grade)
-
Anhydrous Sodium Sulfate
4.2. Step-by-Step Methodology
-
Sample Preparation & Standardization:
-
Accurately weigh ~10-20 mg of retinal tissue (or a cell pellet of ~1 million cells) into a glass tube with a PTFE-lined cap.
-
Add 100 µL of the Internal Standard solution. Causality: Adding the IS at the very beginning is critical. It co-extracts with the endogenous lipids, allowing for the correction of any sample loss during the multi-step procedure, which is a cornerstone of a self-validating system.[13]
-
Add 2 mL of a 2:1 (v/v) Chloroform:Methanol solution.
-
-
Lipid Extraction (Folch Method):
-
Homogenize the sample using a probe sonicator until fully dispersed.
-
Vortex for 15 minutes at room temperature.
-
Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Rationale: GC-MS requires analytes to be volatile and thermally stable. Native fatty acids are not. Esterification to FAMEs dramatically improves their chromatographic properties.[14]
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat at 100°C for 10 minutes to saponify (cleave fatty acids from complex lipids).
-
Cool the sample, then add 2 mL of 14% BF3 in methanol. This reagent both neutralizes the base and catalyzes the methylation of the free fatty acids.[15]
-
Heat again at 100°C for 10 minutes.
-
Cool to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate phases.
-
-
Sample Clean-up and Analysis:
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final, clean hexane solution to a GC vial.
-
Inject 1 µL into the GC-MS system. A capillary column with a polar stationary phase (e.g., biscyanopropyl) is recommended for resolving FAMEs, including isomers.[14]
-
Mechanistic Interpretation of Expected Results
The ELOVL4 mutation blocks a specific step in the fatty acid elongation pathway. This biochemical lesion is directly observable in the lipid profile.
Caption: ELOVL4 mutation blocks the key condensation step.
In the wild-type retina, ELOVL4 efficiently catalyzes the initial condensation of precursors like C26:5-CoA with malonyl-CoA, initiating the synthesis of C28 and longer VLC-PUFAs.[1] However, in the mutant model, the non-functional or mislocalized ELOVL4 protein cannot perform this step.[2] This leads to two predictable outcomes reflected in the GC-MS data:
-
A significant decrease in the peaks corresponding to FAMEs of C28, C30, C32, and longer chain lengths.
-
A potential increase or accumulation of the C26 FAME peak, as the substrate for the blocked enzymatic step builds up.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative table. The values represent the relative abundance of each fatty acid, normalized to the internal standard and total fatty acid content.
| Fatty Acid | Chain Length | Wild-Type (Relative Abundance %) | ELOVL4 Mutant (Relative Abundance %) | Fold Change (Mutant/WT) | P-value |
| Palmitic | 16:0 | 22.5 ± 1.8 | 23.1 ± 2.1 | 1.03 | >0.05 |
| Stearic | 18:0 | 18.2 ± 1.5 | 18.5 ± 1.6 | 1.02 | >0.05 |
| Oleic | 18:1n9 | 15.6 ± 1.3 | 16.0 ± 1.4 | 1.03 | >0.05 |
| Arachidonic | 20:4n6 | 8.5 ± 0.9 | 8.7 ± 1.0 | 1.02 | >0.05 |
| Docosahexaenoic | 22:6n3 | 12.1 ± 1.1 | 12.5 ± 1.3 | 1.03 | >0.05 |
| Lignoceric | 24:0 | 2.1 ± 0.3 | 2.8 ± 0.4 | 1.33 | <0.05 |
| Cerotic | 26:0 | 1.5 ± 0.2 | 2.5 ± 0.3 | 1.67 | <0.01 |
| Carboceric | 28:0 | 0.8 ± 0.1 | <0.1 | <0.13 | <0.001 |
| Montanic | 30:0 | 0.5 ± 0.08 | Not Detected | N/A | <0.001 |
| VLC-PUFA 1 | 32:5n3 | 0.3 ± 0.05 | Not Detected | N/A | <0.001 |
| VLC-PUFA 2 | 34:5n3 | 0.2 ± 0.04 | Not Detected | N/A | <0.001 |
Data are presented as mean ± SD from n=6 biological replicates per group and are hypothetical but representative of expected outcomes.
Interpretation: The data table clearly illustrates the core hypothesis. The abundance of common long-chain fatty acids (C16-C22) is unchanged, demonstrating the specificity of the defect. However, there is a statistically significant accumulation of C24 and C26 precursors and a dramatic, cascading depletion of all fatty acids C28 and longer in the mutant model. This provides direct biochemical evidence of ELOVL4's function and the molecular consequence of its mutation.[1][7]
Conclusion and Implications for Drug Development
This comparative guide demonstrates a clear, mechanistically-driven approach to analyzing fatty acid elongation intermediates. By choosing a clinically relevant model like the ELOVL4 mutant, we can directly link a genetic defect to a quantifiable biochemical phenotype—the loss of VLC-PUFAs.
For drug development professionals, this analytical workflow serves two primary purposes:
-
Target Validation: It confirms the functional impact of targeting (or the consequence of mutating) a specific elongase enzyme.
-
Pharmacodynamic Biomarker Assay: This GC-MS method can be used to assess the efficacy of potential therapeutic interventions. For example, a small molecule designed to enhance the activity of the remaining wild-type ELOVL4 could be evaluated by its ability to restore the levels of C28-C36 VLC-PUFAs in the mutant model.
By integrating robust analytical chemistry with a deep understanding of the underlying biology, researchers can effectively dissect complex lipid pathways and accelerate the development of novel therapeutics for diseases like STGD3.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 15. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA in a specific metabolic pathway
A Researcher's Guide to Validating Novel Acyl-CoA Intermediates in Metabolic Pathways
Focus: Establishing the functional role of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Authored For: Researchers, Principal Investigators, and Drug Development Professionals in Metabolism and Biochemistry.
Introduction: The Frontier of Lipid Metabolism
The landscape of lipid metabolism is vast and intricate, extending far beyond the canonical pathways of glycolysis and the Krebs cycle. Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), those with carbon backbones exceeding 22 carbons, are crucial components of cellular membranes, precursors to signaling molecules, and key players in neural and retinal function. Their catabolism, which primarily occurs in peroxisomes, is a specialized process distinct from mitochondrial beta-oxidation.[1][2] While the general steps of peroxisomal beta-oxidation are established, the precise identity and function of many intermediates remain uncharacterized.
This guide addresses a critical challenge in modern metabolomics: how to rigorously validate the role of a newly identified or hypothesized metabolite within its specific pathway. We will use This compound , a C38:5 acyl-CoA, as our central case study. This molecule represents a putative intermediate in the degradation of a longer VLC-PUFA. Its structure—specifically the "3-oxo" or "beta-keto" group—strongly suggests it is the substrate for the final thiolytic cleavage step in a cycle of beta-oxidation.[3][4]
The Hypothesized Metabolic Context
We hypothesize that this compound is the penultimate product in a peroxisomal beta-oxidation cycle of a C40:5 VLC-PUFA. In this proposed pathway, the C38:5 3-oxoacyl-CoA is the specific substrate for a peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1), which catalyzes its cleavage into a C36:5 acyl-CoA and acetyl-CoA.
Figure 1: Hypothesized pathway for the metabolism of a C40:5 VLC-PUFA, highlighting the position of the target 3-oxoacyl-CoA intermediate.
A Three-Pillar Validation Workflow
To validate this hypothesis, we propose a workflow integrating biochemical, analytical, and genetic approaches. Each pillar is designed to test a specific aspect of the molecule's function and provides a point of comparison against a control.
Figure 2: A high-level overview of the integrated workflow for validating a novel metabolic intermediate.
Pillar 1: In Vitro Validation and Analytical Method Development
Causality: Before searching for a molecule in a complex biological system, one must prove it can be processed by the hypothesized enzyme and that a sufficiently sensitive method exists to detect it. This pillar establishes biochemical plausibility and provides the necessary analytical tools for subsequent experiments.
Objective 1: Synthesis and Characterization
The target molecule, this compound, is not commercially available as a standard. It must be acquired through custom synthesis. This process typically involves synthesizing the C38:5 fatty acid and then enzymatically ligating it to Coenzyme A using a broad-specificity acyl-CoA synthetase.[5][6] The final product must be purified by HPLC and its identity confirmed by high-resolution mass spectrometry.
Objective 2: LC-MS/MS Method Development
The analysis of long-chain acyl-CoAs is challenging due to their low abundance and amphipathic nature. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[7][8][9]
Detailed Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
For cellular extracts, rapidly quench metabolism by adding ice-cold 5% sulfosalicylic acid (SSA) to the cell pellet.[10]
-
Vortex and centrifuge at 16,000 x g for 10 min at 4°C to pellet precipitated protein.
-
Transfer the supernatant for analysis. This avoids solid-phase extraction steps that can lead to the loss of certain CoA species.[11]
-
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 UPLC column (e.g., 1.7 µm particle size) for improved resolution of long-chain species.[8]
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (or ammonium acetate).
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: Develop a shallow gradient optimized to resolve the C38:5 acyl-CoA from other lipid species.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Use positive electrospray ionization (ESI) mode.
-
Detection: Employ Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.[8]
-
Parent Ion (Q1): The [M+H]+ ion of the target molecule.
-
Fragment Ion (Q3): A characteristic fragment, often the fatty acyl-pantetheine fragment resulting from the neutral loss of the phosphoadenosine diphosphate moiety, is used for quantification.[9]
-
-
-
Quantification:
-
Generate a standard curve using the synthesized this compound.
-
Use a non-endogenous stable-isotope-labeled acyl-CoA as an internal standard to correct for matrix effects and extraction variability.
-
Objective 3: Comparative Enzyme Kinetics
This experiment directly tests if the hypothesized enzyme can process the target molecule. We will compare the kinetic parameters of a recombinant peroxisomal 3-ketoacyl-CoA thiolase (e.g., human ACAA1) with our novel substrate against a well-characterized, shorter-chain substrate.
Detailed Protocol: Thiolase Activity Assay
This assay measures the CoA-dependent cleavage of the 3-oxoacyl-CoA substrate.[12]
-
Reaction Mixture (in a 96-well UV-transparent plate):
-
50 mM Tris-HCl buffer, pH 8.0
-
50 µM of the 3-oxoacyl-CoA substrate (either the novel C38:5 or a C16:0 control).
-
100 µM Coenzyme A (free acid).
-
-
Enzyme:
-
Add a purified, recombinant 3-ketoacyl-CoA thiolase (e.g., 5-10 nM final concentration).
-
-
Detection:
-
The thiolytic cleavage reaction is the reverse of a Claisen condensation and does not have a direct spectrophotometric signature.[13] Therefore, a coupled assay is often preferred.
-
Coupled Assay: Include citrate synthase, malate dehydrogenase, malate, and NAD+ in the reaction. The acetyl-CoA produced by the thiolase will be used by citrate synthase. The preceding reaction in the TCA cycle, the oxidation of malate to oxaloacetate by malate dehydrogenase, produces NADH, which can be monitored by the increase in absorbance at 340 nm.[14]
-
-
Analysis:
-
Measure the initial reaction velocity (V₀) at various substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each substrate.
-
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| This compound (Test) | Recombinant ACAA1 | Data | Data |
| 3-Oxopalmitoyl-CoA (Control) | Recombinant ACAA1 | Data | Data |
| Table 1: Comparative Enzyme Kinetics. A successful outcome would show that the enzyme has appreciable, even if different, activity towards the novel substrate compared to the control. |
Pillar 2: Cellular Validation via Genetic Perturbation and Metabolomics
Causality: Demonstrating that an enzyme can process a substrate in vitro is not sufficient. We must show that the molecule exists in a cellular context and that its concentration is dependent on the activity of the hypothesized enzyme. This pillar directly links the enzyme to the metabolite within a living system.
Objective: Quantify Substrate Accumulation in a Thiolase-Deficient Model
The core principle here is the creation of a genetic bottleneck. By knocking out the gene encoding the peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1), we predict that its specific substrates will accumulate, as they cannot be processed further down the pathway.[15]
Detailed Protocol: CRISPR-Cas9 Knockout and Metabolite Analysis
-
Cell Line Selection: Choose a cell line with active peroxisomal beta-oxidation, such as human hepatoma cells (HepG2) or primary hepatocytes.
-
CRISPR-Cas9 Gene Editing:
-
Design and validate guide RNAs (gRNAs) targeting an early exon of the ACAA1 gene.
-
Deliver Cas9 nuclease and the selected gRNAs into the cells via transfection or lentiviral transduction.
-
Select single-cell clones and screen for frameshift mutations via PCR and Sanger sequencing.
-
Confirm the absence of ACAA1 protein in knockout (KO) clones by Western Blot.
-
-
Substrate Loading:
-
Culture both wild-type (WT) and ACAA1 KO cells.
-
Supplement the culture medium with the precursor C40:5 fatty acid for 24 hours to stimulate flux through the pathway.
-
-
Metabolite Extraction and Analysis:
-
Harvest cells, perform metabolite extraction, and analyze the samples using the LC-MS/MS method developed in Pillar 1.
-
-
Comparison:
-
Directly compare the intracellular concentration of this compound between WT and ACAA1 KO cells.
-
| Cell Line | Precursor Loading (C40:5 FA) | Intracellular C38:5 3-Oxoacyl-CoA (Relative Abundance) |
| Wild-Type (WT) | - | Baseline |
| Wild-Type (WT) | + | Data (e.g., 1.0) |
| ACAA1 Knockout (KO) | - | Baseline |
| ACAA1 Knockout (KO) | + | Data (e.g., >10.0) |
| Table 2: Predicted Outcome of Metabolomic Analysis. A significant accumulation of the target metabolite exclusively in the precursor-fed knockout cells provides strong evidence for its position upstream of the ACAA1-catalyzed step. |
Pillar 3: Comparative Functional Phenotyping
Causality: A validated metabolic step should have a discernible physiological consequence. If the processing of our target molecule is blocked, we should observe a functional deficit or a change in cellular phenotype compared to the wild-type control. This pillar connects the metabolic perturbation to cellular health and function.
Objective: Assess Phenotypic Changes Resulting from Pathway Disruption
The accumulation of unprocessed VLC-PUFA intermediates can be lipotoxic, altering membrane composition, lipid signaling, or overall energy homeostasis.[16] Comparing the phenotype of ACAA1 KO cells to WT cells can reveal the downstream importance of this metabolic step.
Detailed Protocol: Phenotypic Assays
-
Lipid Droplet Analysis:
-
Rationale: Disruption of beta-oxidation can lead to the shunting of fatty acids into storage lipids.
-
Method: Stain WT and ACAA1 KO cells (with and without C40:5 precursor loading) with a neutral lipid stain like BODIPY 493/503.
-
Analysis: Quantify lipid droplet number and size using fluorescence microscopy and image analysis software. Compare the results between the two genotypes.
-
-
Cell Viability and Stress Assays:
-
Rationale: The buildup of specific acyl-CoAs can induce cellular stress or apoptosis.
-
Method: Measure cell viability using an MTT or similar assay over a time course after precursor loading. Measure markers of oxidative stress (e.g., ROS levels with DCFDA staining).
-
Analysis: Compare the dose-response curves of the C40:5 precursor on the viability of WT vs. KO cells.
-
-
Comprehensive Lipidomics:
-
Rationale: To obtain an unbiased view of how blocking this specific step impacts the entire lipid landscape.
-
Method: Perform untargeted or targeted lipidomics analysis on extracts from WT and KO cells using LC-MS.
-
Analysis: Compare the relative levels of major lipid classes (e.g., triglycerides, phospholipids, ceramides) to identify downstream consequences of the metabolic block. Knocking out genes in fatty acid metabolism has been shown to significantly alter lipid profiles.[17][18]
-
Synthesizing the Evidence for a Final Conclusion
The power of this comparative guide lies in the convergence of evidence. A successful validation would yield the following results:
-
From Pillar 1: The novel C38:5 3-oxoacyl-CoA is a competent substrate for the peroxisomal thiolase in vitro. A robust analytical method for its detection is established.
-
From Pillar 2: The metabolite is detected in cells, and its levels dramatically increase upon knockout of the thiolase enzyme, confirming it is a direct upstream substrate in vivo.
-
From Pillar 3: The metabolic block and subsequent accumulation of the intermediate lead to a measurable cellular phenotype, such as increased lipid storage or reduced viability, establishing the physiological relevance of the pathway.
When these three pillars of evidence align, they provide a scientifically rigorous and compelling case for the definitive role of this compound in the peroxisomal beta-oxidation of its parent VLC-PUFA. This structured, comparative approach provides a clear and defensible framework for elucidating the function of novel metabolites, a critical task for advancing our understanding of metabolism in health and disease.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 5. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US10392643B2 - Methods of using acyl-CoA synthetase for biosynthetic production of acyl-CoAs - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 12. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 16. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-Mediated Knockout of GmFATB1 Significantly Reduced the Amount of Saturated Fatty Acids in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of CRISPR/Cas9-mediated stearoyl-Coenzyme A desaturase 1 knockout on mouse embryo development and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of antibodies raised against enzymes metabolizing (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
A Researcher's Guide to Antibody Specificity in the Study of Very-Long-Chain Fatty Acid Metabolism
Assessing Antibodies Raised Against Enzymes Metabolizing (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
Introduction
The catabolism of very-long-chain fatty acids (VLCFAs) is a critical metabolic process, primarily occurring within peroxisomes. The intricate enzymatic cascade responsible for the breakdown of these complex lipids, such as the hypothetical this compound, is essential for maintaining cellular energy homeostasis. Dysregulation of this pathway is implicated in severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). Consequently, the availability of highly specific and validated antibodies against the key enzymes in VLCFA β-oxidation is paramount for researchers investigating these pathways and developing potential therapeutic interventions.
This guide provides a comprehensive comparison of commercially available antibodies targeting the core enzymes of VLCFA metabolism. We will delve into the experimental validation of antibody specificity, offering detailed protocols and insights to ensure the reliability and reproducibility of your research findings.
The Enzymatic Machinery of Peroxisomal β-Oxidation
The breakdown of VLCFAs is a multi-step process analogous to mitochondrial β-oxidation but carried out by a distinct set of enzymes within the peroxisome.[1][2][3] The metabolism of a complex substrate like this compound would involve the concerted action of several key enzymes. The initial steps for VLCFAs involve their transport into the peroxisome, a process facilitated by ATP-binding cassette (ABC) transporters like ABCD1 (also known as ALDP).[4][5]
The core enzymatic steps of peroxisomal β-oxidation are:
-
Acyl-CoA Oxidase (ACOX1): This is the rate-limiting enzyme that introduces a double bond into the fatty acyl-CoA.
-
Multifunctional Enzyme 2 (MFE-2; also known as HSD17B4): This enzyme possesses both hydratase and dehydrogenase activities, processing the intermediate from the ACOX1 reaction.[6][7]
-
3-ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the fatty acyl-CoA to release acetyl-CoA and a shortened fatty acyl-CoA, which can then undergo further rounds of oxidation.[8][9][10][11]
Given the polyunsaturated nature of the hypothetical substrate, auxiliary enzymes such as enoyl-CoA isomerases would also be necessary to handle the pre-existing double bonds.
Comparative Analysis of Commercially Available Antibodies
The selection of a suitable antibody is a critical decision that can significantly impact the outcome of an experiment. Here, we compare a selection of commercially available antibodies for key enzymes in VLCFA metabolism. The performance of these antibodies is summarized based on manufacturer-provided information and available literature.
Table 1: Comparison of Antibodies for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD/ACADVL)
| Product Name/ID | Host Species | Clonality | Validated Applications | Key Features & Notes | Vendor |
| Anti-ACADVL/VLCAD antibody (ab155138) | Rabbit | Polyclonal | WB, ICC/IF, IHC-P | Cited in 13 publications. Immunogen is a recombinant fragment. | Abcam |
| Anti-ACADVL antibody (HPA020595) | Rabbit | Polyclonal | IHC, Western Blot | Prestige Antibody® powered by Atlas Antibodies, extensively validated.[12] | Sigma-Aldrich |
| Anti-ACADVL antibody (HPA019006) | Rabbit | Polyclonal | IHC, Western Blot | Part of the Human Protein Atlas project with extensive characterization data. | Sigma-Aldrich |
| ACADVL Monoclonal Antibodies | Mouse/Rabbit | Monoclonal | WB, IF, IHC, IP, ELISA | Broad selection of monoclonal antibodies for various applications.[13] | Santa Cruz Biotechnology |
| ACADVL Antibody | Rabbit | Polyclonal | IHC-P, ICC/IF | In-house produced and validated.[14] | Sino Biological |
Table 2: Comparison of Antibodies for Multifunctional Enzyme 2 (MFE-2/HSD17B4)
| Product Name/ID | Host Species | Clonality | Validated Applications | Key Features & Notes | Vendor |
| Peroxisomal multifunctional enzyme 2 (MFE2) monoclonal antibody (A21975) | Mouse | Monoclonal | ICC, IP, In-Cell ELISA | Purified from hybridoma grown in serum-free medium.[6] | Invitrogen |
| Anti-MFE-2 Antibody (A37496) | Rabbit | Polyclonal | WB, IHC | Purified by antigen-affinity chromatography.[15] | Antibodies.com |
Table 3: Comparison of Antibodies for 3-ketoacyl-CoA thiolase (ACAA1)
| Product Name/ID | Host Species | Clonality | Validated Applications | Key Features & Notes | Vendor |
| Rabbit Anti-3-ketoacyl-CoA thiolase, peroxisomal antibody, Polyclonal (PA5-29957) | Rabbit | Polyclonal | ICC, IF, IHC-F, IHC-P, WB | Validated for multiple applications and species.[8] | Invitrogen |
| Rabbit Anti-Acetyl-CoA Acyltransferase 1 antibody, Polyclonal (HPA006764) | Rabbit | Polyclonal | Not Specified | Part of the Human Protein Atlas project.[8] | Merck |
| Rabbit anti-Human 3-ketoacyl-CoA thiolase Polyclonal Antibody (MBS1499623) | Rabbit | Polyclonal | Not Specified | HRP conjugated.[10] | MyBioSource |
| Rabbit anti-Human, Mouse 3-ketoacyl-CoA thiolase Polyclonal Antibody (MBS1495490) | Rabbit | Polyclonal | Not Specified | Provided with 50% glycerol for stability.[11] | MyBioSource |
Experimental Workflows for Antibody Specificity Assessment
Ensuring the specificity of an antibody for its intended target is a cornerstone of reliable research.[16][17] We advocate for a multi-pronged approach to validation, employing several orthogonal methods to build a strong case for antibody specificity.
Workflow for Antibody Validation
Caption: A streamlined workflow for comprehensive antibody validation.
Detailed Experimental Protocols
Western Blotting for Target Verification
Western blotting is the initial and most crucial step to verify that an antibody recognizes a protein of the correct molecular weight.[16]
Protocol:
-
Lysate Preparation:
-
For mitochondrial enzymes like VLCAD, it's crucial to isolate the mitochondrial fraction.[18][19][20] For peroxisomal enzymes, whole-cell lysates are often sufficient, but peroxisomal enrichment can improve signal.
-
Wash cultured cells with ice-cold PBS and lyse using RIPA or a similar lysis buffer containing protease inhibitors.[21]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.[21]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an ECL substrate.
-
Trustworthiness Check: A specific antibody should produce a single band at the expected molecular weight of the target enzyme. The inclusion of positive and negative control lysates (e.g., from cells with known high and low expression of the target enzyme) is essential for validating the antibody's specificity.[16] Knockout or siRNA-treated cell lysates provide the gold standard for negative controls.[17][22]
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Assessment
ELISA can be adapted to assess antibody specificity and quantify the target protein. A competitive ELISA is particularly useful for this purpose.[23][24][25]
Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well plate with a known amount of purified recombinant target enzyme overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour.
-
Competition: In a separate plate, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the cell lysate (the competitor).
-
Incubation: Add the antibody-lysate mixture to the coated plate and incubate for 2 hours.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody. After incubation and washing, add a TMB substrate and measure the absorbance.[25]
Data Interpretation: A decrease in signal with increasing lysate concentration indicates that the antibody is specifically binding to the target enzyme in the lysate, preventing it from binding to the coated recombinant protein.
Immunoprecipitation (IP) to Confirm Native Protein Recognition
IP confirms that the antibody can recognize and bind to the native, folded protein in a complex mixture.[26][27][28][29]
Protocol:
-
Lysate Preparation: Prepare a non-denaturing cell lysate to preserve protein structure and interactions.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting using the same or a different primary antibody against the target protein.
Validation Check: A successful IP will show a clear band for the target protein in the eluate lane on a Western blot, which is absent in the negative control (e.g., using a non-specific IgG).
Immunohistochemistry (IHC) for Subcellular Localization
IHC is vital for confirming that the antibody detects the target enzyme in its correct subcellular compartment (mitochondria for VLCAD, peroxisomes for MFE-2 and ACAA1).
Protocol:
-
Tissue/Cell Preparation: Fix cells or tissue sections with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block with a suitable serum (e.g., goat serum) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize using fluorescence microscopy. Co-staining with a known marker for mitochondria (e.g., MitoTracker) or peroxisomes (e.g., anti-PMP70) is highly recommended.
Specificity Confirmation: The antibody's staining pattern should co-localize with the known organelle marker. The absence of staining in knockout/knockdown cells or tissues further confirms specificity.[30]
Signaling and Metabolic Pathway Visualization
Caption: Key enzymatic steps in peroxisomal β-oxidation of VLCFAs.
Conclusion
The rigorous assessment of antibody specificity is not merely a preliminary step but a fundamental requirement for generating high-quality, reproducible data in the study of VLCFA metabolism. This guide provides a framework for comparing and validating antibodies against the key enzymes of peroxisomal β-oxidation. By employing a combination of Western blotting, ELISA, immunoprecipitation, and immunohistochemistry, researchers can confidently select and utilize antibodies that will advance our understanding of these critical metabolic pathways and their roles in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibodyresource.com [antibodyresource.com]
- 9. Inhibition of mitochondrial fatty acid elongation by antibodies to 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. mybiosource.com [mybiosource.com]
- 12. ACADVL antibody Immunohistochemistry, Western HPA020595 [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Anti-MFE-2 Antibody (A37496) | Antibodies.com [antibodies.com]
- 16. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rapidnovor.com [rapidnovor.com]
- 18. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocol – Mitophenome [mitophenome.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. mybiosource.com [mybiosource.com]
- 26. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 27. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 28. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 29. Immunoprecipitation Procedure [sigmaaldrich.com]
- 30. neurology.org [neurology.org]
Safety Operating Guide
A Guide to the Safe Disposal of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory reagents is paramount to not only regulatory compliance but also the well-being of our scientific community. This guide provides a detailed protocol for the proper disposal of (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a complex long-chain fatty acyl-CoA. While this molecule is a vital reagent in metabolic research, its disposal requires careful consideration due to its chemical nature and the potential hazards of the solvents in which it may be dissolved.
Hazard Identification and Assessment
-
Chemical Nature : This compound is a polyunsaturated long-chain fatty acyl-coenzyme A thioester.[1][2][3][4] Long-chain fatty acyl-CoAs are endogenous molecules, acting as intermediates in fatty acid metabolism.[5][6][7] The primary hazards are likely associated with the solvents used to dissolve the compound, which are often organic and may be flammable or toxic.
-
Regulatory Classification : In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA).[8][9] Without specific data, this compound must be treated as a hazardous chemical waste until proven otherwise. This ensures the highest level of safety and compliance. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for classifying and managing hazardous waste.[10]
Pre-Disposal Considerations
Before beginning any disposal procedure, it is crucial to minimize the amount of waste generated. This can be achieved by carefully planning experiments and preparing only the necessary amount of reagent. Whenever possible, consider chemical substitution with less hazardous alternatives.[11]
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult with your institution's EHS office for specific guidance and procedures.[10]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper waste segregation is critical to prevent dangerous chemical reactions.[12][13]
-
Do not mix this waste with other waste streams such as radioactive, biological, or incompatible chemical waste.[11][12]
-
If the compound is in a solvent, the solvent will likely determine the primary hazard class (e.g., flammable, halogenated).
Step 3: Container Selection and Labeling
-
Choose a waste container that is compatible with the chemical and any solvents. For organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[11][13]
-
The container must be in good condition with a secure, leak-proof cap.[13]
-
Label the container clearly with the words "Hazardous Waste".[13]
-
The label must also include:
-
The full chemical name: "this compound"
-
The name and concentration of any solvents.
-
The associated hazards (e.g., Flammable, Toxic).
-
The date you first added waste to the container (the "accumulation start date").[11]
-
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[13][14]
-
The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Ensure the container is kept closed except when adding waste.[12][13]
-
Store liquid waste containers in secondary containment (e.g., a plastic tray) to contain any potential leaks.[14]
Step 5: Requesting Waste Pickup
-
Once the waste container is full, or if you will no longer be adding to it, arrange for its disposal through your institution's EHS department.[12][15]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill and Decontamination Procedures
In the event of a spill, immediately alert your colleagues and supervisor. Follow your laboratory's specific spill response procedure. For a small spill of this compound in a common organic solvent:
-
Evacuate the immediate area if the solvent is highly volatile or toxic.
-
Communicate the spill to your lab manager and EHS department.
-
Control the spill by using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Clean up the absorbed material using appropriate tools (e.g., forceps, dustpan) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Summary of Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Hazardous Waste | Assumed hazardous in the absence of specific data.[14][16] |
| EPA Waste Code | Dependent on solvent. Consult EHS. | Common solvents like methanol or toluene may result in F003 or F005 codes.[8] |
| Container Type | HDPE or Glass | Chemical compatibility with organic solvents and the compound.[13] |
| Storage Location | Satellite Accumulation Area (SAA) | Compliance with regulations for temporary storage of hazardous waste.[14] |
| Primary Contact | Institutional EHS Department | EHS provides specific procedures and ensures regulatory compliance.[10] |
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 12. mwcog.org [mwcog.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Chemical Waste – EHS [ehs.mit.edu]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. acs.org [acs.org]
Comprehensive Safety and Handling Guide for (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA
This guide provides essential safety and handling protocols for (23Z,26Z,29Z,32Z,35Z)-3-oxooctatriacontapentaenoyl-CoA, a specialized lipid molecule intended for research use. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following recommendations are synthesized from established best practices for handling structurally related molecules, including long-chain polyunsaturated fatty acyl-CoAs and β-ketoacyl compounds. The procedural guidance herein is designed to ensure the utmost safety for laboratory personnel and to maintain the integrity of the compound.
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential risks associated with a compound is the foundation of safe laboratory practice. The structure of this compound suggests several key areas for cautious handling:
-
Oxidative Instability : The presence of multiple double bonds in the polyunsaturated acyl chain makes the molecule highly susceptible to oxidation when exposed to air.[1][2] This can lead to degradation of the compound and the formation of potentially hazardous lipid oxidation products.[2]
-
Hydrolytic Sensitivity : As a thioester, this compound can be prone to hydrolysis, particularly if exposed to moisture.[1] This would result in the cleavage of the coenzyme A moiety and a loss of biological activity.
-
Hygroscopic Nature : In powdered form, long-chain unsaturated lipids can readily absorb moisture from the atmosphere, which can accelerate both hydrolysis and oxidation.[1]
-
Unknown Biological Activity : As a research chemical, the full toxicological and pharmacological properties of this specific molecule are not yet fully characterized. Therefore, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Protection Level | Required PPE | Rationale |
| Primary (Essential for all handling) | Nitrile or Butyl Rubber Gloves | Provides a barrier against skin contact. Nitrile and butyl rubber offer good resistance to a range of chemicals and solvents.[3][4] |
| Safety Goggles with Side Shields | Protects eyes from splashes of solutions containing the compound or solvents.[5] | |
| Laboratory Coat | Prevents contamination of personal clothing and protects against minor spills. | |
| Secondary (For specific procedures) | Face Shield | Recommended when there is a higher risk of splashes, such as during the transfer of larger volumes or when working with solutions that may effervesce.[5][6] |
| Chemical-Resistant Apron | Provides an additional layer of protection for the torso when handling larger quantities or during procedures with a significant splash risk. | |
| Respiratory Protection (As needed) | Fume Hood | All handling of the compound, especially when in powdered form or dissolved in volatile organic solvents, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors. |
| Respirator (N95 or higher) | While a fume hood is the primary engineering control, a respirator may be necessary in situations where adequate ventilation is not possible or as an added precaution during the handling of the dry powder.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for both safety and experimental success. The following steps provide a clear guide for handling this compound from receipt to use.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere : The compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
-
Temperature : Store at -20°C or lower in a tightly sealed container.[1][8] For long-term storage, -80°C is recommended to further minimize degradation.[8]
-
Container : Use glass vials with Teflon-lined caps for storage, especially when dissolved in organic solvents, to prevent leaching of impurities from plastic containers.[1]
Preparation of Stock Solutions
-
Equilibration : Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold compound.[1]
-
Inert Environment : Conduct all transfers and solution preparations in a chemical fume hood or under a stream of inert gas.
-
Solvent Selection : Dissolve the compound in a suitable organic solvent. The choice of solvent will depend on the experimental requirements.
-
Transfer Tools : Use glass, stainless steel, or Teflon-lined instruments for all transfers to avoid contamination.[1]
-
Aliquotting : Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[9]
Caption: Workflow for handling from receipt to experimental use.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware : Reusable glassware should be decontaminated by rinsing with a suitable organic solvent to remove any residual compound, followed by standard laboratory washing procedures. The solvent rinse should be collected as hazardous liquid waste.
-
Work Surfaces : Decontaminate work surfaces in the fume hood with an appropriate solvent and wipe clean.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound or its solutions down the drain.
Caption: Waste disposal workflow for laboratory materials.
By adhering to these guidelines, researchers can safely handle this compound, ensuring personal safety and maintaining the integrity of their experiments.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Commentary: Iconoclastic Reflections on the ‘Safety’ of Polyunsaturated Fatty Acid-Rich Culinary Frying Oils: Some Cautions regarding the Laboratory Analysis and Dietary Ingestion of Lipid Oxidation Product Toxins [mdpi.com]
- 3. hsi.com [hsi.com]
- 4. leelinework.com [leelinework.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. epa.gov [epa.gov]
- 7. fatfinger.io [fatfinger.io]
- 8. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
